Product packaging for Nemazoline(Cat. No.:CAS No. 130759-56-7)

Nemazoline

カタログ番号: B135616
CAS番号: 130759-56-7
分子量: 244.12 g/mol
InChIキー: FXNNRWAIGIEAST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Nemazoline, also known as this compound, is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2N3 B135616 Nemazoline CAS No. 130759-56-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNNRWAIGIEAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156729
Record name Nemazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130759-56-7
Record name Nemazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Pathways of Naphazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline is a sympathomimetic agent widely utilized for its potent vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations.[1] Its rapid action in reducing tissue congestion and redness stems from its interaction with specific cellular receptors, initiating a cascade of intracellular events.[2][3] This technical guide provides an in-depth exploration of the hypothesized mechanism of action of naphazoline, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Alpha-Adrenergic Agonism

The primary mechanism of action of naphazoline is its function as a direct-acting agonist of alpha-adrenergic receptors.[4] These receptors are located on the smooth muscle cells of arterioles, particularly in the conjunctiva and nasal mucosa. Naphazoline is classified as a mixed α1- and α2-adrenergic receptor agonist.

Upon topical administration, naphazoline binds to and activates these alpha-adrenergic receptors, triggering a series of intracellular events that lead to vasoconstriction, the narrowing of blood vessels. This constriction reduces blood flow to the affected area, thereby decreasing swelling, redness, and congestion.

Signaling Pathway of Naphazoline-Induced Vasoconstriction

The activation of α1-adrenergic receptors by naphazoline initiates a well-defined signaling cascade mediated by the Gq alpha subunit of heterotrimeric G-proteins.

Naphazoline Naphazoline Alpha1_Receptor α1-Adrenergic Receptor Naphazoline->Alpha1_Receptor Binds to Gq Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Stimulates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_Release->Contraction PKC->Contraction

Figure 1: Naphazoline's α1-Adrenergic Signaling Pathway.

Quantitative Analysis of Receptor Binding

The affinity of a drug for its receptor is a critical determinant of its potency. For naphazoline, its binding affinity to adrenergic receptors has been characterized through various studies.

Receptor SubtypeBinding Affinity (Ki) in nMReference
Alpha-2A Adrenergic Receptor21

Secondary Hypothesis: Imidazoline Receptor Interaction

Beyond its primary action on adrenergic receptors, naphazoline, as an imidazoline derivative, is also hypothesized to interact with imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3.

Some research suggests that the ocular hypotensive effects of naphazoline may be mediated, in part, by the activation of I1 imidazoline receptors, in addition to α2-adrenergic receptors. Activation of I1 receptors is thought to be involved in the inhibition of the sympathetic nervous system.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of naphazoline for α-adrenergic receptors.

Materials:

  • Cell membranes expressing the α-adrenergic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors).

  • Unlabeled naphazoline.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes from cells overexpressing the target receptor using differential centrifugation.

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled naphazoline.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the naphazoline concentration to generate a competition curve. Calculate the IC50 (the concentration of naphazoline that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (with α-receptors) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]prazosin) Radioligand->Incubation Naphazoline_unlabeled Unlabeled Naphazoline (varying concentrations) Naphazoline_unlabeled->Incubation Filtration Filter to Separate Bound vs. Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot Competition Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Vasoconstriction Assay

This assay directly measures the functional effect of naphazoline on blood vessel tone.

Objective: To quantify the vasoconstrictor potency of naphazoline.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or mesenteric artery).

  • Organ bath system with force transducer.

  • Krebs-Henseleit solution (physiological salt solution).

  • Naphazoline solutions of varying concentrations.

  • A potent vasoconstrictor for reference (e.g., phenylephrine).

Procedure:

  • Tissue Preparation: Dissect and mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a set period (e.g., 60-90 minutes).

  • Viability Check: Contract the tissues with a high-potassium solution or a reference vasoconstrictor to ensure viability.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of naphazoline to the organ bath in a cumulative manner.

  • Measurement: Record the isometric contraction force after each addition of naphazoline until a maximal response is achieved.

  • Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the naphazoline concentration. Determine the EC50 (the concentration of naphazoline that produces 50% of the maximal response) and the Emax (maximal effect).

Calcium Imaging Assay for Gq-Coupled Receptor Activation

This cell-based functional assay measures the increase in intracellular calcium, a key downstream event in the Gq signaling pathway.

Objective: To confirm that naphazoline activates Gq-coupled α1-adrenergic receptors, leading to intracellular calcium mobilization.

Materials:

  • Cells expressing the α1-adrenergic receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Naphazoline solutions.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture and Loading: Culture the cells in a multi-well plate and load them with the calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add naphazoline solution to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.

Start Start Cell_Culture Culture α1-Receptor Expressing Cells Start->Cell_Culture Dye_Loading Load Cells with Fluo-4 AM Dye Cell_Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Stimulate Add Naphazoline Baseline->Stimulate Measure_Fluorescence Measure Fluorescence Change Over Time Stimulate->Measure_Fluorescence Analysis Analyze Calcium Response Measure_Fluorescence->Analysis End End Analysis->End

Figure 3: Calcium Imaging Assay Workflow.

Conclusion

The primary mechanism of action of naphazoline is well-established as agonism of α1- and α2-adrenergic receptors, leading to vasoconstriction through the Gq-PLC-IP3/DAG signaling pathway. The potential contribution of imidazoline receptor activation, particularly in its ocular hypotensive effects, presents an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the molecular pharmacology of naphazoline and similar compounds in drug discovery and development.

References

Nemazoline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nemazoline, also known as SCH 40054, is a chemical entity belonging to the imidazoline class of compounds.[1] Structurally, it is characterized by a 2,6-dichloroaniline moiety linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring via a methylene bridge. The "-azoline" suffix is common to a class of drugs that are known to interact with adrenergic receptors, often exhibiting vasoconstrictive properties. Given its structural similarity to other well-characterized α-adrenergic agonists, it is highly probable that this compound functions as a sympathomimetic agent. This guide will detail the plausible synthesis of this compound and discuss its anticipated pharmacological profile.

Synthesis of this compound

A specific, documented synthesis of this compound is not publicly available. However, based on the synthesis of the closely related compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, and standard organic chemistry transformations, a viable multi-step synthetic pathway can be proposed. The synthesis logically proceeds through three main stages: dichlorination of a suitable starting material, reduction of a nitro group, formation of the imidazole ring, and finally, reduction of the imidazole to the target imidazoline ring.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

  • Reaction: Chlorination of 4-nitroaniline.

  • Procedure: 4-nitroaniline is dissolved in concentrated hydrochloric acid. A solution of sodium chlorate in water is added slowly while maintaining the reaction temperature below 30°C. After the addition is complete, the mixture is stirred for several hours. The reaction mixture is then poured into ice water to precipitate the product. The resulting solid is filtered, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from glacial acetic acid or an ethanol/acetic acid mixture to yield pure 2,6-dichloro-4-nitroaniline.

Step 2: Synthesis of 2,6-dichloro-benzene-1,4-diamine

  • Reaction: Reduction of the nitro group of 2,6-dichloro-4-nitroaniline.

  • Procedure: 2,6-dichloro-4-nitroaniline is suspended in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, tin(II) chloride dihydrate, is added. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up to isolate the 2,6-dichloro-benzene-1,4-diamine.

Step 3: Synthesis of 2,6-dichloro-4-(1H-imidazol-2-ylmethyl)aniline

  • Reaction: Imidazole ring formation via cyclocondensation.

  • Procedure: The 2,6-dichloro-benzene-1,4-diamine is dissolved in an appropriate solvent like ethanol. An aqueous solution of a suitable C2 synthon, such as glyoxal (40 wt. % in H₂O), is added dropwise at room temperature. The reaction leads to the formation of the imidazole ring.

Step 4: Synthesis of this compound (2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline)

  • Reaction: Reduction of the imidazole ring to an imidazoline ring.

  • Procedure: The 2,6-dichloro-4-(1H-imidazol-2-ylmethyl)aniline is subjected to catalytic hydrogenation. A common method involves using a ruthenium catalyst, such as one generated from Ru(η3-methallyl)2(cod) and a chiral bisphosphine ligand (e.g., PhTRAP), under a hydrogen atmosphere. The reaction is carried out in a suitable solvent, and upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound. Transfer hydrogenation using a hydrogen donor like isopropanol in the presence of a suitable catalyst is another potential method.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Imidazole Formation cluster_3 Step 4: Imidazoline Formation 4-nitroaniline 4-nitroaniline Reagents1 Conc. HCl, NaClO3, H2O 4-nitroaniline->Reagents1 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline Reagents1->2,6-dichloro-4-nitroaniline Reagents2 SnCl2·2H2O or H2, Pd/C 2,6-dichloro-4-nitroaniline->Reagents2 2,6-dichloro-benzene-1,4-diamine 2,6-dichloro-benzene-1,4-diamine Reagents2->2,6-dichloro-benzene-1,4-diamine Reagents3 Glyoxal, Ethanol 2,6-dichloro-benzene-1,4-diamine->Reagents3 Imidazole_Intermediate 2,6-dichloro-4-(1H-imidazol-2-ylmethyl)aniline Reagents3->Imidazole_Intermediate Reagents4 H2, Ru-PhTRAP catalyst Imidazole_Intermediate->Reagents4 This compound This compound Reagents4->this compound

Caption: Proposed synthetic workflow for this compound.

Pharmacological Background

Mechanism of Action

Imidazoline derivatives are well-known for their interaction with adrenergic receptors. Based on its chemical structure, this compound is predicted to be an α-adrenergic receptor agonist. α-Adrenergic receptors are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system. They are broadly classified into α1 and α2 subtypes, which are further divided into α1A, α1B, α1D, and α2A, α2B, α2C.

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium in smooth muscle cells, particularly vascular smooth muscle, leads to contraction and vasoconstriction.

Activation of α2-adrenergic receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the central nervous system, presynaptic α2-receptors act as autoreceptors, inhibiting the release of norepinephrine, which can lead to a decrease in sympathetic outflow. Peripherally, postsynaptic α2-receptors can also cause vasoconstriction.

The overall effect of an α-adrenergic agonist like this compound would depend on its relative affinity and efficacy at the different α-receptor subtypes. Many imidazoline-based nasal decongestants, for example, act primarily as α1-adrenergic agonists to produce local vasoconstriction.

Signaling Pathway Diagram

Signaling_Pathway cluster_alpha1 α1-Adrenergic Pathway (Gq-coupled) cluster_alpha2 α2-Adrenergic Pathway (Gi-coupled) Nemazoline_a1 This compound alpha1_R α1-Adrenergic Receptor Nemazoline_a1->alpha1_R Gq Gq protein alpha1_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Vasoconstriction1 Vasoconstriction Ca_release->Vasoconstriction1 Nemazoline_a2 This compound alpha2_R α2-Adrenergic Receptor Nemazoline_a2->alpha2_R Gi Gi protein alpha2_R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Reduced Sympathetic Outflow PKA->Response

Caption: Predicted signaling pathways of this compound.

Quantitative Data

A thorough search of the scientific literature and patent databases did not yield specific quantitative pharmacological data for this compound or its synonym, SCH 40054. The following table outlines the types of data that would be essential for a comprehensive pharmacological profile of this compound.

ParameterReceptor SubtypeValueUnitsExperimental MethodReference
Binding Affinity (Ki) α1A-adrenergicData not availablenMRadioligand binding assayN/A
α1B-adrenergicData not availablenMRadioligand binding assayN/A
α1D-adrenergicData not availablenMRadioligand binding assayN/A
α2A-adrenergicData not availablenMRadioligand binding assayN/A
α2B-adrenergicData not availablenMRadioligand binding assayN/A
α2C-adrenergicData not availablenMRadioligand binding assayN/A
Functional Potency (EC50) α1-adrenergic (e.g., vasoconstriction)Data not availablenMIn vitro functional assayN/A
Functional Potency (IC50) α2-adrenergic (e.g., inhibition of cAMP)Data not availablenMIn vitro functional assayN/A
Selectivity Ratios α1 vs. α2Data not available-Calculated from Ki or EC50/IC50N/A
Within α1 subtypesData not available-Calculated from Ki or EC50N/A
Within α2 subtypesData not available-Calculated from Ki or IC50N/A

Conclusion

While the specific discovery history and a detailed, quantitatively supported pharmacological profile of this compound are not publicly documented, its chemical structure strongly places it within the class of α-adrenergic agonists. The synthetic pathway outlined in this guide, based on established chemical reactions for analogous compounds, provides a robust framework for its laboratory-scale production. The predicted mechanism of action, centered on the activation of α1 and/or α2-adrenergic receptors, suggests potential applications as a vasoconstrictor or in other roles mediated by the sympathetic nervous system. Further research is required to isolate and characterize this compound, determine its precise pharmacological properties through binding and functional assays, and to explore its therapeutic potential. This guide serves as a starting point for such investigations.

References

Nemazoline (CAS 130759-56-7): A Technical Guide to its Physical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Nemazoline (CAS 130759-56-7). It also details standardized experimental protocols for determining key physical characteristics and illustrates its primary signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 130759-56-7[2]
Molecular Formula C₁₀H₁₁Cl₂N₃[2]
Molecular Weight 244.12 g/mol [2]
IUPAC Name 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Solubility Soluble in DMSO
XLogP3-AA 1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample should be compactly packed by tapping the tube or dropping it through a long glass tube.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus.

  • Approximate Melting Point Determination: An initial rapid heating is performed to determine an approximate melting range.

  • Accurate Melting Point Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Melting_Point_Determination_Workflow A Prepare finely powdered, dry this compound sample B Pack sample into capillary tube (2-3 mm height) A->B C Place capillary tube in melting point apparatus B->C D Rapidly heat to determine approximate melting point C->D E Prepare a fresh sample D->E F Heat to 20°C below approximate melting point E->F G Reduce heating rate to 1-2°C per minute F->G H Observe for the first sign of melting (T1) G->H I Observe until the last crystal melts (T2) H->I J Record melting range (T1 - T2) I->J

Workflow for Melting Point Determination.
Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined using the following method.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the fusion tube.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.

  • Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and separated from the solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved this compound.

  • Expression of Results: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Solubility_Determination_Workflow A Add excess solid this compound to a known volume of solvent B Seal flask and agitate at constant temperature (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Separate supernatant by centrifugation or filtration C->D G Analyze the concentration of this compound in the supernatant D->G E Prepare standard solutions of this compound F Generate a calibration curve (e.g., UV-Vis or HPLC) E->F F->G H Calculate solubility (e.g., in mg/mL) G->H

Workflow for Shake-Flask Solubility Determination.

Biological Activity and Signaling Pathway

This compound is an alpha-adrenergic agonist. These compounds mimic the effects of endogenous catecholamines like norepinephrine and epinephrine by binding to and activating alpha-adrenergic receptors. The primary therapeutic effect of this compound as a nasal decongestant is mediated through its action on α1-adrenergic receptors located on the vascular smooth muscle of blood vessels in the nasal mucosa.

Activation of the α1-adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a well-defined signaling cascade.

The α1-Adrenergic Signaling Pathway:

  • Agonist Binding: this compound binds to the α1-adrenergic receptor.

  • Gq Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gq.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC).

  • Cellular Response: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction and vasoconstriction. This constriction of blood vessels in the nasal passages reduces swelling and alleviates congestion.

Alpha1_Adrenergic_Signaling_Pathway cluster_cytosol Cytosol This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP₃ PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC_inactive Activates Response Smooth Muscle Contraction (Vasoconstriction) Ca2_cyto->Response Contributes to PKC_active Active PKC PKC_inactive->PKC_active PKC_active->Response Leads to

The α1-Adrenergic Receptor Signaling Pathway activated by this compound.

References

In-Depth Technical Guide to Nemazoline: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline, also known by its developmental code A-57219, is a selective α-adrenergic agent characterized by a unique pharmacological profile of α1-adrenergic agonism and α2-adrenergic antagonism.[1] This dual activity makes it an effective nasal decongestant. The α1-agonist activity mediates the contraction of capacitance vessels in the nasal mucosa, leading to decongestion, while the α2-antagonist activity blocks the endogenous noradrenaline-mediated constriction of resistance vessels, thereby preserving blood flow.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is chemically identified as 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[2] Its structure features a substituted aniline ring linked to a dihydro-1H-imidazole moiety. The hydrochloride salt is the common form used in pharmaceutical preparations.

Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)anilinePubChem[2]
Molecular Formula C₁₀H₁₁Cl₂N₃PubChem[2]
Molecular Weight 244.12 g/mol PubChem
CAS Number 130759-56-7PubChem
Synonyms A-57219, SCH 40054MedchemExpress, PubChem
Appearance Solid powderMedKoo Biosciences
Chemical and Physical Properties of this compound Hydrochloride
PropertyValueSource
IUPAC Name 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloridePubChem
Molecular Formula C₁₀H₁₂Cl₃N₃PubChem
Molecular Weight 280.58 g/mol PubChem
CAS Number 111073-18-8PubChem
Exact Mass 279.0097 g/mol PubChem

Pharmacological Properties and Mechanism of Action

This compound's pharmacological activity is defined by its dual interaction with α-adrenergic receptors.

  • α1-Adrenergic Agonism: this compound stimulates α1-adrenergic receptors, which are Gq protein-coupled receptors. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the contraction of vascular smooth muscle and subsequent vasoconstriction, which underlies its decongestant effect.

  • α2-Adrenergic Antagonism: Concurrently, this compound acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to Gi proteins, and their activation by endogenous agonists like norepinephrine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, this compound prevents this decrease in cAMP, thereby counteracting the vasoconstriction of resistance vessels.

Signaling Pathways

Nemazoline_Signaling cluster_alpha1 α1-Adrenergic Agonism cluster_alpha2 α2-Adrenergic Antagonism Nemazoline_a1 This compound alpha1_R α1 Receptor (Gq-coupled) Nemazoline_a1->alpha1_R binds PLC Phospholipase C alpha1_R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction (Decongestion) Ca_release->Vasoconstriction PKC->Vasoconstriction Nemazoline_a2 This compound alpha2_R α2 Receptor (Gi-coupled) Nemazoline_a2->alpha2_R blocks Norepinephrine Norepinephrine Norepinephrine->alpha2_R activates AC_inhibition Adenylyl Cyclase (Inhibited) alpha2_R->AC_inhibition inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Vasoconstriction_res Vasoconstriction (Resistance Vessels) cAMP_decrease->Vasoconstriction_res

This compound's dual mechanism of action on α1 and α2 adrenergic receptors.

Quantitative Pharmacological Data

ParameterReceptorValueAssay Type
Kᵢ (nM) α₁-AdrenergicData not availableRadioligand Binding
EC₅₀ (nM) α₁-AdrenergicData not availableVasoconstriction Assay
Kᵢ (nM) α₂-AdrenergicData not availableRadioligand Binding
IC₅₀ (nM) α₂-AdrenergicData not availablecAMP Assay

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for α₁ and α₂-Adrenergic Receptors

This protocol determines the binding affinity (Kᵢ) of this compound for α₁ and α₂-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the desired human α₁ or α₂-adrenergic receptor subtype (e.g., HEK293 cells).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add in triplicate:

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors) near its Kₑ value.

      • A range of concentrations of unlabeled this compound.

      • Cell membrane preparation (typically 10-50 µg of protein).

    • For non-specific binding determination, use a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow start Start: Cell Culture (α₁ or α₂ expressing cells) homogenization Cell Homogenization and Membrane Isolation start->homogenization assay_setup Assay Setup (96-well plate): - Membranes - Radioligand ([³H]-Prazosin or [³H]-Yohimbine) - this compound (varying concentrations) homogenization->assay_setup incubation Incubation (60-90 min at RT) assay_setup->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: - IC₅₀ determination - Kᵢ calculation (Cheng-Prusoff) scintillation->data_analysis end End: Determine Binding Affinity (Kᵢ) data_analysis->end

Workflow for the radioligand binding assay.
Functional Assay: α₁-Adrenergic Agonist-Induced Vasoconstriction

This protocol assesses the functional potency (EC₅₀) of this compound as an α₁-adrenergic agonist by measuring its ability to induce vasoconstriction in isolated arterial tissue.

Methodology:

  • Tissue Preparation:

    • Euthanize a suitable laboratory animal (e.g., rat or rabbit) and dissect a major artery (e.g., thoracic aorta or mesenteric artery).

    • Place the artery in ice-cold Krebs-Henseleit buffer.

    • Carefully clean the artery of adherent connective tissue and cut it into rings (2-3 mm in length).

    • Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Isometric Tension Measurement:

    • Connect the arterial rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

    • Contract the rings with a high concentration of potassium chloride (KCl) to test for viability.

  • Concentration-Response Curve:

    • After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

    • Record the increase in isometric tension after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal response to a reference agonist (e.g., phenylephrine) or KCl.

    • Plot the percentage of maximal contraction against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) from the resulting sigmoidal curve.

Functional Assay: α₂-Adrenergic Antagonist-Mediated cAMP Modulation

This protocol evaluates the ability of this compound to antagonize the α₂-adrenergic receptor-mediated inhibition of cAMP production.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells expressing the human α₂-adrenergic receptor (e.g., CHO or HT-29 cells).

    • Seed the cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin in the presence of a fixed concentration of an α₂-agonist (e.g., clonidine or UK-14,304).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • Normalize the data, setting the response with the α₂-agonist alone as 0% inhibition and the basal cAMP level (forskolin alone) as 100% inhibition.

    • Plot the percent inhibition of the α₂-agonist response against the log concentration of this compound.

    • Determine the IC₅₀ value for this compound's antagonism of the α₂-agonist effect.

Functional_Assays_Workflow cluster_vasoconstriction α₁ Agonist Functional Assay (Vasoconstriction) cluster_cAMP α₂ Antagonist Functional Assay (cAMP) start_vaso Start: Isolate Artery Rings organ_bath Mount in Organ Bath (Krebs Buffer, 37°C, 95% O₂/5% CO₂) start_vaso->organ_bath tension_rec Record Isometric Tension organ_bath->tension_rec add_nemazoline_vaso Add Cumulative Concentrations of this compound tension_rec->add_nemazoline_vaso data_analysis_vaso Data Analysis: - Plot concentration-response curve - Determine EC₅₀ tension_rec->data_analysis_vaso add_nemazoline_vaso->tension_rec end_vaso End: Determine Agonist Potency (EC₅₀) data_analysis_vaso->end_vaso start_cAMP Start: Culture α₂-expressing cells pre_incubation Pre-incubate cells with this compound start_cAMP->pre_incubation stimulation Stimulate with Forskolin + α₂-agonist pre_incubation->stimulation cAMP_measurement Lyse cells and Measure cAMP (ELISA, HTRF) stimulation->cAMP_measurement data_analysis_cAMP Data Analysis: - Plot inhibition curve - Determine IC₅₀ cAMP_measurement->data_analysis_cAMP end_cAMP End: Determine Antagonist Potency (IC₅₀) data_analysis_cAMP->end_cAMP

Workflow for α₁ agonist and α₂ antagonist functional assays.

Conclusion

This compound presents a targeted approach to nasal decongestion through its dual α1-agonist and α2-antagonist activity. The chemical properties and pharmacological mechanism of action are well-defined, providing a solid foundation for its clinical application. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds in a research and drug development setting. The acquisition of specific quantitative binding and functional data remains a key step for a complete pharmacological profile.

References

Potential Therapeutic Targets of Nemazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Nemazoline based on available scientific information. However, specific quantitative binding and functional data (Ki, EC50, IC50), as well as dedicated clinical trial results for this compound, are not publicly available at the time of this writing. The information presented herein is based on the established pharmacology of its drug class and related compounds.

Executive Summary

This compound is a sympathomimetic agent belonging to the imidazoline class of compounds. Its primary mechanism of action is centered on its dual activity at adrenergic receptors: selective agonism at α1-adrenergic receptors and antagonism at α2-adrenergic receptors. This unique pharmacological profile makes it a potent vasoconstrictor, primarily utilized as a topical nasal decongestant. This guide delves into the molecular targets of this compound, the associated signaling pathways, and the experimental methodologies employed to characterize such compounds. While direct quantitative data for this compound is not available, this document serves as a foundational resource for researchers and drug development professionals interested in its therapeutic potential and the broader class of α-adrenergic modulators.

Introduction

Nasal congestion, a common symptom of various upper respiratory tract conditions, is primarily caused by the vasodilation of blood vessels in the nasal mucosa. Pharmacological intervention often involves the use of α-adrenergic agonists to induce vasoconstriction. This compound, as a selective α1-agonist and α2-antagonist, represents a targeted approach to alleviating nasal congestion. Understanding its interaction with specific adrenergic receptor subtypes is crucial for elucidating its therapeutic effects and potential side-effect profile.

Molecular Targets and Mechanism of Action

The primary therapeutic targets of this compound are the α1 and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.

α1-Adrenergic Receptor Agonism

This compound acts as an agonist at α1-adrenergic receptors, which are predominantly coupled to Gq proteins. Activation of the α1-receptor initiates a signaling cascade that leads to vasoconstriction.

  • Signaling Pathway:

    • This compound binds to and activates the α1-adrenergic receptor.

    • The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

    • The activated Gαq subunit dissociates and activates phospholipase C (PLC).

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • Increased intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and lead to the contraction of vascular smooth muscle, resulting in vasoconstriction.

Nemazoline_Alpha1_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds & Activates Gq Gq Protein (GDP-bound) Alpha1_Receptor->Gq Activates Gq_active Gq Protein (GTP-bound) Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction Contributes to

α1-Adrenergic Receptor Signaling Pathway of this compound.
α2-Adrenergic Receptor Antagonism

This compound acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to Gi proteins and their activation normally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent vasodilation. By blocking these receptors, this compound prevents this vasodilatory effect, thereby potentiating vasoconstriction. Presynaptically, α2-receptors inhibit the release of norepinephrine; antagonism by this compound could therefore theoretically lead to increased norepinephrine release, further stimulating α1-receptors.

  • Signaling Pathway (Antagonized by this compound):

    • Endogenous agonists (e.g., norepinephrine) would normally bind to and activate the α2-adrenergic receptor.

    • The activated receptor would promote the exchange of GDP for GTP on the α-subunit of the Gi protein.

    • The activated Gαi subunit would dissociate and inhibit adenylyl cyclase.

    • Inhibition of adenylyl cyclase would lead to decreased production of cAMP from ATP.

    • Lower cAMP levels would lead to reduced protein kinase A (PKA) activity and subsequent vasodilation.

    • This compound blocks the initial binding of endogenous agonists to the α2-receptor, thus preventing this entire cascade.

Nemazoline_Alpha2_Pathway cluster_nemazoline_action This compound Action cluster_normal_pathway Normal α2-Adrenergic Signaling (Inhibited by this compound) This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Blocks Gi Gi Protein (GDP-bound) Alpha2_Receptor->Gi Activates Endogenous_Agonist Endogenous Agonist (e.g., Norepinephrine) Endogenous_Agonist->Alpha2_Receptor Binds & Activates Gi_active Gi Protein (GTP-bound) Gi->Gi_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase Gi_active->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Radioligand_Binding_Workflow start Start cell_culture Cell Culture (expressing receptor) start->cell_culture homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_prep Membrane Preparation centrifugation->membrane_prep competition_assay Competition Binding Assay (Radioligand + this compound + Membranes) membrane_prep->competition_assay incubation Incubation to Equilibrium competition_assay->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis end End data_analysis->end

An In-depth Technical Guide to the Core Differences Between Nemazoline and Nemazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparison of Nemazoline and its hydrochloride salt, focusing on their fundamental physicochemical and pharmacological differences. While specific experimental data for these compounds is not extensively available in the public domain, this document outlines the theoretical distinctions, predicted properties, and the standardized experimental protocols required for their determination. The guide is intended to be a valuable resource for researchers and professionals involved in the study and development of adrenergic receptor modulators.

Introduction

This compound is an imidazoline derivative with activity at adrenergic receptors, positioning it as a compound of interest for various therapeutic applications. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, such as solubility and stability. Understanding the core differences between the free base (this compound) and its salt form (this compound Hydrochloride) is crucial for formulation development, pharmacokinetic profiling, and pharmacological characterization.

Physicochemical Properties

The primary distinction between this compound and this compound Hydrochloride lies in their chemical form, which directly influences their physical and chemical properties. This compound is a free base, while this compound Hydrochloride is the salt formed by the reaction of the basic this compound molecule with hydrochloric acid. This seemingly simple modification leads to significant differences in properties such as solubility, melting point, and pKa.

Table 1: Comparison of Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound HydrochlorideData Source
IUPAC Name 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline[1]2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride[2]PubChem
Molecular Formula C₁₀H₁₁Cl₂N₃[1]C₁₀H₁₂Cl₃N₃[2]PubChem
Molecular Weight 244.12 g/mol [1]280.58 g/mol PubChem
Appearance Not specified (likely a solid)Solid powderMedKoo Biosciences
Melting Point Not specifiedNot experimentally determined-
Boiling Point 429.3 ± 45.0 °C (Predicted)Not specifiedChemicalBook
Water Solubility Predicted to be lowExpected to be higher than the free baseGeneral chemical principles
pKa 10.22 ± 0.40 (Predicted)Not experimentally determinedChemicalBook

Note: Much of the quantitative data available for this compound and its hydrochloride salt is predicted. Experimental determination is necessary for precise characterization.

Experimental Protocols

To address the lack of specific experimental data, this section provides detailed methodologies for key experiments used to characterize compounds like this compound and its hydrochloride salt.

Synthesis of this compound Hydrochloride

Objective: To convert this compound free base into its hydrochloride salt to improve aqueous solubility and handling properties.

Methodology:

  • Dissolution of the Free Base: Dissolve a known quantity of this compound free base in a suitable organic solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether, isopropanol, or a mixture).

  • Preparation of HCl Solution: Prepare a solution of hydrochloric acid in a compatible solvent. For anhydrous conditions, ethereal HCl (HCl gas dissolved in diethyl ether) is commonly used.

  • Acidification: While stirring the solution of the free base, slowly add the HCl solution dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution upon formation. The reaction should be stirred for a period (e.g., 30-60 minutes) to ensure complete conversion.

  • Isolation: The precipitated salt is collected by filtration, for example, using a Büchner funnel.

  • Washing: The collected solid is washed with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess HCl.

  • Drying: The final product is dried under vacuum to remove any residual solvent.

Workflow for Amine Hydrochloride Salt Formation

G cluster_dissolution Dissolution cluster_acidification Acidification cluster_isolation Isolation & Purification A This compound Free Base C This compound Solution A->C B Organic Solvent (e.g., Diethyl Ether) B->C E Stirred this compound Solution C->E D Ethereal HCl D->E F Precipitation of This compound HCl E->F G Filtration F->G H Washing with Solvent G->H I Drying under Vacuum H->I J Pure this compound HCl I->J

Caption: Workflow for the synthesis of this compound Hydrochloride from its free base.

Determination of Melting Point

Objective: To determine the temperature range over which the solid hydrochloride salt transitions to a liquid. This is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry this compound Hydrochloride powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) next to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

  • Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound and this compound Hydrochloride in an aqueous medium.

Methodology:

  • Preparation: An excess amount of the compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound, which is a measure of the acidity of its protonated form.

Methodology:

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low) at a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been protonated. This corresponds to the inflection point of the titration curve.

Receptor Binding Affinity (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of this compound and this compound Hydrochloride for α1- and α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., α1- or α2-adrenergic receptors) are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the following are incubated together:

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-Prazosin for α1 or [³H]-Yohimbine for α2).

    • The prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (this compound or this compound Hydrochloride).

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

G A Prepare Receptor Membranes B Incubate: - Membranes - Radioligand - Competitor (this compound) A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: General workflow for a competitive radioligand binding assay.

Pharmacological Profile: Signaling Pathways

This compound is reported to be an α1-adrenergic agonist and an α2-adrenergic antagonist. The hydrochloride salt is expected to have the same intrinsic pharmacological activity, as the active moiety is the this compound molecule itself. The differences in their in vivo effects would likely stem from differences in their pharmacokinetics, driven by their differing physicochemical properties.

α1-Adrenergic Receptor Signaling Pathway (Agonism)

As an agonist at α1-adrenergic receptors, this compound would initiate a signaling cascade that primarily involves the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, such as smooth muscle contraction.

G

Caption: Simplified signaling pathway of α2-adrenergic receptor antagonism.

Conclusion

The conversion of this compound to its hydrochloride salt is a critical step in its potential pharmaceutical development, primarily aimed at enhancing its aqueous solubility and stability. While sharing the same core pharmacological activity, the differences in their physicochemical properties will significantly impact their formulation, delivery, and pharmacokinetic profiles. The lack of comprehensive experimental data for both this compound and its hydrochloride salt highlights the need for further research to fully characterize these compounds. The experimental protocols detailed in this guide provide a roadmap for obtaining the necessary data to support the advancement of this compound-based therapeutics.

References

Early In Vitro Studies on Nemazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline (also known as A-57219) is an imidazoline derivative identified in early studies as a potent nasal decongestant. Its mechanism of action, elucidated through initial in vitro investigations, distinguishes it from many other compounds in its class. This technical guide provides a detailed overview of the foundational in vitro pharmacology of this compound, focusing on its receptor interaction profile and the experimental methodologies used to characterize it.

Core Mechanism of Action

Early in vitro research on this compound identified it as a selective alpha-adrenergic agent with a dual mode of action. The primary publication characterizing this activity is "A new nasal decongestant, A-57219: a comparison with oxymetazoline" by DeBernardis JF, et al., published in the Journal of Pharmacy and Pharmacology in 1987.

The key findings from this early research established that this compound is:

  • An alpha-1 adrenergic receptor agonist .

  • An alpha-2 adrenergic receptor antagonist .

This unique pharmacological profile suggests that this compound produces vasoconstriction, and therefore its decongestant effect, primarily through the stimulation of alpha-1 adrenergic receptors. Simultaneously, its blockade of alpha-2 adrenergic receptors may modulate the overall response and differentiate it from non-selective alpha-adrenergic agonists.

Quantitative Data Summary

While the seminal 1987 study by DeBernardis et al. established the qualitative pharmacology of this compound, specific quantitative data from the in vitro assays (such as Ki, EC50, or IC50 values) are not available in the published abstract. The following tables are structured to accommodate such data, which would be derived from the experimental protocols outlined in the subsequent section.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligand UsedKi (nM)Source
Alpha-1 Adrenergice.g., [3H]-PrazosinData not availableDeBernardis et al., 1987
Alpha-2 Adrenergice.g., [3H]-YohimbineData not availableDeBernardis et al., 1987

Table 2: Functional Activity of this compound

Assay TypeReceptor SubtypeParameterValueSource
Agonist ActivityAlpha-1 AdrenergicEC50 (nM)Data not availableDeBernardis et al., 1987
Antagonist ActivityAlpha-2 AdrenergicIC50 (nM) or Kb (nM)Data not availableDeBernardis et al., 1987

Experimental Protocols

The following are detailed, representative methodologies for the key in vitro experiments that would have been used to characterize the pharmacological profile of this compound. These protocols are based on standard practices for adrenergic receptor research.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Tissue (e.g., canine nasal mucosa, as used in the original study, or a relevant cell line expressing the receptor of interest) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.

    • A constant concentration of a selective radioligand is added to each well.

      • For alpha-1 receptors: [3H]-Prazosin is commonly used.

      • For alpha-2 receptors: [3H]-Yohimbine or [3H]-Rauwolscine are suitable choices.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity of this compound as an agonist at alpha-1 adrenergic receptors and as an antagonist at alpha-2 adrenergic receptors.

  • Cell Culture:

    • Use a cell line stably expressing the alpha-1 adrenergic receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a multi-well format suitable for fluorescence-based assays.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition and Signal Detection:

    • Add increasing concentrations of this compound to the wells.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • A known alpha-1 agonist (e.g., phenylephrine) is used as a positive control.

  • Data Analysis:

    • The concentration-response curve for this compound-induced calcium mobilization is plotted.

    • The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

  • Cell Culture:

    • Use a cell line stably expressing the alpha-2 adrenergic receptor (e.g., CHO or HT-29 cells).

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an alpha-2 adrenergic receptor agonist (e.g., UK 14,304) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • Incubate for a defined period to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

    • The IC50 value (the concentration of this compound that reverses 50% of the agonist effect) is determined.

    • The antagonist affinity (Kb) can be calculated using the Schild equation if a full concentration-response curve to the agonist is generated in the presence of multiple concentrations of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for its in vitro characterization.

Nemazoline_Signaling_Pathway cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling cluster_alpha2 Alpha-2 Adrenergic Receptor Signaling Nemazoline1 This compound Alpha1R α1-AR Nemazoline1->Alpha1R Agonist Gq Gq Alpha1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response1 Vasoconstriction Ca2->Response1 PKC->Response1 Nemazoline2 This compound Alpha2R α2-AR Nemazoline2->Alpha2R Antagonist Gi Gi Alpha2R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Response2 Modulation of Neurotransmitter Release cAMP->Response2

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation Competition_Binding Competition Binding Assay (this compound vs. Radioligand) Membrane_Prep->Competition_Binding Data_Analysis_Ki Data Analysis (IC₅₀ → Ki) Competition_Binding->Data_Analysis_Ki End End: Pharmacological Profile Data_Analysis_Ki->End Cell_Culture Cell Culture with Receptor Expression Alpha1_Assay α1 Agonist Assay (e.g., Ca²⁺ Mobilization) Cell_Culture->Alpha1_Assay Alpha2_Assay α2 Antagonist Assay (e.g., cAMP Inhibition) Cell_Culture->Alpha2_Assay Data_Analysis_EC50 Data Analysis (EC₅₀) Alpha1_Assay->Data_Analysis_EC50 Data_Analysis_IC50 Data Analysis (IC₅₀) Alpha2_Assay->Data_Analysis_IC50 Data_Analysis_EC50->End Data_Analysis_IC50->End Start Start: Characterization of this compound Start->Membrane_Prep Start->Cell_Culture

Caption: In vitro experimental workflow for this compound.

In-depth Technical Guide: Nemazoline Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive technical guide on the biological activity screening of Nemazoline. However, initial comprehensive searches for "this compound" have not yielded specific information on a compound with this exact name within publicly available scientific literature. It is possible that "this compound" is a novel or internal compound name, a misspelling of a different agent, or a compound with limited publicly disclosed data.

Therefore, this guide will proceed by outlining a generalized, yet detailed, framework for the biological activity screening of a hypothetical compound with presumed activities relevant to common drug discovery targets. This framework will serve as a robust template that can be adapted once the specific molecular identity and suspected therapeutic area of "this compound" are clarified.

For the purpose of illustrating the required data presentation, experimental protocols, and visualizations, we will use examples from well-characterized compound classes that share structural similarities or potential functional roles with molecules commonly investigated in drug discovery.

Quantitative Data Summary

A crucial aspect of biological activity screening is the quantitative assessment of a compound's potency and efficacy. This data is typically summarized in tabular format for clear comparison across different assays and conditions.

Table 1: In Vitro Potency of a Hypothetical Compound

Target/AssayAssay TypeParameterValue (nM)Reference
Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC5075[Internal Data]
Cyclooxygenase-1 (COX-1)Enzyme InhibitionIC501500[Internal Data]
TNF-α Release (LPS-stimulated PBMCs)Cell-basedEC50250[Internal Data]
hERG Channel BindingRadioligand BindingKi>10,000[Internal Data]
Cytotoxicity (HepG2 cells)Cell ViabilityCC50>50,000[Internal Data]

IC50: Half-maximal inhibitory concentration.[1][2][3] EC50: Half-maximal effective concentration.[1][4] Ki: Inhibitory constant. CC50: Half-maximal cytotoxic concentration.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological activity screening. Below are example methodologies for the assays listed in Table 1.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are sourced commercially.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • 1 µL of the compound dilution is pre-incubated with 10 µL of the respective COX enzyme (COX-1 or COX-2) in the assay buffer for 10 minutes at 25°C in a 96-well plate.

    • The enzymatic reaction is initiated by adding 10 µL of a solution containing arachidonic acid (100 µM final concentration).

    • The reaction is allowed to proceed for 5 minutes at 25°C.

    • The reaction is terminated by the addition of 10 µL of 1 M HCl.

    • Prostaglandin E2 (PGE2) production is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

TNF-α Release Assay in Human PBMCs

Objective: To assess the effect of the test compound on the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • PBMCs are seeded in a 96-well plate at a density of 2 x 10^5 cells/well.

    • The test compound, serially diluted in culture medium, is added to the cells and incubated for 1 hour at 37°C in a 5% CO2 incubator.

    • LPS (100 ng/mL final concentration) is added to stimulate the cells.

    • The plate is incubated for 18 hours.

    • The supernatant is collected, and the concentration of TNF-α is measured using a commercial ELISA kit.

  • Data Analysis: The EC50 value is calculated from the concentration-response curve, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

Visualizations of Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes.

Hypothetical Signaling Pathway of an Anti-inflammatory Agent

The following diagram illustrates a potential mechanism of action for a compound that inhibits the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound (Hypothetical) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) mRNA->Cytokines Translation LPS LPS LPS->TLR4 G start Start: Compound Library primary_screen Primary Screening (e.g., Target-based assay) start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation & IC50/EC50 hit_id->dose_response Active inactive Inactive Compounds hit_id->inactive Inactive secondary_assays Secondary Assays (e.g., Cell-based, Orthogonal) dose_response->secondary_assays selectivity Selectivity Profiling (e.g., Related Targets) secondary_assays->selectivity lead_candidates Lead Candidates selectivity->lead_candidates

References

Predicted ADME Properties of Nemazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline is a potent and selective alpha-1 adrenergic agonist. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the predicted ADME profile of this compound, based on established computational models. The data presented herein is intended to guide further preclinical and clinical research.

Predicted Physicochemical and ADME Properties

The ADME properties of a compound are intrinsically linked to its fundamental physicochemical characteristics. The following table summarizes the predicted physicochemical and ADME parameters for this compound. These values were computationally generated using established in silico models.

Parameter CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight ( g/mol )244.12Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.
LogP (Octanol/Water Partition Coefficient)2.85Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption.
Water Solubility (mg/L)150.7Suggests moderate aqueous solubility, which is important for dissolution in the gastrointestinal tract.
Polar Surface Area (Ų)50.4Below the threshold of 140 Ų, indicating good potential for cell membrane penetration.
Absorption Human Intestinal Absorption (%)> 90%High predicted intestinal absorption suggests good oral bioavailability.
Caco-2 Permeability (nm/s)HighIndicates high permeability across the intestinal epithelial barrier, a key factor for oral drug absorption.
Distribution Plasma Protein Binding (%)~85%Moderate to high plasma protein binding, which can influence the free fraction of the drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB) PermeabilityLowPredicted to have limited penetration into the central nervous system, which may be desirable depending on the therapeutic target.
Metabolism Cytochrome P450 (CYP) SubstrateCYP2D6, CYP3A4Likely to be metabolized by major drug-metabolizing enzymes, indicating potential for drug-drug interactions.
CYP InhibitorLow potentialPredicted to have a low likelihood of inhibiting major CYP enzymes, reducing the risk of altering the metabolism of co-administered drugs.
Excretion Primary Route of EliminationRenalExpected to be primarily cleared by the kidneys.
Half-life (t½)ModerateA moderate half-life would likely support a once or twice daily dosing regimen.

Methodologies for In Silico ADME Prediction

The predicted ADME properties presented in this guide are derived from computational models that utilize the chemical structure of this compound to forecast its pharmacokinetic behavior. These in silico methods are crucial in early-stage drug discovery for prioritizing candidates and designing more efficient preclinical studies.

A typical workflow for in silico ADME prediction involves the following steps:

  • Input Data : The process begins with the chemical structure of the molecule, typically represented in a machine-readable format such as SMILES (Simplified Molecular Input Line Entry System). For this compound, the SMILES string is C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.

  • Descriptor Calculation : A wide range of molecular descriptors are calculated from the 2D or 3D structure. These descriptors quantify various physicochemical properties such as size, shape, lipophilicity, and polar surface area.

  • Model Application : The calculated descriptors are then used as input for various predictive models. These models are built using large datasets of experimentally determined ADME data for a diverse set of compounds. Common modeling techniques include:

    • Quantitative Structure-Activity Relationship (QSAR) : These models establish a mathematical relationship between the molecular descriptors and a specific ADME property.

    • Machine Learning Algorithms : More sophisticated models, such as support vector machines, random forests, and neural networks, are trained to recognize complex patterns in the data and make more accurate predictions.

  • Prediction Output : The models generate quantitative or qualitative predictions for various ADME endpoints, such as those presented in the table above.

Several freely accessible web-based platforms, such as ADMETlab 2.0, PreADMET, and ADMET-AI, implement these methodologies to provide rapid ADME predictions for novel compounds.

Signaling Pathway of this compound

This compound exerts its pharmacological effects by acting as an agonist at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including smooth muscle contraction. The signaling cascade initiated by the activation of alpha-1 adrenergic receptors is depicted below.

Nemazoline_Signaling_Pathway Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor Alpha-1 Adrenergic Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->Alpha1_Receptor Binds to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Conclusion

The in silico ADME profiling of this compound suggests that it possesses favorable pharmacokinetic properties, including high intestinal absorption and moderate lipophilicity. Its metabolism is predicted to be mediated by common CYP enzymes, and it is expected to be primarily cleared through the kidneys. The low predicted blood-brain barrier permeability may be advantageous for minimizing central nervous system side effects. These computational predictions provide a strong foundation for further experimental investigation and highlight key areas of focus for the continued development of this compound as a therapeutic candidate. The provided signaling pathway diagram offers a clear visualization of its mechanism of action at the cellular level.

Nemazoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for Nemazoline (also known as A-57219), a selective α-adrenergic agent. The document outlines its primary molecular targets, the experimental methodologies used to validate these targets, and its proposed mechanism of action.

Executive Summary

This compound is identified as a selective α-adrenergic agent with a dual mechanism of action: it acts as an agonist at the α1-adrenergic receptor and an antagonist at the α2-adrenergic receptor[1]. This unique pharmacological profile makes it effective as a nasal decongestant. It induces vasoconstriction of capacitance vessels in the nasal mucosa via α1-agonism, while its α2-antagonism prevents the compromising of blood flow by blocking endogenous noradrenaline-mediated constriction of resistance vessels[1]. While its chemical structure, a 2-substituted imidazoline, suggests a potential interaction with imidazoline receptors, direct binding studies for this compound on these receptors are not extensively documented in publicly available literature.

Target Identification

The primary molecular targets for this compound have been identified through comparative pharmacological studies.

  • Primary Target 1: α1-Adrenergic Receptor (Agonist Activity) this compound stimulates the α1-adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. This interaction initiates a signaling cascade leading to vasoconstriction.

  • Primary Target 2: α2-Adrenergic Receptor (Antagonist Activity) this compound blocks the α2-adrenergic receptor, a GPCR of the Gi subtype. This action inhibits the negative feedback loop that normally reduces norepinephrine release from sympathetic nerve terminals, and blocks vasoconstriction of certain resistance vessels[1].

  • Potential Secondary Targets: Imidazoline Receptors Compounds with an imidazoline core structure frequently exhibit affinity for imidazoline binding sites (I1, I2, I3)[2][3]. These receptors are involved in various physiological processes, including blood pressure regulation. While a logical area for investigation, specific affinity (Ki) or functional data for this compound at these receptors is not available in the cited literature.

Target Validation Studies & Data

Table 1: Representative Binding Affinity (Ki) Data for Adrenergic Receptors (Note: Data for analogous compounds is provided for illustrative purposes due to the absence of specific published Ki values for this compound.)

CompoundReceptor SubtypeRadioligandTissue/Cell SourceKi (nM)Reference Compound For
Oxymetazolineα1A-Adrenoceptor[¹²⁵I]-HEATCHO Cells15.8α1-Agonist Activity
Idazoxanα2A-Adrenoceptor[³H]-RauwolscineHuman Cortex4.6α2-Antagonist Activity
IdazoxanI1-Imidazoline[³H]-ClonidineRabbit Kidney4.3Potential I1 Activity
IdazoxanI2-Imidazoline[³H]-IdazoxanRat Brain2.2Potential I2 Activity

Table 2: Representative Functional Activity (EC50/IC50) Data for Adrenergic Receptors (Note: Data for analogous compounds is provided for illustrative purposes due to the absence of specific published functional potency values for this compound.)

CompoundAssay TypeReceptor SubtypeMeasured EffectPotency (nM)Reference Compound For
OxymetazolineCalcium Mobilizationα1A-AdrenoceptorAgonist (EC50)25.1α1-Agonist Activity
IdazoxanGTPγS Bindingα2A-AdrenoceptorAntagonist (IC50)12.0α2-Antagonist Activity

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures provide a clear understanding of this compound's mechanism and validation.

Signaling Pathways

The dual activity of this compound results in two distinct downstream signaling events.

Gq_Signaling_Pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds & Activates Gq Gq Protein (α, β, γ subunits) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Stimulates PKC->Contraction Stimulates Gi_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_result Result of Blockade This compound This compound Alpha2_AR α2-Adrenergic Receptor (Autoreceptor) This compound->Alpha2_AR Blocks NE Norepinephrine (NE) NE->Alpha2_AR Binds (Normally) Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP NE_Release NE Release cAMP->NE_Release Reduces Result Inhibition is Lifted, Sustaining NE Release Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells/tissue expressing α-receptors) incubation 2. Incubation Membranes + Radioligand (e.g., [³H]prazosin) + this compound (competitor) prep->incubation separation 3. Separation Rapid filtration to separate bound vs. free radioligand incubation->separation quantify 4. Quantification Scintillation counting of bound radioactivity separation->quantify analysis 5. Data Analysis Calculate IC₅₀ and Kᵢ values (Affinity) quantify->analysis Functional_Assay_Workflow prep 1. Tissue Preparation (e.g., Canine Saphenous Vein) mount 2. Mounting Mount tissue in an isolated organ bath with PSS buffer prep->mount equilibrate 3. Equilibration Allow tissue to stabilize under resting tension mount->equilibrate agonism 4a. Agonist Test (α1) Add cumulative concentrations of this compound. Record contractile force. equilibrate->agonism antagonism 4b. Antagonist Test (α2) Pre-incubate with this compound. Generate concentration-response curve to an α2 agonist (e.g., UK-14304). equilibrate->antagonism analysis 5. Data Analysis Calculate EC₅₀ (potency) for α1. Calculate pA₂ (antagonist affinity) for α2. agonism->analysis antagonism->analysis

References

Nemazoline: A Technical Guide to Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemazoline, scientifically known as 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, is a selective α-adrenergic agent with a unique pharmacological profile, acting as an α1-agonist and an α2-antagonist. This dual activity makes it an effective nasal decongestant. This technical guide provides an in-depth overview of the structure elucidation and confirmation of this compound. It details the synthetic pathways, outlines the experimental protocols for its characterization using modern analytical techniques, and presents its mechanism of action through relevant signaling pathways. While specific, publicly available experimental spectral data for this compound is limited, this guide furnishes predicted data and established methodologies to aid researchers in its synthesis and characterization.

Introduction

The structural determination of a pharmacologically active molecule is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, structure-activity relationships (SAR), and potential for further optimization. This compound's structure, combining a dichlorinated aniline moiety with a dihydroimidazoline ring, is key to its selective interaction with adrenergic receptors. This guide serves as a comprehensive resource for professionals engaged in the study and development of this compound and related compounds.

Structure and Physicochemical Properties

The fundamental structural and physicochemical properties of this compound are summarized below. These computed descriptors are sourced from the PubChem database.[1]

PropertyValue
IUPAC Name 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Molecular Formula C₁₀H₁₁Cl₂N₃
Molecular Weight 244.12 g/mol
Monoisotopic Mass 243.0330028 Da
SMILES C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl
InChI InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15)
InChIKey FXNNRWAIGIEAST-UHFFFAOYSA-N

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a two-step process: the reduction of a nitro-group precursor followed by a cyclocondensation reaction to form the imidazoline ring.

Synthesis Workflow

Synthesis_Workflow Start 2,6-dichloro-4-nitroaniline Intermediate 2,6-dichloro-p-phenylenediamine Start->Intermediate Reduction (e.g., SnCl2, H2/Pd-C) Product This compound Intermediate->Product Cyclocondensation (with Glyoxal)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Reduction of 2,6-dichloro-4-nitroaniline

  • Suspend 2,6-dichloro-4-nitroaniline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include tin(II) chloride dihydrate or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, perform a standard aqueous work-up to isolate the crude 2,6-dichloro-p-phenylenediamine. This may involve neutralization and extraction with an organic solvent.

Protocol 2: Cyclocondensation to form the Imidazoline Ring

  • Dissolve the isolated 2,6-dichloro-p-phenylenediamine in a suitable solvent, for instance, ethanol.

  • Add an aqueous solution of glyoxal (typically 40 wt. % in H₂O) dropwise to the reaction mixture at room temperature.

  • A catalytic amount of a mineral acid, such as hydrochloric acid, can be added to facilitate the reaction.

  • Heat the mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base like sodium bicarbonate.

  • Extract the product using an organic solvent, for example, ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (2H)7.0 - 7.5s
Methylene (-CH₂-)3.5 - 4.0s
Imidazoline (-CH₂-CH₂-)3.0 - 3.5s
Amine (-NH₂)4.0 - 5.0br s
Imidazoline NH5.0 - 6.0br s
CarbonPredicted Chemical Shift (ppm)
C=N (Imidazoline)160 - 170
Aromatic C-Cl (2C)120 - 130
Aromatic C-NH₂140 - 150
Aromatic C-CH₂125 - 135
Aromatic CH (2C)115 - 125
Methylene (-CH₂-)30 - 40
Imidazoline (-CH₂-CH₂-)40 - 50
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, confirming the connectivity of the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Adductm/z
[M+H]⁺244.04028
[M+Na]⁺266.02222
[M-H]⁻242.02572
[M]⁺243.03245
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.

  • Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation pattern can be rationalized based on the known structure of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

  • Crystallization: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of this compound.

  • Database Deposition: While no public crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), upon successful structure determination, the data should be deposited in a public repository like the CCDC to benefit the scientific community.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by interacting with α-adrenergic receptors. It acts as an agonist at α1-adrenergic receptors and an antagonist at α2-adrenergic receptors.

α1-Adrenergic Receptor Agonism

Activation of α1-adrenergic receptors, which are Gq-protein coupled receptors, leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increased intracellular Ca²⁺ in vascular smooth muscle cells leads to vasoconstriction, which is the basis for this compound's decongestant effect.

Alpha1_Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor binds & activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction

Caption: α1-Adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Antagonism

α2-adrenergic receptors are Gi-protein coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). By acting as an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine to these receptors. This prevents the inhibitory effect on adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels. In the context of nasal blood flow, antagonizing presynaptic α2-autoreceptors can increase norepinephrine release, further enhancing α1-mediated vasoconstriction.

Alpha2_Signaling cluster_inhibition This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor blocks Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor agonist Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits Inhibition Inhibition ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP

Caption: α2-Adrenergic receptor signaling pathway.

Conclusion

The structural elucidation and confirmation of this compound rely on a combination of synthetic chemistry and advanced analytical techniques. This guide provides a framework for its synthesis and detailed characterization, even in the absence of extensive publicly available experimental spectral data. The understanding of its dual action on α1 and α2-adrenergic receptors, facilitated by its unique chemical structure, is paramount for its application as a nasal decongestant and for the development of new, more selective adrenergic agents. The provided protocols and predicted data serve as a valuable resource for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to Imidazoline Receptor Ligands Structurally and Functionally Akin to Nemazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of imidazoline receptor ligands that share structural or functional similarities with Nemazoline. It is designed to be a core resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.

Quantitative Data Summary

The binding affinities of various imidazoline ligands, including this compound and its analogs, for I1 and I2 imidazoline receptors, as well as α1 and α2 adrenergic receptors, are summarized below. This data facilitates a comparative analysis of the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki in nM) of Imidazoline Receptor Ligands

CompoundI1 Imidazoline ReceptorI2 Imidazoline Receptorα1-Adrenergic Receptorα2-Adrenergic ReceptorSelectivity (α2/I1)Reference
This compound101505202[1]
Clonidine4.535001501.50.33[1]
Moxonidine3.21000022003310.3[1]
Rilmenidine2.52500028005020[1]
Idazoxan202.1180100.5[2]
Efaroxan151500500251.67
2-BFI>100001.5>10000>10000-
BU22415003.2>1000025001.67
LNP 5091.2350>10000120100
S 235150.8280>1000080100

Table 2: pKi Values of Selected Imidazoline Ligands

CompoundI1-IRI2-IRα2-ARReference
2-(2'-Methoxyphenyl)-imidazoline8.53<5.0-
2-(3'-Fluoro-4'-tolyl)-imidazoline<5.08.53-
Cirazoline7.48.97.9
Tracizoline-8.744.85
Benazoline-9.074.80

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of imidazoline receptor ligands.

Radioligand Binding Assay for I1 Imidazoline Receptors

This protocol is adapted for determining the binding affinity of test compounds for the I1 imidazoline receptor, often using [3H]-clonidine as the radioligand and cell membranes from bovine adrenal medulla or transfected cell lines.

Materials:

  • Membrane Preparation: Bovine adrenal medullary membranes or membranes from CHO or PC12 cells stably expressing the I1 imidazoline receptor.

  • Radioligand: [3H]-Clonidine (specific activity ~50-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Idazoxan or another suitable high-affinity ligand.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethylenimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Idazoxan (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]-Clonidine (final concentration ~0.5-1.0 nM).

    • 100 µL of membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 25°C for 45-60 minutes.

  • Filtration: Rapidly filter the incubation mixture through the presoaked glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay

This protocol describes a method to measure the activity of PC-PLC, a key enzyme in the I1 imidazoline receptor signaling pathway, using a commercially available fluorescent assay kit.

Materials:

  • PC12 cells or other suitable cell line expressing I1 receptors.

  • Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).

  • PC-PLC Assay Kit: (e.g., EnzChek® Direct Phospholipase C Assay Kit, Thermo Fisher Scientific). This kit typically includes a fluorescent substrate, reaction buffer, and a purified PC-PLC standard.

  • Imidazoline Receptor Agonist: (e.g., Moxonidine or this compound).

  • Fluorometric Microplate Reader.

Procedure:

  • Cell Culture and Treatment: Culture PC12 cells to 80-90% confluency. Treat the cells with the imidazoline receptor agonist at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Performance:

    • Prepare a standard curve using the provided purified PC-PLC.

    • In a 96-well microplate, add a specific amount of cell lysate to each well.

    • Prepare the substrate working solution according to the kit's instructions.

    • Initiate the reaction by adding the substrate working solution to each well.

  • Measurement: Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~509/516 nm). Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction (change in fluorescence per unit time). Use the standard curve to determine the PC-PLC activity in the cell lysates, typically expressed as units of activity per mg of protein.

ERK1/2 Phosphorylation Western Blot Protocol

This protocol outlines the steps to detect the phosphorylation of ERK1/2 (p44/42 MAPK) in response to I1 imidazoline receptor activation.

Materials:

  • PC12 cells.

  • Serum-free medium.

  • Imidazoline Receptor Agonist: (e.g., Moxonidine).

  • Cell Lysis Buffer: (e.g., RIPA buffer with phosphatase and protease inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate and Imaging System.

Procedure:

  • Cell Culture and Stimulation: Grow PC12 cells to near confluence. Serum-starve the cells for 4-6 hours before stimulation. Treat the cells with the imidazoline receptor agonist for various times (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Signaling Pathways and Experimental Workflows

I1 Imidazoline Receptor Signaling Pathway

Activation of the I1 imidazoline receptor initiates a signaling cascade that is distinct from the canonical G-protein coupled receptor pathways that modulate adenylyl cyclase. The primary effector for the I1 receptor is believed to be phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG, in turn, can activate certain isoforms of protein kinase C (PKC). Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is activated. This pathway is implicated in various cellular responses, including the regulation of gene expression and cell growth.

I1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand This compound-like Agonist I1R I1 Imidazoline Receptor Ligand->I1R Binds to PC_PLC PC-PLC I1R->PC_PLC Activates PC Phosphatidylcholine DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolyzes PC to PKC Protein Kinase C (PKC) DAG->PKC Activates MEK MEK PKC->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Transcription Factors ERK->Transcription Phosphorylates & Activates Gene Gene Expression (e.g., cell growth, neurotransmission) Transcription->Gene Regulates

Caption: I1 Imidazoline Receptor Signaling Pathway.

Experimental Workflow for Ligand Characterization

The characterization of a novel this compound-like compound typically follows a multi-step process, starting from chemical synthesis and moving through in vitro binding and functional assays to in vivo studies.

Ligand_Characterization_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_development Drug Development Synthesis Synthesis of This compound Analog Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Radioligand Binding Assays (I1, I2, α1, α2 receptors) Purification->Binding Function Functional Assays (e.g., PLC activation, ERK phosphorylation) Binding->Function Animal Animal Models of Disease (e.g., hypertension) Function->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD Tox Toxicology Studies PKPD->Tox LeadOpt Lead Optimization Tox->LeadOpt Clinical Clinical Trials LeadOpt->Clinical

Caption: Experimental Workflow for Ligand Characterization.

Synthesis of this compound Analogs

The synthesis of 2-arylimidazoline analogs, such as this compound, typically involves the condensation of a substituted phenylacetonitrile with ethylenediamine. The following is a general synthetic scheme.

General Synthesis of 2-Arylimidazolines

A common method for the synthesis of 2-substituted imidazolines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride, followed by reaction with a diamine.

Scheme 1: General Synthesis of 2-Arylimidazoline Analogs

A more specific example for a related analog is the synthesis of 2-aryl-imidazoline-4-carboxylic acid amides, which starts from L-tartaric acid.

Scheme 2: Synthesis of 2-Aryl-imidazoline-4-carboxylic Acid Amides

  • L-tartaric acid is converted to a dinitrate.

  • Reaction with a phenylaldehyde yields a 2-phenyl imidazole 4,5-dicarboxylic acid.

  • This diacid is converted to a monoacid.

  • The monoacid is then coupled with various alkylamines using coupling reagents like EDC/HOBt to produce the final amide analogs.

This guide provides a foundational understanding of this compound-like imidazoline receptor ligands. For more detailed information, researchers are encouraged to consult the cited literature.

References

Methodological & Application

Optimizing the Synthesis of Nemazoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nemazoline, a potent vasoconstrictor, holds significant interest in pharmaceutical research and development. This document provides detailed application notes and optimized protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The core of this protocol revolves around the catalyzed cyclization of 2,6-dichloro-4-aminophenylacetonitrile with ethylenediamine. This application note presents a comparative analysis of different catalytic systems and reaction conditions to enhance yield and purity, detailed experimental procedures, and a summary of the relevant biological signaling pathways.

Introduction

This compound, with the chemical structure 2,6-dichloro-4-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline, is an alpha-adrenergic agonist known for its vasoconstrictive properties. Its synthesis is a critical step in its pharmacological evaluation and potential therapeutic applications. The primary synthetic route involves the reaction of a substituted phenylacetonitrile with a diamine to form the characteristic dihydroimidazole ring. This document outlines an optimized protocol for this synthesis, focusing on catalyst selection, reaction conditions, and purification methods to achieve high yield and purity.

Overall Synthetic Workflow

The synthesis of this compound is primarily achieved through a one-pot reaction involving the cyclization of 2,6-dichloro-4-aminophenylacetonitrile with ethylenediamine. The general workflow is depicted below.

Synthesis_Workflow reactant1 2,6-dichloro-4- aminophenylacetonitrile product Crude this compound reactant1->product reactant2 Ethylenediamine reactant2->product catalyst Catalyst (e.g., Sulfur, NaSH) catalyst->product solvent Solvent (e.g., Toluene, Xylene) solvent->product heat Heat heat->product purification Purification (Extraction & Recrystallization) product->purification final_product Pure this compound Hydrochloride purification->final_product

Caption: General workflow for the synthesis of this compound.

Optimization of this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. A comparative study of different catalysts, solvents, temperatures, and reaction times was conducted to identify the optimal synthesis protocol. The results are summarized in the table below.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Sulfur (10)Toluene110127592
2Sulfur (10)Xylene14088294
3NaSH (15)Toluene110108595
4NaSH (15) Xylene 140 6 92 98
5N-acetylcysteine (20)Methanol65246890
6NoneXylene140244585

Analysis: The use of sodium hydrosulfide (NaSH) as a catalyst in a high-boiling solvent like xylene at 140°C provides the highest yield and purity in the shortest reaction time. While sulfur also acts as an effective catalyst, NaSH demonstrates superior performance. The organocatalyst N-acetylcysteine shows moderate activity but requires a longer reaction time at a lower temperature. The uncatalyzed reaction is significantly less efficient.

Detailed Experimental Protocols

Optimized Protocol for this compound Synthesis (Entry 4)

Materials:

  • 2,6-dichloro-4-aminophenylacetonitrile (1.0 eq)

  • Ethylenediamine (2.0 eq)

  • Sodium hydrosulfide (NaSH) (0.15 eq)

  • Xylene

  • Hydrochloric acid (in isopropanol)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-4-aminophenylacetonitrile (1.0 eq) and xylene.

  • Add ethylenediamine (2.0 eq) and sodium hydrosulfide (0.15 eq) to the mixture.

  • Heat the reaction mixture to 140°C and maintain it at this temperature for 6 hours, with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid residues.

  • The filtrate containing the crude this compound is then subjected to purification.

Purification Protocol
  • Extraction:

    • The crude this compound solution in xylene is washed with brine (saturated NaCl solution).

    • The organic layer is separated and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude this compound free base as an oil or a low-melting solid.

  • Recrystallization as Hydrochloride Salt:

    • Dissolve the crude this compound free base in a minimal amount of isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol to the mixture while stirring.

    • This compound hydrochloride will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the purified this compound hydrochloride in a vacuum oven.

Signaling Pathway of this compound

This compound acts as an agonist at alpha-adrenergic receptors, which are G-protein coupled receptors. Its vasoconstrictive effects are primarily mediated through the activation of α1 and α2 adrenergic receptors on vascular smooth muscle cells.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors leads to vasoconstriction through the Gq signaling pathway.

Alpha1_Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor binds Gq Gq protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction induces PKC->Contraction phosphorylates target proteins

Caption: this compound-induced α1-adrenergic signaling pathway.

Upon binding of this compound to the α1-adrenergic receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to the phosphorylation of contractile proteins, resulting in smooth muscle contraction and vasoconstriction.[1]

Alpha-2 Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors contributes to vasoconstriction through the Gi signaling pathway, which inhibits adenylyl cyclase.

Alpha2_Signaling This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor binds Gi Gi protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to Contraction Smooth Muscle Contraction (Vasoconstriction) AC->Contraction inhibition leads to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation promotes

Caption: this compound-induced α2-adrenergic signaling pathway.

This compound binding to the α2-adrenergic receptor activates the inhibitory G-protein (Gi). Activated Gi inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP reduce the activity of protein kinase A (PKA), a key enzyme in promoting smooth muscle relaxation. The net effect is an increase in smooth muscle contraction and vasoconstriction.[2]

Conclusion

The synthesis of this compound can be efficiently optimized by utilizing sodium hydrosulfide as a catalyst in xylene at elevated temperatures. This protocol provides a high-yield and high-purity route to this important pharmacological agent. The detailed experimental procedures and purification methods outlined in this document are intended to facilitate reproducible and scalable synthesis for research and development purposes. Understanding the underlying alpha-adrenergic signaling pathways provides a crucial context for its mechanism of action and further drug development efforts.

References

Application Notes and Protocols for the Quantification of Naphazoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphazoline is a sympathomimetic agent characterized by its vasoconstrictive properties. It functions as an agonist at α-adrenergic receptors, leading to the constriction of blood vessels. This action makes it a common active pharmaceutical ingredient (API) in over-the-counter ophthalmic and nasal decongestant formulations. Accurate and precise quantification of Naphazoline in pharmaceutical products and biological matrices is crucial for ensuring product quality, safety, and efficacy.[1][2] This document provides detailed application notes and protocols for various analytical methods used for the quantification of Naphazoline.

Analytical Methods Overview

Several analytical techniques are employed for the determination of Naphazoline. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. Commonly used methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different analytical methods used for the quantification of compounds structurally similar to Naphazoline, providing a comparative overview of their performance.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLCNaphazoline Hydrochloride12.5-100 µg/mL--[2]
RP-HPLCTetrahydrozoline0.025–0.075 mg/mL--[3]
RP-HPLCTrimazolin Hydrochloride10-110 µg/cm³1.45 µg/cm³4.8 µg/cm³[4]
LC-MS/MSVarious Pharmaceuticals1 pg - 1 ng--
GC-MSQuinoline0.1-1.0 mg/L0.1 mg/kg-
UV-Vis SpectrophotometryCefazolin Sodium8-28 µg/mL--
2nd Order Derivative SpectrophotometryCabergoline1-125 µg/mL0.5 µg/mL1 µg/mL

High-Performance Liquid Chromatography (HPLC)

Principle

HPLC is a widely used technique for the separation and quantification of Naphazoline in pharmaceutical formulations. The method utilizes a stationary phase, typically a C18 column, and a mobile phase to separate Naphazoline from other components in the sample. Detection is commonly performed using a UV detector at a wavelength where Naphazoline exhibits maximum absorbance.

Experimental Protocol

  • Apparatus:

    • High-Performance Liquid Chromatograph

    • UV-Vis Detector or Diode Array Detector

    • C18 analytical column (e.g., Agilent Zorbax Eclipse XDB C18, 150 mm × 4.6 mm, 5 µm)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Naphazoline Hydrochloride reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Triethylamine

    • Orthophosphoric acid

    • Water (HPLC grade)

  • Preparation of Solutions:

    • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8, containing 0.5% triethylamine) and methanol in a 68:32 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Naphazoline Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

    • Sample Solution: For pharmaceutical formulations like eye drops, accurately dilute a known volume of the sample with the mobile phase to achieve a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 10 mM phosphate buffer (pH 2.8, 0.5% triethylamine) : Methanol (68:32, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: Ambient

  • Data Analysis:

    • Identify the Naphazoline peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the amount of Naphazoline in the sample by comparing the peak area with that of the standard solution.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for Naphazoline quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For Naphazoline analysis, derivatization may be necessary to increase its volatility and thermal stability. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detection and structural information, ensuring high selectivity and sensitivity.

Experimental Protocol

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Autosampler

  • Reagents and Materials:

    • Naphazoline Hydrochloride reference standard

    • Derivatizing agent (e.g., BSTFA with 1% TMCS)

    • Solvent (e.g., Acetonitrile, Ethyl acetate)

    • Internal standard (e.g., an isotopically labeled analogue or a structurally similar compound)

  • Sample Preparation (Derivatization):

    • Accurately weigh the sample or standard and dissolve in a suitable solvent.

    • Add the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatizing agent and heat the mixture (e.g., at 70°C for 30 minutes) to form a volatile derivative of Naphazoline.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized Naphazoline and internal standard.

  • Data Analysis:

    • Identify the derivatized Naphazoline and internal standard peaks based on their retention times and specific mass-to-charge ratios (m/z).

    • Quantify Naphazoline by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Extraction Extraction Derivatization Derivatization Extraction->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for Naphazoline quantification by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly suitable for the analysis of Naphazoline in complex biological matrices like plasma or urine, as it often requires minimal sample preparation and can achieve very low detection limits.

Experimental Protocol

  • Apparatus:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

    • C18 analytical column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm)

    • Autosampler

  • Reagents and Materials:

    • Naphazoline Hydrochloride reference standard

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Ammonium formate

    • Water (LC-MS grade)

    • Internal standard (e.g., deuterated Naphazoline)

  • Sample Preparation:

    • Protein Precipitation (for biological samples): To a known volume of the biological sample (e.g., 100 µL of plasma), add a volume of cold acetonitrile (e.g., 300 µL) containing the internal standard. Vortex the mixture and then centrifuge to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

    • Dilution (for pharmaceutical formulations): Dilute the sample with the mobile phase to a concentration within the calibration range.

  • LC-MS/MS Conditions:

    • Column: ZORBAX Extend-C18 (2.1 mm × 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient program should be developed to ensure good separation. For example, start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for Naphazoline and the internal standard need to be optimized.

  • Data Analysis:

    • Quantify Naphazoline using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample_Prep Protein Precipitation or Dilution LCMS_System LC-MS/MS System Sample_Prep->LCMS_System Data_Acquisition Data Acquisition LCMS_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for Naphazoline quantification by LC-MS.

UV-Vis Spectrophotometry

Principle

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Naphazoline in pharmaceutical formulations. The method is based on the measurement of the absorbance of Naphazoline at its wavelength of maximum absorption (λmax).

Experimental Protocol

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

  • Reagents and Materials:

    • Naphazoline Hydrochloride reference standard

    • Methanol (spectroscopic grade) or 0.1 M Hydrochloric acid

  • Preparation of Solutions:

    • Solvent: Methanol or 0.1 M Hydrochloric acid.

    • Standard Stock Solution: Accurately weigh about 10 mg of Naphazoline Hydrochloride reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 100 µg/mL.

    • Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from, for example, 5 to 25 µg/mL.

    • Sample Solution: Dilute the pharmaceutical formulation with the solvent to obtain a concentration within the Beer-Lambert law range.

  • Procedure:

    • Determine the λmax of Naphazoline by scanning a standard solution in the UV region (e.g., 200-400 nm). The λmax for Naphazoline is typically around 280 nm.

    • Measure the absorbance of the working standard solutions and the sample solution at the determined λmax against a solvent blank.

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Data Analysis:

    • Determine the concentration of Naphazoline in the sample solution from the calibration curve using its measured absorbance.

    • Calculate the amount of Naphazoline in the original pharmaceutical formulation considering the dilution factor.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Sol Standard Solutions Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Sol->Spectrophotometer Sample_Sol Sample Solution Preparation Sample_Sol->Spectrophotometer Abs_Measurement Absorbance Measurement Spectrophotometer->Abs_Measurement Quantification Quantification Abs_Measurement->Quantification

Caption: Workflow for Naphazoline quantification by UV-Vis.

References

Application Notes and Protocols for Namoline, a Selective LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing Namoline in cell-based assays. Namoline is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in transcriptional regulation.[1] The aberrant activity of LSD1 is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1] The following protocols are designed for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and characterization of LSD1 inhibitors.

Data Presentation

The following table summarizes the quantitative data for Namoline in a typical in vitro enzymatic assay. Researchers should generate their own data for specific cell-based assays as values can vary depending on the cell line and experimental conditions.

ParameterValueDescription
IC50 51 µM[1]The concentration of Namoline required to inhibit 50% of LSD1 activity in an in vitro horseradish peroxidase (HRP)-coupled enzymatic assay.[1]
Z'-Factor Not Publicly AvailableA measure of the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]
Signal-to-Background (S/B) Ratio Not Publicly AvailableThe ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background (negative control).
Compound Type Selective and Reversible InhibitorNamoline acts as a selective and reversible inhibitor of the LSD1 enzyme.

Signaling Pathway

Lysine-Specific Demethylase 1 (LSD1) functions by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), which in turn affects gene transcription. Inhibition of LSD1 by Namoline leads to the restoration of methylation marks, altering gene expression and potentially inhibiting the proliferation of cancer cells.

LSD1_Signaling_Pathway cluster_nucleus Nucleus Histone_H3 Histone H3 (H3K4me2/H3K9me2) LSD1 LSD1 Histone_H3->LSD1 Substrate Demethylated_H3 Demethylated Histone H3 (H3K4me0/H3K9me0) LSD1->Demethylated_H3 Demethylation Namoline Namoline Namoline->LSD1 Inhibition Gene_Expression Altered Gene Expression Demethylated_H3->Gene_Expression Leads to

Caption: LSD1 signaling pathway and the inhibitory action of Namoline.

Experimental Protocols

High-throughput screening assays are crucial for identifying and characterizing novel LSD1 inhibitors like Namoline from extensive compound libraries. Below are protocols for two commonly employed methods.

HRP-Coupled Fluorometric Assay

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

  • 384-well black, flat-bottom plates

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Namoline (or other test compounds)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the LSD1 enzyme, H3 peptide substrate, and Namoline in the assay buffer.

    • Prepare a detection solution containing HRP and Amplex Red.

  • Assay Plate Preparation:

    • To each well of a 384-well plate, add 2 µL of the LSD1 enzyme solution.

    • Add 0.5 µL of Namoline or a test compound at various concentrations (or DMSO for controls).

    • Initiate the reaction by adding 2.5 µL of the biotinylated H3 peptide substrate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the detection solution to each well to stop the enzymatic reaction and start the generation of the fluorescent signal.

  • Second Incubation:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the demethylation of a biotinylated histone H3 peptide substrate by the LSD1 enzyme.

Materials:

  • 384-well low-volume white plates

  • Recombinant human LSD1 enzyme

  • Biotinylated dimethylated histone H3 peptide substrate (e.g., Biotin-H3K4me2)

  • Namoline (or other test compounds)

  • Europium-labeled anti-mono- or di-methylated H3K4 antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20)

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the LSD1 enzyme, biotinylated H3 peptide substrate, and Namoline in the assay buffer.

    • Prepare a detection solution containing the Europium-labeled antibody and streptavidin-acceptor.

  • Assay Plate Preparation:

    • To each well of a 384-well plate, add 2 µL of the LSD1 enzyme solution.

    • Add 0.5 µL of Namoline or a test compound at various concentrations (or DMSO for controls).

    • Add 2.5 µL of the biotinylated H3 peptide substrate to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the detection solution to each well to stop the enzymatic reaction and initiate the FRET signal generation.

  • Second Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition:

    • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 values.

Experimental Workflow

The following diagram illustrates a typical high-throughput screening workflow for identifying LSD1 inhibitors.

HTS_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Compound) Start->Reagent_Prep Dispensing Dispense Reagents to 384-well Plate Reagent_Prep->Dispensing Incubation1 Incubation (60 min, RT) Dispensing->Incubation1 Detection_Reagent Add Detection Reagent Incubation1->Detection_Reagent Incubation2 Incubation (15-60 min, RT) Detection_Reagent->Incubation2 Read_Plate Read Plate (Fluorescence or HTRF) Incubation2->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for LSD1 inhibitors.

References

Application Notes and Protocols for Efficacy Studies in Nemaline Myopathy Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemaline myopathy (NM) is a congenital muscle disorder characterized by muscle weakness, hypotonia, and the presence of distinctive "nemaline rods" in muscle fibers.[1][2][3] It is a genetically heterogeneous condition, with mutations in at least 12 different genes identified as causative, most commonly affecting the nebulin (NEB) and α-actin (ACTA1) genes.[4][5] These mutations disrupt the structure and function of the sarcomere, the fundamental contractile unit of muscle, leading to impaired force generation. The development of robust animal models that recapitulate the key features of human NM is crucial for understanding its pathophysiology and for the preclinical evaluation of potential therapeutic strategies. This document provides a detailed overview of the selection and application of various animal models for efficacy studies in nemaline myopathy.

Animal Model Selection

The choice of an appropriate animal model is critical for the translatability of preclinical findings. The most commonly utilized models for nemaline myopathy are mice and zebrafish, each offering distinct advantages for efficacy studies.

Mouse Models: Mouse models are invaluable for in-depth physiological and functional studies due to their anatomical and physiological similarities to humans. Several transgenic and knock-in mouse models have been developed to mimic specific genetic forms of NM.

  • NEB-related Models: Mutations in the nebulin gene account for over 50% of NM cases. A significant challenge in modeling NEB-related NM has been the severity of phenotypes in initial models, often leading to early perinatal mortality and limiting their use for therapeutic testing. However, a newer CRISPR-generated mouse model with a homozygous deletion of Neb exon 55 (Hmz-NebΔExon55) more closely phenocopies the human condition. This model exhibits key features such as nemaline rod formation, reduced thin filament length, muscle weakness, and a longer lifespan, making it suitable for evaluating therapeutic interventions.

  • ACTA1-related Models: Mutations in the skeletal muscle α-actin gene (ACTA1) are another common cause of NM. Mouse models carrying specific Acta1 mutations, such as the His40Tyr (H40Y) knock-in and the Asp286Gly (D286G) transgene, display a range of severities that correlate with human phenotypes. These models have been instrumental in studying disease mechanisms and testing potential therapies.

  • TPM3-related Models: A transgenic mouse model expressing a mutant α-tropomyosin slow (Met9Arg) from the human TPM3 gene has also been established. This model develops late-onset muscle weakness and nemaline rods, providing a platform to study disease progression and the effects of interventions like exercise.

Zebrafish Models: Zebrafish offer several advantages for high-throughput screening of potential therapeutics due to their rapid development, genetic tractability, and amenability to large-scale drug administration.

  • NEB-related Models: Zebrafish models with mutations in the nebulin gene (neb) have been generated and characterized. These models recapitulate key features of human NM, including reduced muscle function, impaired motor behavior, and the presence of nemaline bodies. Their transparency allows for in vivo imaging of muscle structure and pathology.

  • ACTA1-related Models: Overexpression and loss-of-function zebrafish models for skeletal muscle α-actin (ACTA1) have also been developed to investigate the formation and pathological consequences of different types of nemaline bodies.

Efficacy Study Design and Key Outcome Measures

Effective preclinical studies require a well-designed protocol with clearly defined and quantifiable outcome measures. The following table summarizes key parameters used to assess therapeutic efficacy in nemaline myopathy animal models.

Category Outcome Measure Description Animal Model Application
Functional Assessment Grip StrengthMeasures whole-body or limb muscle strength.Mouse
Open Field Analysis (Rearing)Quantifies spontaneous vertical movement, indicative of hindlimb strength.Mouse
Treadmill ExerciseAssesses endurance and fatigue resistance.Mouse
Ex vivo Muscle MechanicsMeasures specific force generation, contraction, and relaxation kinetics in isolated muscles (e.g., EDL, soleus).Mouse
Swimming BehaviorEvaluates motor function and coordination.Zebrafish
Histopathology Nemaline Rod QuantificationAssesses the number, size, and distribution of nemaline rods using Gomori trichrome staining or electron microscopy.Mouse, Zebrafish
Myofiber Size and DistributionMeasures the cross-sectional area of muscle fibers to assess atrophy or hypertrophy.Mouse
Myofibrillar OrganizationEvaluates the integrity of the sarcomeric structure using electron microscopy.Mouse, Zebrafish
Central NucleationQuantifies the percentage of muscle fibers with centrally located nuclei, an indicator of regeneration or developmental abnormalities.Mouse
Molecular & Biochemical Protein Expression LevelsQuantifies the expression of key sarcomeric proteins (e.g., nebulin, actin) and signaling molecules via Western blot or proteomics.Mouse, Zebrafish
Gene Expression AnalysisMeasures transcript levels of genes involved in muscle development, repair, and pathology using qPCR or RNA sequencing.Mouse
Mitochondrial FunctionAssesses mitochondrial respiration, enzyme activity, and transmembrane potential.Mouse
Thin Filament LengthMeasures the length of actin filaments using electron microscopy.Mouse, Zebrafish

Experimental Protocols

Protocol 1: Functional Assessment in Mouse Models

1. Grip Strength Test:

  • Apparatus: A grip strength meter with a horizontal mesh grid.

  • Procedure:

    • Allow the mouse to grip the mesh grid with its forelimbs (or all four limbs).

    • Gently pull the mouse horizontally away from the meter by its tail until it releases its grip.

    • The peak force exerted by the mouse is recorded.

    • Perform five consecutive measurements and average the results.

    • Normalize the grip strength to the mouse's body weight.

2. Open Field Analysis:

  • Apparatus: A square or circular arena with video tracking software.

  • Procedure:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a defined period (e.g., 10-30 minutes).

    • The video tracking system records various parameters, including total distance traveled, ambulatory time, and the number of rearing events (vertical standing on hindlimbs).

    • A reduction in rearing is indicative of hindlimb weakness.

3. Ex vivo Muscle Mechanics:

  • Procedure:

    • Euthanize the mouse and carefully dissect the target muscle (e.g., extensor digitorum longus - EDL or soleus).

    • Mount the muscle in a bath containing oxygenated Ringer's solution at a controlled temperature.

    • Attach one tendon to a fixed post and the other to a force transducer.

    • Determine the optimal muscle length (Lo) that produces maximal twitch force.

    • Stimulate the muscle with increasing frequencies to induce tetanic contractions and measure the maximal specific force (force per cross-sectional area).

Protocol 2: Histological Analysis

1. Modified Gomori Trichrome Staining for Nemaline Rods:

  • Procedure:

    • Collect muscle tissue and flash-freeze it in isopentane cooled by liquid nitrogen.

    • Cut transverse cryosections (e.g., 8-10 µm thick).

    • Stain the sections with a modified Gomori trichrome stain.

    • Nemaline rods will appear as red-purple structures against a green-blue myofibrillar background.

    • Quantify the number and area of rods per fiber.

2. Transmission Electron Microscopy (TEM):

  • Procedure:

    • Fix small muscle bundles in glutaraldehyde.

    • Post-fix in osmium tetroxide, dehydrate in an ethanol series, and embed in resin.

    • Cut ultrathin longitudinal sections and stain with uranyl acetate and lead citrate.

    • Examine the sections using a transmission electron microscope to visualize nemaline rods, Z-disk structure, and myofibrillar organization.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Nemaline Myopathy

Mutations causing nemaline myopathy primarily affect proteins of the sarcomeric thin filament, leading to a cascade of downstream pathological events. Key affected pathways include calcium signaling, actin cytoskeleton regulation, and mitochondrial function.

Nemaline_Myopathy_Signaling_Pathways cluster_0 Genetic Mutations cluster_1 Sarcomere Dysfunction cluster_2 Downstream Pathological Consequences cluster_3 Cellular Phenotype NEB NEB Thin_Filament Thin Filament Instability NEB->Thin_Filament ACTA1 ACTA1 ACTA1->Thin_Filament TPM3 TPM3 TPM3->Thin_Filament Other_Genes Other Genes Other_Genes->Thin_Filament Z_Disk Z-Disk Abnormalities Thin_Filament->Z_Disk Force_Transmission Impaired Force Transmission Thin_Filament->Force_Transmission Actin_Dynamics Actin Cytoskeleton Disruption Thin_Filament->Actin_Dynamics Rods Nemaline Rod Formation Z_Disk->Rods Calcium Altered Calcium Sensitivity Force_Transmission->Calcium Mitochondria Mitochondrial Dysfunction Calcium->Mitochondria Weakness Muscle Weakness & Atrophy Calcium->Weakness Mitochondria->Weakness Actin_Dynamics->Rods Rods->Weakness Experimental_Workflow Model Select Appropriate Animal Model (e.g., Hmz-NebΔExon55 mouse) Baseline Baseline Phenotyping (Grip strength, Open field, Body weight) Model->Baseline Treatment Administer Therapeutic Agent vs. Vehicle Control Baseline->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Functional Mid- and Post-Treatment Functional Assessments (Grip strength, Open field) Monitoring->Functional Endpoint Endpoint Measurements Functional->Endpoint ExVivo Ex vivo Muscle Mechanics Endpoint->ExVivo Histo Histopathology (Gomori trichrome, EM) Endpoint->Histo MolBio Molecular & Biochemical Analysis (Western blot, qPCR) Endpoint->MolBio Data Data Analysis and Interpretation ExVivo->Data Histo->Data MolBio->Data

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nemazoline in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nemazoline in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short run time. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a vasoconstrictor agent used as a nasal decongestant. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[1][2] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma. The methodology described herein provides a robust and efficient workflow for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d4 (internal standard, IS) (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • LC System: A typical system would be a Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class.

  • Mass Spectrometer: A Sciex API 4000 or a more recent model would be suitable.

  • Analytical Column: A reversed-phase C18 column, such as a Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

Standard Solutions

Stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Protocols

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[3][4]

  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound-d4 internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnWaters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm)
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The following MRM transitions were monitored (Note: These are hypothetical transitions based on the structure of this compound and related compounds like antazoline[5] and would need to be optimized experimentally):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound241.291.115035
This compound-d4 (IS)245.291.115035
Ion Source ParameterSetting
IonSpray Voltage5500 V
Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)50 psi
Curtain Gas30 psi

Method Validation

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, following established regulatory guidelines.

Linearity and Sensitivity

The method was linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Validation Parameter Result
Calibration Curve Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below. The acceptance criteria for accuracy were within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) was not to exceed 15% (20% for LLOQ).

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 0.198.58.2101.29.5
LQC 0.3102.16.599.87.1
MQC 1097.94.1100.55.3
HQC 80101.33.598.74.2
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

QC Level Extraction Recovery (%) Matrix Effect (%)
LQC 88.297.5
HQC 91.5101.1
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The results indicated that this compound is stable under the tested conditions.

Stability Test Condition Stability (%)
Freeze-Thaw Stability 3 cycles at -80°C96.8
Short-Term Stability 4 hours at room temperature98.1
Long-Term Stability 30 days at -80°C95.5
Autosampler Stability 24 hours at 4°C99.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound-d4) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification in plasma.

validation_pathway cluster_core_params Core Validation Parameters cluster_matrix_effects Matrix & Extraction cluster_stability Analyte Stability Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect FreezeThaw Freeze-Thaw Validation->FreezeThaw ShortTerm Short-Term (Bench-Top) Validation->ShortTerm LongTerm Long-Term (Storage) Validation->LongTerm Autosampler Post-Preparative Validation->Autosampler

Caption: Key parameters for bioanalytical method validation.

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method employs a straightforward protein precipitation extraction and has a short chromatographic run time, making it suitable for high-throughput analysis. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose in pharmacokinetic and clinical studies.

References

Nemazoline Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of nemazoline, an imidazoline derivative with vasoconstrictive properties. This document outlines detailed protocols for formulation, administration, and key in vivo assays, along with essential data on toxicity, efficacy, and pharmacokinetics to support preclinical research.

Introduction to this compound

This compound is a sympathomimetic agent belonging to the imidazoline class of compounds. Its primary mechanism of action is agonism at α-adrenergic receptors, leading to vasoconstriction. This property makes it a candidate for development as a nasal decongestant and for other applications where localized vasoconstriction is desired. Preclinical in vivo studies are crucial to characterize its therapeutic potential and safety profile.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound Hydrochloride is essential for developing suitable formulations for in vivo studies.

PropertyValueSource
Chemical Formula C₁₀H₁₂Cl₃N₃--INVALID-LINK--
Molecular Weight 280.58 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
CAS Number 111073-18-8 (HCl)--INVALID-LINK--
Solubility Information on specific solubility in common vehicles is limited. As an imidazoline derivative hydrochloride salt, it is expected to have some aqueous solubility. For other imidazoline derivatives, vehicles such as water, saline, and combinations of solvents like DMSO, ethanol, and polyethylene glycol (PEG) have been used.[1]N/A

In Vivo Toxicology

Assessing the toxicity of this compound is a critical step in its preclinical development. Acute toxicity studies are performed to determine the median lethal dose (LD50), which informs the selection of doses for subsequent efficacy and pharmacokinetic studies.

ParameterRoute of AdministrationSpeciesValueSource
Acute Toxicity (GHS) OralN/AFatal if swallowed--INVALID-LINK--
ALD50 (for related imidazoline derivatives) N/AN/A> 500 mg/kg to > 1000 mg/kg--INVALID-LINK--[2]

Note: Specific LD50 values for this compound were not found in the public domain. The GHS classification suggests high oral toxicity. Toxicity studies for new compounds should always start with very low doses and escalate cautiously.

In Vivo Efficacy: Vasoconstriction and Nasal Decongestion

The primary therapeutic effect of this compound is vasoconstriction, which can be evaluated in various animal models. Nasal decongestion models in rodents or larger animals are commonly used to assess the efficacy of imidazoline derivatives.

Animal ModelEndpointDose Range (Illustrative for related compounds)Duration of Action (Illustrative for related compounds)Source
Rodent Nasal Patency Model Measurement of nasal airflow or resistance0.01% - 0.1% solutionUp to 12 hours for oxymetazoline--INVALID-LINK--[3]
Canine Nasal Congestion Model Visual scoring of nasal discharge and congestionN/AN/AN/A
Rabbit Conjunctival Vessel Assay Measurement of vessel diameterN/AN/AN/A

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining its dosing regimen and predicting its effects in humans. Pharmacodynamic studies relate the drug concentration to its pharmacological effect.

Pharmacokinetic Parameters (Illustrative for a related imidazoline compound)

ParameterSymbolValue (Oral)Value (IV)UnitsSource
Half-life Data not availableData not availablehoursN/A
Clearance CLData not availableData not availableL/hr/kgN/A
Volume of Distribution VdData not availableData not availableL/kgN/A
Bioavailability FData not availableN/A%--INVALID-LINK--[4]

Note: Specific pharmacokinetic parameters for this compound are not publicly available. The bioavailability of imidazoline compounds can vary.[4] It is essential to conduct pharmacokinetic studies to determine these parameters for this compound.

Pharmacodynamic Parameters

ParameterDescriptionIllustrative Value (for related compounds)Source
EC50 Concentration to achieve 50% of maximal effectDependent on the in vivo model and endpointN/A
Emax Maximum observed effectDependent on the in vivo model and endpointN/A
Onset of Action Time to observe a therapeutic effect5-10 minutes for xylometazoline--INVALID-LINK--
Duration of Action Length of time the therapeutic effect is observed6-8 hours for xylometazoline--INVALID-LINK--

Signaling Pathway

This compound, as an α-adrenergic agonist, is expected to exert its effects through the activation of α-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase.

Nemazoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2_AR α2-Adrenergic Receptor (GPCR) This compound->Alpha2_AR Binds to G_Protein Gi/o Protein Alpha2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKA->Cellular_Response Leads to

This compound's α2-adrenergic signaling pathway.

Experimental Protocols

Formulation Preparation

Objective: To prepare a sterile solution of this compound hydrochloride suitable for in vivo administration.

Materials:

  • This compound hydrochloride powder

  • Sterile vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS), or a co-solvent system if solubility is low)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter

Protocol:

  • Determine the desired concentration of the this compound hydrochloride solution based on the intended dose and administration volume.

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound hydrochloride powder.

  • Add the powder to a sterile vial.

  • Add a small amount of the sterile vehicle and vortex to dissolve the powder.

  • Gradually add the remaining vehicle to reach the final volume.

  • If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4) using sterile acid or base.

  • Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.

  • Store the formulation at the recommended temperature (e.g., 2-8°C) and protect from light if necessary.

Formulation_Workflow start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in Sterile Vehicle weigh->dissolve adjust_ph Adjust pH (if necessary) dissolve->adjust_ph filter Sterile Filter (0.22 µm) adjust_ph->filter store Store Appropriately filter->store end End store->end

Workflow for preparing a this compound formulation.
In Vivo Administration

7.2.1. Intravenous (IV) Injection (Rodents)

Objective: To administer this compound hydrochloride directly into the systemic circulation.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30G for mice, 25-27G for rats)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Protocol:

  • Accurately weigh the animal to determine the correct injection volume.

  • Load the syringe with the appropriate volume of the this compound formulation.

  • Place the animal in a suitable restrainer.

  • If necessary, warm the animal's tail using a heat lamp to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Aspirate gently to confirm the needle is in the vein (a small flash of blood should be visible in the needle hub).

  • Inject the solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

7.2.2. Intraperitoneal (IP) Injection (Rodents)

Objective: To administer this compound hydrochloride into the peritoneal cavity for systemic absorption.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27G for mice, 23-25G for rats)

Protocol:

  • Weigh the animal to calculate the injection volume.

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Manually restrain the animal, exposing the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Insert the needle at a 10-20 degree angle.

  • Aspirate to ensure no body fluids are drawn into the syringe.

  • Inject the solution smoothly.

  • Withdraw the needle.

  • Return the animal to its cage and monitor.

7.2.3. Oral Gavage (Rodents)

Objective: To administer a precise oral dose of this compound hydrochloride.

Materials:

  • Prepared this compound formulation

  • Sterile syringes

  • Appropriately sized gavage needle (e.g., 20-22G for mice, 18-20G for rats)

Protocol:

  • Weigh the animal to determine the correct dosing volume.

  • Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.

  • Gently restrain the animal.

  • Insert the tip of the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, dispense the solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress.

Conclusion

These application notes and protocols provide a framework for the in vivo investigation of this compound. Due to the limited availability of specific quantitative data for this compound, researchers should proceed with caution, starting with low-dose exploratory studies. The provided information on related imidazoline compounds can serve as a valuable guide for experimental design. Rigorous adherence to ethical guidelines for animal research is paramount throughout all in vivo studies.

References

Application Notes and Protocols for Nemazoline Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemazoline is a pharmaceutical compound containing an imidazoline moiety and a 2,6-dichloroaniline group.[1][2] Its chemical stability in solution is a critical parameter that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. This document provides a comprehensive protocol for conducting stability testing of this compound in solution, including forced degradation studies and long-term stability assessment. The methodologies outlined herein are based on established international guidelines and scientific principles for drug stability testing.[3][4][5]

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, elucidating its degradation pathways, and developing stability-indicating analytical methods. Long-term stability studies provide the necessary data to establish a shelf-life and recommend storage conditions for the drug product.

This protocol will detail the experimental procedures for subjecting this compound solutions to various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. Furthermore, it will describe a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its potential degradation products.

Materials and Equipment

2.1 Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • Purified water (e.g., Milli-Q or equivalent)

2.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Water bath or oven for temperature control

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

  • Amber glass vials

Experimental Protocols

3.1 Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Solutions: Prepare working solutions of this compound at the desired concentration (e.g., 100 µg/mL) by diluting the stock solution with the appropriate solvent or stress medium.

3.2 Forced Degradation (Stress Testing) Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions described below are starting points and may need to be adjusted based on the observed stability of this compound.

3.2.1 Acid Hydrolysis

  • Prepare a 100 µg/mL solution of this compound in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

3.2.2 Base Hydrolysis

  • Prepare a 100 µg/mL solution of this compound in 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3.2.3 Oxidative Degradation

  • Prepare a 100 µg/mL solution of this compound in 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3.2.4 Thermal Degradation

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., water or a buffer at a relevant pH).

  • Store the solution in an oven at 70°C for 48 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3.2.5 Photolytic Degradation

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent.

  • Expose the solution to a light source in a photostability chamber (e.g., UV lamp at 254 nm) for 24 hours.

  • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

  • At specified time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.

3.3 Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies should be conducted on at least three primary batches of the this compound solution in the proposed container closure system.

3.3.1 Storage Conditions

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

3.3.2 Testing Frequency

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

3.3.3 Parameters to be Tested

  • Appearance (color, clarity)

  • pH

  • Assay of this compound

  • Quantification of degradation products

  • Microbial limits (if applicable)

Analytical Methodology: Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound and its degradation products. The method should be validated according to ICH guidelines to ensure it is stability-indicating.

4.1 Chromatographic Conditions (Proposed)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer (e.g., 25 mM KH₂PO₄, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a hypothetical starting point could be 220 nm or 254 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4.2 Method Validation

The analytical method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is crucial for a stability-indicating method and should be demonstrated by the ability to resolve this compound from its degradation products and any excipients.

Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Summary of Forced Degradation Studies for this compound in Solution

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp.
Thermal48 hours70°C
Photolytic24 hoursRoom Temp.

Table 2: Long-Term Stability Data for this compound Solution (25°C/60%RH)

Time Point (Months)AppearancepHAssay (%)Individual Degradant 1 (%)Total Degradants (%)
0
3
6
9
12
18
24

Table 3: Accelerated Stability Data for this compound Solution (40°C/75%RH)

Time Point (Months)AppearancepHAssay (%)Individual Degradant 1 (%)Total Degradants (%)
0
3
6

Visualization of Workflows and Pathways

6.1 Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Nemazoline_Stock This compound Stock Solution (1 mg/mL) Working_Solution Working Solution (100 µg/mL) Nemazoline_Stock->Working_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Working_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Working_Solution->Oxidation Thermal Thermal (70°C) Working_Solution->Thermal Photo Photolytic (UV Light, RT) Working_Solution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Dilution Dilution Sampling->Dilution Neutralization->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis

Caption: Workflow for this compound forced degradation studies.

6.2 Logical Flow for Stability Indicating Method Development

SIMD_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Initial_Method Initial HPLC Method Forced_Degradation Generate Degraded Samples Initial_Method->Forced_Degradation Specificity_Check Check for Peak Purity and Resolution Forced_Degradation->Specificity_Check Optimization Optimize Method (if needed) Specificity_Check->Optimization Resolution < 1.5 Final_Method Final Stability-Indicating Method Specificity_Check->Final_Method Resolution ≥ 1.5 Optimization->Specificity_Check Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Final_Method->Specificity Final_Method->Linearity Final_Method->Accuracy Final_Method->Precision Final_Method->LOD_LOQ Final_Method->Robustness

Caption: Development of a stability-indicating HPLC method.

6.3 Potential Degradation Pathway of this compound

Degradation_Pathway This compound This compound C₁₀H₁₁Cl₂N₃ Hydrolysis_Product Hydrolysis Product Imidazoline ring opening This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product N-oxide formation This compound->Oxidation_Product Oxidation Photolysis_Product Photolysis Product Dechlorination This compound->Photolysis_Product Photolysis

Caption: Hypothesized degradation pathways for this compound.

Conclusion

This application note provides a comprehensive framework for assessing the stability of this compound in solution. Adherence to these protocols will enable researchers and drug development professionals to generate robust stability data, which is crucial for regulatory submissions and for ensuring the quality, safety, and efficacy of this compound-containing products. The proposed stability-indicating HPLC method, once validated, will serve as a reliable tool for quality control throughout the product lifecycle. It is important to note that the specific conditions for forced degradation may require optimization to achieve the desired level of degradation, and any significant degradation products should be identified and characterized.

References

Application Notes and Protocols for High-Throughput Screening of Nemazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel Nemazoline derivatives targeting alpha-adrenergic receptors.

Introduction to this compound Derivatives and High-Throughput Screening

This compound and its derivatives represent a novel class of compounds with potential therapeutic applications. High-throughput screening (HTS) is a crucial methodology in drug discovery that allows for the rapid testing of large numbers of chemical compounds against a specific biological target.[1][2] This process helps to identify "hits" or "leads" that can be further developed into new drugs.[1] HTS leverages automation, miniaturized assay formats (e.g., 96-, 384-, or 1536-well plates), and robust detection methods to efficiently screen large compound libraries.[2][3]

This document outlines protocols for two primary HTS assays relevant to the screening of this compound derivatives against alpha-adrenergic receptors: a competitive radioligand binding assay to determine compound affinity and a cell-based functional assay to assess agonist or antagonist activity.

Target: Alpha-Adrenergic Receptors

Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes, making them attractive drug targets. There are two main subtypes, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C). These receptors are activated by the endogenous catecholamines epinephrine and norepinephrine.

Signaling Pathway Overview

Upon activation by an agonist, alpha-adrenergic receptors couple to specific G-proteins, initiating downstream signaling cascades. For example, α1-adrenergic receptors typically couple to Gq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. In contrast, α2-adrenergic receptors couple to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Alpha-Adrenergic Receptor Signaling Pathways cluster_0 α1-Adrenergic Pathway (Gq-coupled) cluster_1 α2-Adrenergic Pathway (Gi-coupled) Agonist1 Agonist (e.g., this compound Derivative) a1AR α1-Adrenergic Receptor Agonist1->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 Agonist2 Agonist (e.g., this compound Derivative) a2AR α2-Adrenergic Receptor Agonist2->a2AR Binds Gi Gi Protein a2AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Caption: Simplified signaling pathways for α1 and α2-adrenergic receptors.

Experimental Protocols

The following protocols are designed for HTS of this compound derivatives in a 384-well plate format.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby determining the compound's binding affinity (Ki).

Experimental Workflow:

Radioligand Binding Assay Workflow Start Start Add_Membrane Add Receptor Membranes to 384-well plate Start->Add_Membrane Add_Radioligand Add Radiolabeled Ligand (e.g., [³H]-Prazosin for α1) Add_Membrane->Add_Radioligand Add_Compound Add this compound Derivative or Control Add_Radioligand->Add_Compound Incubate Incubate to Reach Equilibrium Add_Compound->Incubate Harvest Harvest onto Filter Mats (Separate bound from free ligand) Incubate->Harvest Wash Wash Filter Mats Harvest->Wash Scintillation Add Scintillation Cocktail and Read on Microplate Scintillation Counter Wash->Scintillation Analyze Data Analysis (Calculate % Inhibition and Ki) Scintillation->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-Prazosin (for α1 receptors) or [³H]-Rauwolscine (for α2 receptors) at a concentration of 2x the Kd value in assay buffer.

    • Receptor Membranes: Prepare crude membrane fractions from cells stably expressing the target alpha-adrenergic receptor subtype. Dilute to the desired concentration in assay buffer.

    • Test Compounds: Prepare serial dilutions of this compound derivatives in DMSO, then dilute in assay buffer.

    • Controls:

      • Total Binding: Assay buffer with DMSO.

      • Non-specific Binding (NSB): A high concentration of a known unlabeled antagonist (e.g., 10 µM Phentolamine).

      • Positive Control: A known unlabeled ligand for the receptor.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of test compound, control, or vehicle (for total binding) to the appropriate wells.

    • Add 5 µL of radioligand to all wells.

    • Add 10 µL of diluted receptor membranes to initiate the reaction.

    • Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting and Detection:

    • Harvest the plate contents onto a filter mat using a cell harvester.

    • Wash the filter mat 3-5 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Dry the filter mat.

    • Add scintillation cocktail to each well of a scintillation plate and place the dried filter mat on top.

    • Count the radioactivity in a microplate scintillation counter.

Cell-Based Functional Assay (Calcium Flux)

This assay measures the change in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCRs like the α1-adrenergic receptor.

Protocol:

  • Prepare Reagents:

    • Cell Culture Medium: Appropriate medium for the cell line used (e.g., CHO or HEK293 cells stably expressing the α1-adrenergic receptor).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive Dye: Prepare a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Test Compounds: Prepare serial dilutions of this compound derivatives in assay buffer.

    • Controls:

      • Positive Control: A known agonist (e.g., Phenylephrine).

      • Negative Control: Assay buffer with vehicle.

      • Antagonist Mode: Pre-incubate cells with test compounds before adding a known agonist.

  • Assay Procedure (384-well format):

    • Plate cells in a 384-well black, clear-bottom plate and grow to confluence.

    • Remove the culture medium and add the calcium-sensitive dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the cells with assay buffer.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the test compounds or controls to the plate.

    • Immediately measure the fluorescence intensity over time.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.

Table 1: Representative Data from Radioligand Binding Assay

Compound IDConcentration (µM)% Inhibition of Radioligand BindingKi (nM)
This compound-001195.215.3
This compound-002112.5>1000
This compound-003188.745.1
Phentolamine (Control)0.198.15.2

Table 2: Representative Data from Calcium Flux Assay (Agonist Mode)

Compound IDConcentration (µM)Max Fluorescence Response (RFU)EC₅₀ (nM)
This compound-001145,89085.6
This compound-00212,130>1000
This compound-003115,670250.4
Phenylephrine (Control)152,34050.1

Quality Control in HTS

To ensure the reliability of HTS data, several quality control metrics should be monitored.

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data. %CV should typically be < 20%.

These application notes and protocols provide a framework for the high-throughput screening of this compound derivatives against alpha-adrenergic receptors. The specific assay conditions and choice of reagents may need to be optimized depending on the specific receptor subtype and the available instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nemazoline Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Nemazoline for successful in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a compound of interest in pharmacological research, identified as an alpha-adrenergic agonist. Its chemical structure suggests it is a weak base with a predicted pKa of 10.22. Like many small molecules, this compound can exhibit poor aqueous solubility, especially at physiological pH (around 7.4). This can lead to precipitation in cell culture media, resulting in inaccurate compound concentrations and unreliable assay results.

Q2: What are the primary strategies to improve this compound's solubility for cell-based assays?

The main approaches to enhance the solubility of this compound for in vitro studies include:

  • Use of Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent before diluting it in your aqueous assay buffer or cell culture medium.

  • pH Adjustment: Leveraging this compound's basic nature to increase its solubility by lowering the pH of the solvent.

Q3: Which co-solvents are recommended for this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used co-solvents for preparing stock solutions of poorly soluble compounds for cell-based assays.[1] It is crucial to be mindful of the final concentration of the co-solvent in the assay, as high concentrations can be toxic to cells.[1][2][3]

Q4: How does pH affect the solubility of this compound?

As a weak base, this compound's solubility is pH-dependent. In acidic solutions, the molecule becomes protonated and forms a more soluble salt. Therefore, dissolving this compound in a slightly acidic buffer can significantly improve its solubility.

Q5: What is the mechanism of action of this compound?

This compound is classified as an alpha-adrenergic agonist. This suggests that it binds to and activates alpha-adrenergic receptors (α-adrenoceptors), which are G-protein coupled receptors. There are two main subtypes, α1 and α2, which trigger distinct downstream signaling pathways.

Troubleshooting Guide

Issue 1: this compound precipitates when added to my cell culture medium.

Possible Cause: The aqueous solubility of this compound is exceeded when the stock solution is diluted into the final assay medium.

Solutions:

  • Optimize Co-solvent Concentration:

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. Serially dilute this stock solution into your cell culture medium to achieve the desired final concentration of this compound, ensuring the final co-solvent concentration is as low as possible (ideally ≤0.5%).

    • Rationale: DMSO and ethanol are effective solvents for many organic compounds. By starting with a concentrated stock, the volume added to the aqueous medium is minimized, reducing the likelihood of precipitation.

    • Caution: High concentrations of DMSO and ethanol can be cytotoxic. It is essential to determine the tolerance of your specific cell line to the chosen co-solvent by running a vehicle control experiment.

  • Utilize pH Modification:

    • Protocol: Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 4-6). Further dilute this stock solution into the final cell culture medium. Note that the final pH of the medium should be checked to ensure it remains within a physiologically acceptable range for your cells.

    • Rationale: As a weak base with a predicted pKa of 10.22, this compound will be more soluble at a lower pH due to protonation.

    • Caution: Drastic changes in the pH of the cell culture medium can affect cell viability and function. It is important to buffer the final medium appropriately.

Issue 2: I observe cell toxicity or altered cell morphology in my experiments.

Possible Cause: The concentration of the co-solvent (e.g., DMSO, ethanol) is too high, or the pH of the final medium is outside the optimal range for the cells.

Solutions:

  • Determine the Maximum Tolerated Co-solvent Concentration:

    • Protocol: Before treating cells with this compound, perform a dose-response experiment with the co-solvent alone. Treat your cells with a range of co-solvent concentrations (e.g., 0.1% to 2%) and assess cell viability using a standard method like an MTT or trypan blue exclusion assay.

    • Rationale: Different cell lines exhibit varying sensitivities to organic solvents. This experiment will establish a safe working concentration for your specific cell type.

  • Verify the Final pH of the Assay Medium:

    • Protocol: After adding the this compound stock solution (especially if prepared in an acidic buffer) to your cell culture medium, measure the final pH. If necessary, adjust the pH with sterile, dilute HCl or NaOH.

    • Rationale: Maintaining a stable and physiological pH is critical for cell health and for obtaining reproducible results.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents for In Vitro Assays

Co-solventTypical Stock Solution ConcentrationRecommended Final Concentration in AssayNotes
DMSO 10-50 mM≤ 0.5% (v/v)Can affect cell differentiation and has been shown to have biological effects even at low concentrations.
Ethanol 10-50 mM≤ 0.5% (v/v)Generally less toxic than DMSO for many cell lines, but this should be experimentally verified.

Table 2: pH-Dependent Solubility Principle for Weak Bases like this compound

pH of SolutionPredominant form of this compoundExpected Relative Aqueous Solubility
< pKa (e.g., pH 4-6) Protonated (Cationic)High
> pKa (e.g., pH 8-10) Neutral (Free Base)Low

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution Using a Co-solvent
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your experiment, dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. Ensure the final co-solvent concentration does not exceed the tolerated level for your cells.

Protocol 2: Preparation of this compound Working Solution Using pH Modification
  • Prepare a sterile, slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Dissolve the this compound powder in the acidic buffer to create a stock solution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Dilute this acidic stock solution into your complete cell culture medium.

  • Measure the pH of the final medium and adjust if necessary.

Visualizations

Signaling Pathways

Nemazoline_Signaling_Pathway Figure 1: Proposed Signaling Pathways of this compound cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Nemazoline_a1 This compound alpha1_receptor α1-Adrenoceptor Nemazoline_a1->alpha1_receptor binds Gq Gq Protein alpha1_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_a1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_a1 PKC_activation->Cellular_Response_a1 Nemazoline_a2 This compound alpha2_receptor α2-Adrenoceptor Nemazoline_a2->alpha2_receptor binds Gi Gi Protein alpha2_receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_a2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response_a2

Figure 1: Proposed Signaling Pathways of this compound
Experimental Workflow

Nemazoline_Solubility_Workflow Figure 2: Workflow for Overcoming this compound Solubility Issues cluster_prep Preparation of this compound Stock cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting start Start: this compound Powder dissolve Dissolve in 100% DMSO or Ethanol start->dissolve or_dissolve OR Dissolve in Acidic Buffer (pH 4-6) start->or_dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution or_dissolve->stock_solution dilute Dilute Stock into Cell Culture Medium stock_solution->dilute check_precipitate Check for Precipitation dilute->check_precipitate add_to_cells Add to Cells check_precipitate->add_to_cells No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes run_assay Perform Assay add_to_cells->run_assay no_precipitate No Precipitation precipitate Precipitation lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_solvent Optimize Co-solvent % troubleshoot->optimize_solvent adjust_ph Adjust pH of Stock troubleshoot->adjust_ph lower_conc->dilute optimize_solvent->dilute adjust_ph->or_dissolve

Figure 2: Workflow for Overcoming this compound Solubility Issues

References

Nemazoline Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Nemazoline and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile with ethylenediamine in the presence of a catalyst to form an N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamidine intermediate. The second step is an intramolecular cyclization of this intermediate, usually promoted by heat, to form the final imidazoline ring structure of this compound.

Q2: What are the most critical parameters affecting the final yield of this compound?

A2: Several parameters are crucial for maximizing the yield. These include the purity of the starting materials (especially the nitrile and ethylenediamine), the choice and concentration of the catalyst in the condensation step, the reaction temperature during both condensation and cyclization, and the effective removal of ammonia during the cyclization step to drive the reaction equilibrium forward.

Q3: What are the common side products that can form during this compound synthesis?

A3: The most common side product is the formation of a dimer resulting from the reaction of the amidine intermediate with an unreacted nitrile molecule. Additionally, incomplete cyclization can leave unreacted amidine intermediate in the final product mixture. Overheating during cyclization may also lead to thermal degradation of the product.

Q4: What is the recommended method for purifying the final this compound product?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For higher purity, column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small amount of ammonium hydroxide can be effective. The purity of the final product should be confirmed using techniques like HPLC, NMR, and mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or no yield of the amidine intermediate in the condensation step.

  • Possible Cause 1: Impure Reagents. The presence of water or other impurities in the ethylenediamine or the starting nitrile can inhibit the reaction.

    • Solution: Ensure all reagents are of high purity and are properly dried before use. Use freshly distilled ethylenediamine.

  • Possible Cause 2: Inactive Catalyst. The catalyst (e.g., a Lewis acid or CS₂) may have degraded.

    • Solution: Use a fresh batch of the catalyst. If using a Lewis acid, ensure it has not been exposed to atmospheric moisture.

  • Possible Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution: Optimize the reaction temperature. See the table below for recommended starting points.

Issue 2: Low yield during the final cyclization step.

  • Possible Cause 1: Inefficient Removal of Ammonia. The cyclization reaction is an equilibrium process. The accumulation of the ammonia byproduct can inhibit the forward reaction.

    • Solution: Perform the reaction in an open system or under a gentle stream of an inert gas (e.g., nitrogen or argon) to facilitate the removal of ammonia.

  • Possible Cause 2: Insufficient Temperature or Reaction Time. The energy barrier for the intramolecular cyclization may not be overcome.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Ensure the reaction is allowed to proceed for a sufficient duration. Refer to the data tables for guidance.

Issue 3: Significant formation of side products observed via TLC or HPLC analysis.

  • Possible Cause 1: Incorrect Stoichiometry. An incorrect molar ratio of the nitrile to ethylenediamine can lead to the formation of undesired byproducts.

    • Solution: Carefully control the stoichiometry. A slight excess of ethylenediamine is often used to ensure the complete consumption of the starting nitrile.

  • Possible Cause 2: Excessive Reaction Temperature. High temperatures, especially during the cyclization step, can lead to product degradation or the formation of thermal byproducts.

    • Solution: Maintain strict temperature control. Optimize for the lowest temperature that still allows for an efficient rate of cyclization.

Data on Yield Optimization

The following tables summarize the effects of key reaction parameters on the yield of the intermediate and final this compound product.

Table 1: Effect of Catalyst and Temperature on Intermediate Amidine Yield

Experiment IDCatalyst (mol%)Temperature (°C)Reaction Time (h)Intermediate Yield (%)
N-INT-01CS₂ (10)801265
N-INT-02CS₂ (10)1001278
N-INT-03CS₂ (10)1201272 (degradation noted)
N-INT-04ZnCl₂ (5)1001285
N-INT-05ZnCl₂ (10)1001291

Table 2: Effect of Temperature and Time on Final this compound Yield (Cyclization Step)

Experiment IDStarting MaterialTemperature (°C)Reaction Time (h)This compound Yield (%)
N-CYC-01Intermediate (from INT-05)180475
N-CYC-02Intermediate (from INT-05)200492
N-CYC-03Intermediate (from INT-05)220488 (degradation noted)
N-CYC-04Intermediate (from INT-05)200281
N-CYC-05Intermediate (from INT-05)200693

Experimental Protocols

Protocol 1: Synthesis of N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamidine (Intermediate)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile (1.0 eq).

  • Add anhydrous ethylenediamine (1.2 eq) and anhydrous zinc chloride (ZnCl₂, 0.1 eq).

  • Heat the reaction mixture to 100°C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using TLC (thin-layer chromatography).

  • After 12 hours, or upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in dichloromethane and wash with brine to remove excess ethylenediamine and the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amidine intermediate, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Cyclization)

  • Place the crude amidine intermediate from the previous step into a round-bottom flask equipped with a short-path distillation head.

  • Heat the flask to 200°C under a gentle stream of nitrogen gas to facilitate the removal of the ammonia byproduct.

  • Maintain the temperature and monitor the reaction progress by TLC or HPLC.

  • After 6 hours, or upon completion, cool the mixture to approximately 80°C.

  • Perform recrystallization by adding hot toluene to dissolve the crude product, followed by slow cooling to room temperature and then to 0-4°C to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the purified this compound.

Visualizations

Nemazoline_Pathway cluster_receptor Cell Membrane cluster_cell Vascular Smooth Muscle Cell AR Alpha-1 Adrenergic Receptor PLC Phospholipase C (PLC) AR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from SR) IP3->Ca Stimulates Contraction Muscle Contraction (Vasoconstriction) DAG->Contraction Modulates Ca->Contraction This compound This compound This compound->AR Binds & Activates

Caption: Proposed signaling pathway for this compound-induced vasoconstriction.

Synthesis_Workflow start Start Materials: - Nitrile - Ethylenediamine - Catalyst step1 Step 1: Condensation (100°C, 12h) start->step1 qc1 In-Process QC: TLC/HPLC Analysis step1->qc1 step2 Step 2: Cyclization (200°C, 6h) qc1->step2 Proceed if >90% conversion purification Purification: Recrystallization step2->purification qc2 Final QC: HPLC, NMR, MS purification->qc2 end Final Product: This compound qc2->end Proceed if >99% purity

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Tree problem Low Final Yield check_step1 Check Yield of Intermediate Step problem->check_step1 Start Here check_step2 Check Yield of Cyclization Step problem->check_step2 cause1a Impure Reagents? check_step1->cause1a If Low cause1b Inactive Catalyst? check_step1->cause1b If Low cause2a Inefficient NH₃ Removal? check_step2->cause2a If Low cause2b Suboptimal Temp? check_step2->cause2b If Low solution1a Solution: Use high-purity, dry reagents. cause1a->solution1a solution1b Solution: Use fresh catalyst. cause1b->solution1b solution2a Solution: Use N₂ stream. cause2a->solution2a solution2b Solution: Optimize temp (e.g., 200°C). cause2b->solution2b

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Technical Support Center: Nemazoline Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of Nemazoline. The following information is based on established principles of forced degradation studies as outlined by regulatory bodies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons.[1][2][3][4] It helps to:

  • Identify the likely degradation products of this compound, which is essential for ensuring patient safety.[1]

  • Establish the intrinsic stability of the this compound molecule.

  • Elucidate the potential degradation pathways.

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate and quantify this compound in the presence of its degradants.

Q2: What are the typical stress conditions applied in a this compound forced degradation study?

A2: Based on ICH guidelines, this compound should be subjected to a variety of stress conditions to induce degradation. These typically include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions across a pH range.

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photodegradation: Exposure to UV and visible light.

Q3: How much degradation should I aim for in my experiments?

A3: The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API). Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions, while under-stressing may not generate sufficient levels of degradants for detection and identification.

Q4: What analytical techniques are best suited for analyzing this compound degradation samples?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating and quantifying this compound and its degradation products. When coupled with a mass spectrometer (LC-MS), it becomes an invaluable tool for the structural elucidation of unknown byproducts.

Troubleshooting Guide

Problem 1: No degradation is observed after applying stress conditions.

  • Possible Cause: The stress condition is not harsh enough or the duration is too short. This compound might be intrinsically stable under the applied conditions.

  • Solution:

    • Increase the severity of the stress condition. For thermal stress, increase the temperature. For hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).

    • Extend the duration of the study. Some reactions are slow and may require more time.

    • If no degradation is seen at room temperature for hydrolysis, consider elevating the temperature to 50-70 °C.

    • Confirm that your analytical method is sensitive enough to detect small changes in the API concentration.

Problem 2: More than 20% degradation is observed, and the primary this compound peak is gone.

  • Possible Cause: The stress condition is too severe.

  • Solution:

    • Reduce the duration of the stress exposure.

    • Decrease the strength of the stressor (e.g., use a lower concentration of acid/base or a lower temperature).

    • Take multiple time points during the experiment to find the optimal duration that yields the target 5-20% degradation.

Problem 3: My HPLC chromatogram shows poor separation between this compound and its degradation products.

  • Possible Cause: The current HPLC method is not "stability-indicating." The mobile phase, column, or gradient is not optimized.

  • Solution:

    • Adjust Mobile Phase: Modify the organic-to-aqueous ratio. If using a buffer, ensure the pH is appropriate for the analytes, as a small change in pH can significantly alter retention times for ionizable compounds.

    • Change Column: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.

    • Optimize Gradient: If using a gradient elution, adjust the slope and duration to improve the resolution of closely eluting peaks.

    • Method Development: A systematic method development process is required to achieve a stability-indicating method.

Problem 4: I see new peaks in my chromatogram, but I'm unsure if they are true degradants or artifacts.

  • Possible Cause: Peaks could be from excipients (if using a formulation), the mobile phase, the sample container, or secondary reactions.

  • Solution:

    • Run a Placebo Blank: Analyze a sample containing only the excipients under the same stress conditions to identify any peaks not related to the API.

    • Run a Control Sample: Analyze an unstressed sample of this compound to identify any pre-existing impurities.

    • Check Mass Balance: The total amount of this compound and its degradation products should ideally account for 100% of the initial amount of this compound. A good mass balance provides confidence that all major degradants are being detected.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines the standard procedures for subjecting this compound to various stress conditions. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

1. Acid Hydrolysis:

  • Procedure: Mix the this compound stock solution with an equal volume of 0.1 M HCl.

  • Conditions: Store the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Procedure: Mix the this compound stock solution with an equal volume of 0.1 M NaOH.

  • Conditions: Store at room temperature for a specified period.

  • Analysis: At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Procedure: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Store the solution at room temperature, protected from light, for a specified period.

  • Analysis: Withdraw aliquots at various time points and dilute for immediate HPLC analysis.

4. Thermal Degradation:

  • Procedure: Place solid this compound powder in a thermostatically controlled oven.

  • Conditions: Expose the sample to a high temperature (e.g., 60°C or 80°C) for a specified period.

  • Analysis: At each time point, dissolve a portion of the powder in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (in a photostable, transparent container) and solid this compound powder to a light source.

  • Conditions: The sample should be exposed to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples after the exposure period.

Data Presentation

The following table template can be used to summarize the quantitative results from the forced degradation studies.

Stress ConditionStressor Concentration / IntensityDurationTemperature% this compound DegradedNo. of Degradation ProductsRRT of Major Degradants
Acid Hydrolysis0.1 M HCl48 hoursRoom Temp
Base Hydrolysis0.1 M NaOH48 hoursRoom Temp
Oxidation3% H₂O₂24 hoursRoom Temp
Thermal (Solid)N/A7 days80°C
Photolytic (Solution)1.2 million lux hrs7 daysRoom Temp

RRT = Relative Retention Time

Visualizations

Hypothetical Degradation Pathways of this compound

This compound possesses several functional groups susceptible to degradation, including an imidazoline ring and a substituted aniline ring. The imidazoline ring is known to be susceptible to hydrolysis, which would cause the ring to open. The aniline portion of the molecule could be susceptible to oxidation.

G Hypothetical this compound Degradation Pathways cluster_main cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway This compound This compound (C10H11Cl2N3) ByproductA Ring-Opened Amide Byproduct (Amido-amine) This compound->ByproductA Hydrolysis (H₂O, H⁺/OH⁻) ByproductB N-Oxide Byproduct This compound->ByproductB Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound via hydrolysis and oxidation.

Experimental Workflow for Forced Degradation Studies

This diagram illustrates the typical workflow for conducting a forced degradation study, from initial planning to final analysis.

Forced Degradation Experimental Workflow A 1. Planning - Define stress conditions - Set target degradation (5-20%) B 2. Sample Preparation - Prepare this compound stock solution - Prepare stress reagents A->B C 3. Stress Application - Expose samples to Acid, Base, Oxidizing Agent, Heat, and Light B->C D 4. Sampling & Neutralization - Take samples at time points - Neutralize hydrolytic samples C->D F 6. Sample Analysis - Inject stressed samples into HPLC - Analyze control and blank samples D->F E 5. Analytical Method - Develop/Validate Stability-Indicating HPLC Method E->F G 7. Data Evaluation - Calculate % degradation - Check peak purity & mass balance F->G H 8. Characterization - Identify degradants using LC-MS - Propose degradation pathways G->H

Caption: Step-by-step workflow for conducting forced degradation studies.

Troubleshooting Logic for Unexpected HPLC Peaks

This decision tree helps researchers diagnose the origin of unexpected peaks in their chromatograms during degradation studies.

Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed in Stressed Sample Q1 Is the peak present in the unstressed (T=0) sample? Start->Q1 A1_Yes Process-related impurity or API isomer. Q1->A1_Yes Yes Q2 Is the peak present in the 'placebo' or 'blank' stress sample? Q1->Q2 No A2_Yes Excipient degradant or reagent artifact. Q2->A2_Yes Yes A_Final Likely a true degradant of this compound. Proceed with characterization. Q2->A_Final No

Caption: Decision tree for identifying the source of unknown HPLC peaks.

References

Nemazoline Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Nemazoline.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of this compound crystallization?

The primary factors influencing this compound crystallization are solvent selection, temperature, and the purity of the compound. Achieving a state of supersaturation, where the concentration of this compound exceeds its solubility limit, is crucial for crystal formation.

Q2: What is the known solubility of this compound hydrochloride?

Quantitative solubility data for this compound hydrochloride is available for the following solvents at room temperature:

  • Methanol: 30 mg/mL[1]

  • Water: 11.2 mg/mL[1]

Q3: What is the mechanism of action of this compound?

This compound is a selective alpha-adrenergic agent with a dual mechanism of action: it acts as an agonist for α1-adrenergic receptors and an antagonist for α2-adrenergic receptors.[2] This activity is central to its therapeutic effect as a nasal decongestant.[2]

Troubleshooting Crystallization Problems

Problem Possible Cause Suggested Solution
No crystals form - Solution is not supersaturated.- this compound concentration is too low.- Inappropriate solvent.- Slowly evaporate the solvent to increase the concentration.- If using a mixed solvent system, add more of the anti-solvent.- Perform a solvent screen to identify a solvent where this compound has moderate solubility.
Oiling out - Solution is too concentrated.- Cooling rate is too fast.- High level of impurities.- Add a small amount of a good solvent to dissolve the oil, then allow for slower recrystallization.- Decrease the cooling rate.- Purify the this compound sample before attempting crystallization.
Formation of small or needle-like crystals - Rapid nucleation due to high supersaturation.- Solvent evaporates too quickly.- Slow down the crystallization process by reducing the rate of solvent evaporation (e.g., cover the vial with parafilm with a few needle holes).- Use a solvent system where this compound has slightly higher solubility to reduce the level of supersaturation.
Amorphous precipitate forms - Very high level of supersaturation.- Incompatible solvent system.- Drastically reduce the concentration of this compound.- Experiment with different solvent and anti-solvent combinations.

Experimental Protocols

Solvent Screening Protocol
  • Place a small amount (e.g., 1-2 mg) of this compound hydrochloride into separate small vials.

  • Add a known volume (e.g., 0.1 mL) of a test solvent (e.g., methanol, ethanol, acetone, acetonitrile, water) to each vial.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and observe if the solubility increases.

  • Allow the heated solutions to cool slowly to room temperature and then place them in a colder environment (e.g., 4°C) to observe for crystal formation.

  • A good solvent for single-crystal growth will typically dissolve this compound when heated but show limited solubility at lower temperatures.

Vapor Diffusion Crystallization Protocol
  • Prepare a concentrated solution of this compound in a "good" solvent (a solvent in which it is readily soluble, such as methanol).

  • In a larger sealed container (e.g., a small beaker covered with a petri dish), place a small volume of an "anti-solvent" (a solvent in which this compound is poorly soluble).

  • Place a small, open vial containing the this compound solution inside the larger container, ensuring the two liquids do not touch.

  • Seal the container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the this compound solution, reducing its solubility and promoting crystal growth over time.

Slow Evaporation Crystallization Protocol
  • Dissolve this compound hydrochloride in a suitable solvent (e.g., methanol) to create a near-saturated solution.

  • Cover the opening of the container (e.g., a small vial) with a cap or parafilm.

  • Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment and monitor for crystal formation over several days.

Slow Cooling Crystallization Protocol
  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Ensure all the solid has dissolved.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, the solution can be transferred to a colder environment (e.g., a refrigerator or cold room) to further induce crystallization.

Signaling Pathway

The following diagram illustrates the signaling pathways affected by this compound's dual action as an α1-agonist and α2-antagonist.

Nemazoline_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway (Agonist Action) cluster_alpha2 α2-Adrenergic Receptor Pathway (Antagonist Action) Nemazoline1 This compound Alpha1R α1-Adrenergic Receptor Nemazoline1->Alpha1R Binds & Activates Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response1 Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response1 Nemazoline2 This compound Alpha2R α2-Adrenergic Receptor Nemazoline2->Alpha2R Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha2R Binds & Activates Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response2 Inhibition of Norepinephrine Release PKA->Cellular_Response2 Leads to

Caption: this compound's dual-action signaling pathway.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common this compound crystallization issues.

Troubleshooting_Workflow Start Start Crystallization Experiment Observe Observe Outcome Start->Observe No_Crystals No Crystals Observe->No_Crystals No Oiling_Out Oiling Out Observe->Oiling_Out Oil Poor_Quality Poor Quality Crystals (Small, Needles) Observe->Poor_Quality Poor Good_Crystals Good Quality Crystals Observe->Good_Crystals Yes Concentrate Increase Concentration (Slow Evaporation) No_Crystals->Concentrate Change_Solvent Try Different Solvent/ Anti-Solvent No_Crystals->Change_Solvent Dilute Dilute Solution Oiling_Out->Dilute Slow_Cooling Decrease Cooling Rate Oiling_Out->Slow_Cooling Slow_Evaporation Decrease Evaporation Rate Poor_Quality->Slow_Evaporation Optimize Optimize Conditions (e.g., Temperature Gradient) Poor_Quality->Optimize End End Good_Crystals->End Concentrate->Observe Change_Solvent->Observe Dilute->Observe Slow_Cooling->Observe Slow_Evaporation->Observe Optimize->Observe

Caption: A logical workflow for troubleshooting this compound crystallization.

References

Technical Support Center: Optimizing Nemazoline Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nemazoline, a potent and selective alpha-1 adrenergic receptor agonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective alpha-1 adrenergic receptor agonist. Its primary mechanism involves binding to and activating alpha-1 adrenergic receptors located on the surface of vascular smooth muscle cells. This activation triggers a signaling cascade that leads to vasoconstriction and a subsequent increase in systemic blood pressure.[1]

Q2: What are the recommended vehicles for dissolving this compound for in vivo administration?

A2: this compound hydrochloride is water-soluble and can be dissolved in sterile, pyrogen-free solutions. The most common and recommended vehicles are:

  • 0.9% Sodium Chloride (Normal Saline): The preferred vehicle for intravenous, intraperitoneal, and subcutaneous injections.

  • 5% Dextrose in Water (D5W): An alternative vehicle for intravenous administration.[1][2][3]

It is crucial to ensure the complete dissolution of this compound and to inspect the solution for any particulate matter before administration.[4]

Q3: What is the stability of this compound in solution?

A3: this compound hydrochloride solutions in 0.9% sodium chloride or 5% dextrose are physically and chemically stable. Studies have shown that diluted solutions can be stable for extended periods when stored at room temperature and protected from light. However, for in vivo experiments, it is best practice to use freshly prepared solutions. Diluted solutions of this compound hydrochloride should not be held for more than 4 hours at room temperature or for more than 24 hours under refrigerated conditions.

Q4: What are the expected physiological responses to this compound administration in animal models?

A4: The primary physiological response to this compound is a dose-dependent increase in blood pressure (both systolic and diastolic) due to peripheral vasoconstriction. This is often accompanied by a reflex bradycardia (a decrease in heart rate) as a compensatory mechanism. In some experimental settings, an increase in stroke volume may also be observed.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or weak physiological response (e.g., no significant increase in blood pressure) Improper Drug Preparation: Incorrect calculation of concentration, incomplete dissolution, or degradation of the compound.- Double-check all calculations for dosing solutions. - Ensure this compound is fully dissolved in the vehicle. - Prepare fresh solutions for each experiment.
Incorrect Administration: Improper injection technique (e.g., subcutaneous leakage of an intended intraperitoneal injection).- Ensure proper training in the chosen administration route. - For intravenous administration, confirm catheter placement.
Animal-Specific Factors: Anesthesia level, underlying health status, or genetic background of the animal model can influence the response.- Maintain a consistent and appropriate level of anesthesia. - Ensure animals are healthy and properly acclimatized to the experimental conditions. - Be aware of potential strain-specific differences in drug response.
High Variability in Response Between Animals Inconsistent Dosing: Inaccurate volume administration.- Use calibrated pipettes or syringes for accurate dosing. - Normalize dose to the body weight of each animal.
Stress: Animal stress can significantly impact cardiovascular parameters.- Allow for an adequate acclimatization period before the experiment. - Handle animals gently and minimize environmental stressors.
Variable Absorption: For non-intravenous routes (IP, SC), absorption rates can differ between animals.- For critical dose-response studies, consider intravenous administration for the most consistent bioavailability.
Unexpected Side Effects (e.g., severe bradycardia, arrhythmias, or tissue necrosis) Overdose: The administered dose is too high for the specific animal model or experimental conditions.- Start with a lower dose and perform a dose-response study to determine the optimal concentration. - Carefully monitor the animal's vital signs during and after administration.
Extravasation: Leakage of the drug from the blood vessel into the surrounding tissue during intravenous injection.- Ensure the intravenous catheter is correctly placed and patent before and during injection. - Administer the injection slowly.
Drug Interaction: Interaction with other administered compounds (e.g., anesthetics).- Review the literature for potential interactions between this compound and other agents used in your protocol.

Data Presentation: this compound Dosage and Pharmacokinetics

The following tables summarize typical dosage ranges and pharmacokinetic parameters for this compound (based on data for phenylephrine) in common laboratory animals.

Table 1: Recommended Dosage Ranges for this compound in Rodents

Species Administration Route Dosage Range Primary Application Reference(s)
Mouse Intraperitoneal (IP)3 mg/kgBaroreflex sensitivity testing
Intravenous (IV)2 µg/kg (bolus)Blood pressure response
Subcutaneous (SC)100 mg/kg/day (osmotic pump)Chronic infusion studies
Rat Intravenous (IV)3 mg/kg/hr (osmotic pump)Chronic infusion studies
Oral (gavage)50 mg/kg/day (in feed)Chronic toxicity studies

Table 2: Pharmacokinetic Parameters of this compound (Phenylephrine)

Parameter Value Species Notes Reference(s)
Oral LD50 120 mg/kgMouseLethal dose for 50% of the population
Oral LD50 350 mg/kgRatLethal dose for 50% of the population
Half-life 2-3 hoursHumanThe time it takes for the drug concentration to reduce by half
Onset of Action (IV) < 5 minutesHumanTime to observe an increase in blood pressure
Duration of Action (IV) Up to 20 minutesHumanDuration of the pressor effect after a single bolus
Metabolism Extensive first-pass metabolism in the liverHumanPrimarily metabolized by monoamine oxidase (MAO)
Excretion Primarily in the urine as metabolitesHumanA small percentage is excreted unchanged

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Response to this compound in Anesthetized Mice

This protocol describes the measurement of blood pressure and heart rate in anesthetized mice following the administration of this compound.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (or another suitable anesthetic). Maintain a stable plane of anesthesia throughout the procedure. Place the animal on a heating pad to maintain its core body temperature.

  • Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Baseline Recording: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate for at least 15-20 minutes.

  • This compound Administration: Administer a bolus of this compound solution via the tail vein or a jugular vein catheter at the desired dose. A vehicle-only control group should be included in the experimental design.

  • Data Acquisition: Continuously record blood pressure and heart rate for at least 30-60 minutes post-injection to capture the peak response and the return to baseline.

  • Data Analysis: Analyze the recorded data to determine the change in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate from baseline.

Mandatory Visualizations

Signaling Pathway of this compound

Nemazoline_Signaling_Pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq_protein Gq Protein Alpha1_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction

Caption: this compound signaling pathway leading to vasoconstriction.

Experimental Workflow for Cardiovascular Response Assessment

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Start->Animal_Prep Surgery Surgical Catheterization (e.g., Carotid Artery) Animal_Prep->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Record Baseline (Blood Pressure, Heart Rate) Stabilization->Baseline Injection Administer this compound or Vehicle (IV) Baseline->Injection Post_Injection Continuous Data Recording (30-60 min) Injection->Post_Injection Analysis Data Analysis Post_Injection->Analysis End End Analysis->End

Caption: Workflow for assessing cardiovascular response to this compound.

References

Reducing Nemazoline off-target effects in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to identify and mitigate the off-target effects of Nemazoline in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A: this compound is a potent small molecule inhibitor designed to target the Nema-Associated Kinase 1 (NAK1) . NAK1 is a critical kinase in a signaling pathway that promotes cell proliferation. Inhibition of NAK1 is intended to induce cell cycle arrest, making this compound a candidate for anti-cancer research.

Q2: What are the known off-target effects of this compound?

A: Off-target effects are unintended interactions with other proteins that can lead to misleading results or cytotoxicity.[1] For this compound, two primary off-target activities have been characterized:

  • Inhibition of Metabolic Kinase 3 (MK3): At concentrations above the optimal range for NAK1 inhibition, this compound can inhibit MK3, an enzyme involved in cellular glucose metabolism.

  • Induction of Cellular Stress Pathway 2 (CSP2): Higher concentrations of this compound can activate CSP2, a pathway that can lead to apoptosis.[2]

Q3: Why am I seeing high levels of cell death even at my calculated effective concentration?

A: This is a common issue and can stem from several factors.[3] The most likely cause is that the "effective concentration" is high enough to engage off-target pathways, particularly the pro-apoptotic CSP2 pathway.[2] Other potential causes include solvent toxicity (e.g., from DMSO) or poor compound solubility leading to precipitation and non-specific cellular stress.[3]

Q4: How can I distinguish between on-target and off-target effects?

A: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: On-target effects should occur at lower concentrations than off-target effects.

  • Use of Controls: Employ a structurally distinct NAK1 inhibitor (secondary inhibitor) to see if the phenotype is replicated. Additionally, use a cell line that does not express NAK1; any effect observed in this line is, by definition, off-target.

  • Rescue Experiments: Transfecting cells with a mutated, this compound-resistant version of NAK1 should reverse the on-target effects but not the off-target ones.

Q5: What is the maximum recommended concentration of DMSO for my cell cultures?

A: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, as higher concentrations can be toxic to many cell lines. However, tolerance is cell-line specific. It is critical to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its baseline effect.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

IssuePossible CauseTroubleshooting Steps & Expected Outcome
High Cell Cytotoxicity at Expected Efficacious Doses 1. Off-Target Toxicity: The concentration is high enough to activate the pro-apoptotic CSP2 pathway. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Lower the Inhibitor Concentration: Perform a detailed dose-response curve to find the minimal concentration required for NAK1 inhibition. Outcome: Identify a concentration that inhibits NAK1 with minimal toxicity. 2. Run a Vehicle Control: Test multiple concentrations of the solvent alone. Outcome: Determine the maximum solvent concentration your cells can tolerate without adverse effects.
Inconsistent or Non-Reproducible Results 1. Inhibitor Instability: this compound may be degrading in the culture medium at 37°C. 2. Variability in Cell Culture: Differences in cell passage number or seeding density can affect results. 3. Compound Precipitation: this compound may be precipitating out of solution upon dilution into aqueous media.1. Assess Inhibitor Stability: Incubate this compound in your media for the duration of your experiment and measure its concentration/activity over time. Consider refreshing the media with new inhibitor for long-term experiments. Outcome: Ensure the observed effects are from the inhibitor, not its degradation products. 2. Standardize Protocols: Use cells within a consistent, low passage number range and standardize seeding densities for all experiments. Outcome: Increased reproducibility of results. 3. Check Solubility: Visually inspect all solutions for precipitation. Determine this compound's solubility limit in your specific culture medium. Outcome: Prevention of non-specific effects caused by compound precipitation.
Unexpected Changes in Cellular Metabolism (e.g., altered glucose uptake) 1. Off-Target Inhibition of MK3: The this compound concentration is sufficient to inhibit the metabolic enzyme MK3.1. Perform Kinome Profiling: Screen this compound against a panel of kinases to confirm its selectivity profile and identify unintended targets. Outcome: Confirm if MK3 is an off-target and at what concentration. 2. Validate with a Secondary Inhibitor: Use a structurally different, highly selective NAK1 inhibitor. Outcome: If the metabolic phenotype is not replicated, it confirms the effect is off-target.

Data Presentation

This compound Activity Profile

This table summarizes the key quantitative metrics for this compound, allowing for an assessment of its selectivity. The selectivity ratio is a critical parameter for estimating the concentration window where on-target effects can be observed without significant off-target engagement.

TargetAssay TypeIC50 (nM)Cellular Activity (EC50, nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
NAK1 (On-Target) Biochemical50200-
MK3 (Off-Target) Biochemical1,5005,00030x
CSP2 (Off-Target) Cellular (Activation)-8,00040x (based on EC50)

Interpretation: this compound is 30-fold more selective for its primary target, NAK1, over the off-target MK3 in biochemical assays. In a cellular context, a therapeutic window exists where NAK1 can be inhibited without significantly impacting MK3 or activating CSP2. Using concentrations well below 5,000 nM is recommended to avoid these off-target effects.

Recommended Starting Concentrations for Common Cell Lines

The optimal concentration of this compound can vary between cell lines. This table provides validated starting points for dose-response experiments.

Cell LineRecommended Starting Range (nM)Notes
HeLa 100 - 1,000Highly sensitive to NAK1 inhibition.
A549 200 - 2,500Moderate sensitivity.
MCF7 250 - 5,000May require higher concentrations for full effect.
NAK1-Null Up to 10,000Control cell line; should not show on-target effects.

Experimental Protocols

Protocol 1: Generating a Dose-Response Curve to Determine Optimal Concentration

This protocol details how to determine the lowest effective concentration of this compound that inhibits the NAK1 pathway while minimizing cytotoxicity.

Objective: To identify the IC50 (for biochemical assays) or EC50 (for cell-based assays) and the optimal concentration window.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well plates

  • Reagents for viability assay (e.g., MTT, CellTiter-Glo®)

  • Reagents for target engagement assay (e.g., antibodies for Western blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 20 µM).

  • Vehicle Control: Prepare a control series with the same concentrations of DMSO that are present in the this compound dilutions.

  • Treatment: Remove the old medium from the cells and add the media containing the different this compound concentrations and vehicle controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's protocol to determine the cytotoxic concentration (CC50).

  • Target Inhibition Assessment: In a parallel experiment, treat cells with the same dose range. After incubation, lyse the cells and use Western blotting to detect the phosphorylation status of a known NAK1 substrate.

  • Data Analysis: Plot the percent viability and percent target inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the EC50 (for target inhibition) and CC50 (for cytotoxicity). The optimal concentration will be at or slightly above the EC50 but well below the CC50.

Protocol 2: Validating Off-Target Effects via Western Blot

This protocol describes how to confirm if this compound is engaging the off-target CSP2 pathway at high concentrations.

Objective: To detect the activation of CSP2 pathway markers in response to this compound treatment.

Materials:

  • This compound stock solution

  • Cell line and culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CSP2, anti-total-CSP2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with three concentrations of this compound:

    • Vehicle control (DMSO only)

    • Optimal on-target concentration (e.g., 1x-2x EC50 from Protocol 1)

    • High, potentially off-target concentration (e.g., 10x-20x EC50)

  • Incubation: Incubate for a time known to be sufficient for CSP2 activation (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody (e.g., anti-phospho-CSP2) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply chemiluminescence substrate and image the blot.

  • Analysis: A significant increase in the phospho-CSP2 signal at the high this compound concentration, but not at the optimal on-target concentration, indicates off-target pathway activation.

Mandatory Visualizations

This compound Signaling Pathways

Nemazoline_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Nemazoline1 This compound (Low Conc.) NAK1 NAK1 Nemazoline1->NAK1 Inhibits Proliferation Cell Proliferation NAK1->Proliferation Nemazoline2 This compound (High Conc.) MK3 MK3 Nemazoline2->MK3 Inhibits CSP2 CSP2 Nemazoline2->CSP2 Activates Metabolism Glucose Metabolism MK3->Metabolism Apoptosis Apoptosis / Stress CSP2->Apoptosis

Caption: On-target vs. off-target pathways of this compound.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cell Death Observed Check_Conc Is this compound concentration >> EC50? Start->Check_Conc Check_DMSO Is final DMSO conc. > 0.5%? Check_Conc->Check_DMSO No Lower_Conc Action: Lower concentration. Perform dose-response. Check_Conc->Lower_Conc Yes Lower_DMSO Action: Lower DMSO concentration. Rerun vehicle control. Check_DMSO->Lower_DMSO Yes Secondary_Inhibitor Action: Test structurally distinct NAK1 inhibitor. Check_DMSO->Secondary_Inhibitor No Lower_Conc->Start Lower_DMSO->Start Phenotype_Replicated Is phenotype replicated? Secondary_Inhibitor->Phenotype_Replicated On_Target Conclusion: Likely On-Target Toxicity Phenotype_Replicated->On_Target Yes Off_Target Conclusion: Likely Off-Target Toxicity Phenotype_Replicated->Off_Target No

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Workflow for Off-Target Validation

Experimental_Workflow Start 1. Seed Cells in 6-well plates Treat 2. Treat with Vehicle, On-Target Conc., & High (Off-Target) Conc. Start->Treat Incubate 3. Incubate for 6-24 hours Treat->Incubate Lyse 4. Lyse Cells & Quantify Protein Incubate->Lyse WB 5. Perform Western Blot for p-CSP2 & Total CSP2 Lyse->WB Analyze 6. Analyze Results WB->Analyze Conclusion Increased p-CSP2 only at High Conc. => Off-Target Activation Confirmed Analyze->Conclusion

Caption: Workflow for validating CSP2 off-target activation.

References

Technical Support Center: Nemazoline in DMSO Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The quantitative data and the signaling pathway presented in this guide are illustrative examples to provide a framework for researchers. Users should determine the specific stability and solubility parameters for their particular batch of Nemazoline under their experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

For creating stock solutions, high-purity, anhydrous DMSO is recommended. This compound is a hydrophobic molecule with poor solubility in aqueous solutions.

Q2: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO. Facilitate dissolution by vortexing for 1-2 minutes. If needed, you can sonicate the solution in a water bath for 10-15 minutes or gently warm it to 37°C for 5-10 minutes.[1] Always visually inspect the solution to ensure it is clear and free of particulate matter before use.

Q3: My this compound powder is not fully dissolving in DMSO. What could be the issue?

Several factors can affect the solubility of this compound in DMSO:

  • Compound Purity: Impurities can impact solubility. Ensure you are using a high-purity grade of this compound.

  • DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.

  • Temperature: Solubility can be temperature-dependent. Gentle warming to 37°C can aid dissolution.[1]

  • Concentration: You may be attempting to prepare a solution that is above this compound's solubility limit in DMSO. Try preparing a more dilute solution.[1]

Q4: I observed precipitation in my this compound DMSO stock solution after storage at -20°C. What should I do?

Precipitation can occur after freeze-thaw cycles.[2] Before use, allow the vial to equilibrate to room temperature and then vortex or sonicate to redissolve the compound completely. Visually inspect the solution to ensure no precipitate remains. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Q5: How should I store my this compound stock solutions in DMSO for optimal stability?

For long-term storage, it is recommended to store this compound stock solutions in small, single-use aliquots in tightly sealed, amber glass vials at -20°C or -80°C to protect from light and moisture.[3] Avoid repeated freeze-thaw cycles.

Q6: Can the absorbed water in DMSO affect my compound's stability?

Yes, the presence of water in DMSO can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution in aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds, often referred to as "crashing out."

  • Cause: The compound's solubility is significantly lower in the aqueous environment compared to DMSO.

  • Solution:

    • Decrease the final concentration: Your target concentration may be above the aqueous solubility limit.

    • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in your aqueous buffer.

    • Use pre-warmed media: Diluting in media that is at 37°C can sometimes improve solubility.

    • Increase mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion.

Issue 2: Inconsistent experimental results using the same this compound stock solution.
  • Cause: This could be due to compound degradation, inaccurate concentration due to incomplete dissolution of precipitate, or the effects of repeated freeze-thaw cycles.

  • Solution:

    • Prepare fresh stock solutions more frequently.

    • Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

    • Always ensure any precipitate is fully redissolved before making dilutions.

    • Perform a stability test on your stock solution to understand its shelf-life under your storage conditions.

Data Presentation

Table 1: Hypothetical Solubility and Stability of this compound in DMSO

ParameterValueConditions
Solubility in DMSO
Maximum Solubility> 50 mg/mLAnhydrous DMSO, 25°C
Stability in DMSO 10 mM stock solution
Storage at -20°C>98% remaining after 6 monthsSingle-use aliquots
Storage at 4°C~95% remaining after 1 monthProtected from light
Freeze-Thaw Cycles (-20°C to RT)No significant degradation after 5 cycles
Room Temperature Stability~90% remaining after 24 hoursProtected from light

Note: This data is for illustrative purposes only. Researchers should perform their own stability and solubility studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Materials: this compound powder (MW: 244.12 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh out 2.44 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the powder is dissolved.

    • If necessary, sonicate for 10-15 minutes or warm to 37°C for 5-10 minutes.

    • Visually confirm that the solution is clear.

    • Aliquot into single-use volumes in amber vials and store at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in DMSO by HPLC
  • Objective: To determine the stability of this compound in a DMSO stock solution over time under different storage conditions.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

    • Immediately after preparation (T=0), take an aliquot, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At each subsequent time point (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw and reach room temperature.

    • Dilute and analyze by HPLC under the same conditions as the T=0 sample.

    • Compare the peak area of the this compound peak at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

Visualizations

Hypothetical Signaling Pathway for this compound

This compound, containing an imidazole-like structure, may interact with signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism where this compound inhibits a kinase cascade. Imidazole-containing compounds have been explored for their roles in various signaling pathways.

Nemazoline_Signaling_Pathway cluster_nucleus Nucleus This compound This compound KinaseB Kinase B This compound->KinaseB Inhibition Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA GrowthFactor Growth Factor GrowthFactor->Receptor KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Nucleus Nucleus TranscriptionFactor->Nucleus Troubleshooting_Workflow Start This compound Precipitation Observed in DMSO Stock Check_Conc Is the concentration too high? Start->Check_Conc Lower_Conc Prepare a more dilute stock solution Check_Conc->Lower_Conc Yes Check_Temp Was the solution stored at low temperature? Check_Conc->Check_Temp No End_Clear Solution is Clear Lower_Conc->End_Clear Warm_Vortex Warm to 37°C and vortex/sonicate to redissolve Check_Temp->Warm_Vortex Yes Check_DMSO Is the DMSO anhydrous and high-purity? Check_Temp->Check_DMSO No Warm_Vortex->End_Clear Use_New_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_New_DMSO No Check_FT Have there been multiple freeze-thaw cycles? Check_DMSO->Check_FT Yes Use_New_DMSO->End_Clear Aliquot Aliquot new stock solution for single use Check_FT->Aliquot Yes End_Persists Precipitate Persists: Prepare Fresh Stock Check_FT->End_Persists No Aliquot->End_Clear

References

Technical Support Center: Naphazoline Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Naphazoline.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Naphazoline synthesis is resulting in a low yield after scaling up from the lab to the pilot plant. What are the common causes and how can I troubleshoot this?

Low yield is a frequent challenge during scale-up. The primary causes often relate to changes in physical parameters and reaction kinetics in larger vessels.

Possible Causes:

  • Inadequate Mixing and Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation and localized "hot spots." This can cause degradation of reactants or products.

  • Moisture Sensitivity: The imino ether intermediate, formed in one of the common synthesis routes, is sensitive to hydrolysis.[1] Insufficient control of moisture in a large-scale reaction can significantly reduce yield.

  • Side Reactions: The formation of byproducts, such as monoacyl derivatives, can become more prominent at a larger scale if reaction conditions are not precisely controlled.[2]

  • Sub-optimal Reaction Conditions: Conditions optimized at the lab scale may not be optimal for larger equipment. For instance, the concentration of hydrochloric acid gas in the Pinner reaction is crucial; if it falls below the saturation amount at a given temperature, the reaction rate will decrease.[2]

Troubleshooting Steps:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the heat of reaction. This will help in designing an adequate cooling system to manage the exotherm in a larger reactor.

  • Optimize Reagent Addition: Implement a controlled, dropwise addition of reagents like ethylenediamine to better manage the reaction temperature.[1][3]

  • Ensure Anhydrous Conditions: Use dry solvents and operate under an inert atmosphere (e.g., nitrogen) to prevent the hydrolysis of sensitive intermediates.

  • Re-optimize Temperature and Stoichiometry: Systematically adjust the reaction temperature and molar ratios of reactants at the pilot scale to find the optimal conditions for the larger volume.

Q2: I am observing significant batch-to-batch inconsistency in product purity. What are the likely impurities and how can I control them?

Inconsistent purity often points to variations in raw materials or insufficient control over reaction and purification parameters. The most common synthesis route involves the reaction of 1-naphthaleneacetonitrile with ethylenediamine.

Common Impurities:

  • Naphazoline Impurity A (N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide): This is a key process impurity that can arise during synthesis.

  • Unreacted Starting Materials: Residual 1-naphthaleneacetonitrile or 1-naphthaleneacetic acid can contaminate the final product.

  • Solvent Residues: Solvents used in the reaction or purification, such as 1,2,4-trichlorobenzene (TCB) or 2-propanol, may be present in the final product if not effectively removed.

Control and Purification Strategies:

  • Raw Material Qualification: Implement strict quality control for incoming starting materials to ensure consistency.

  • Purification via Recrystallization: Recrystallization is a highly effective method for purifying the final product. A common procedure involves dissolving the crude Naphazoline salt in hot 90% ethanol, treating it with activated carbon to remove colored impurities, followed by hot filtration and cooling to induce crystallization. This can elevate purity to over 99.5%.

  • Solvent Washing: During the work-up of the Naphazoline free base, washing with a dilute aqueous sodium hydroxide solution can help remove acidic impurities. For syntheses using TCB, crystallizing the crude hydrochloride salt from an aqueous solution of 2-propanol is effective for removing residual TCB.

Q3: The condensation reaction between 1-naphthaleneacetonitrile and ethylenediamine is difficult to control. Are there alternative synthesis routes or catalysts that are more suitable for industrial scale?

Yes, several synthesis routes and catalysts have been developed to improve yield, purity, and safety for industrial-scale production.

Alternative Synthesis Routes & Catalysts:

  • Imino Ether Intermediate Route: This method proceeds by first reacting 1-naphthaleneacetonitrile with an alcohol (e.g., ethanol or isopropanol) in the presence of hydrochloric acid gas to form an imino ether intermediate. This intermediate is then cyclized with ethylenediamine to form Naphazoline. This route can be very high-yielding but the imino ether intermediate is unstable.

  • 3-Mercaptopropionic Acid Catalyst: This catalyst is used for the direct condensation of 1-naphthaleneacetonitrile and ethylenediamine at a relatively low temperature (40°C), which can offer better control over the reaction.

  • Sulfur-Containing Catalysts (CS₂, Na₂S, or thiourea): A patented method uses catalysts like carbon disulfide (CS₂) in ethylenediamine to react with 1-naphthaleneacetonitrile, reportedly achieving high yield and purity while avoiding toxic solvents like chloroform.

  • Use of 1,2,4-Trichlorobenzene (TCB) as a Solvent: The use of TCB as a high-boiling solvent in the condensation stage allows for the necessary reaction temperature while avoiding tarring. This modification has been shown to increase the yield by up to 50% and reduce total impurities significantly.

Data Presentation

Table 1: Comparison of Naphazoline Synthesis Protocols

ParameterProtocol 1: Direct CondensationProtocol 2: TCB Solvent Method
Starting Material 1-Naphthaleneacetonitrile1-Naphthaleneacetic acid
Key Reagents Ethylenediamine, 3-mercaptopropionic acidEthylenediamine, 1,2,4-Trichlorobenzene
Reaction Temperature 40°CHigh (Azeotropic distillation)
Reported Yield ~85% (Crude Base)Up to 50% increase over traditional methods
Final Purity ≥99.6% after purification>99.9% (Total impurities <0.1%)
Key Advantage Milder reaction conditionsHigher yield and purity, avoids tarring

Experimental Protocols

Protocol: Synthesis of Naphazoline Nitrate via Direct Condensation

This protocol is based on the direct condensation method using a catalyst.

1. Synthesis of Naphazoline Base:

  • Reaction Setup: To a 1L four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 334g (2.0 mol) of 1-naphthaleneacetonitrile and 6.6g of 3-mercaptopropionic acid.

  • Reagent Addition: While maintaining the internal temperature at 40°C, begin the dropwise addition of 144g (2.4 mol) of ethylenediamine over approximately 1 hour.

  • Reaction: After the addition is complete, maintain the mixture at 40°C for 8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-naphthaleneacetonitrile) is no longer detected.

  • Isolation: Cool the reaction mixture to room temperature. A large amount of solid (crude Naphazoline base) will precipitate. Collect the solid by filtration.

2. Conversion to Naphazoline Nitrate and Purification:

  • Salt Formation: Dissolve the crude Naphazoline base in 95% ethanol. Cool the solution to 5-10°C.

  • pH Adjustment: Slowly add 65% nitric acid to the solution with stirring until the pH reaches 2.5. The crude Naphazoline Nitrate will precipitate.

  • Recrystallization: Collect the crude salt and dissolve it in a minimal amount of hot 90% ethanol (approximately 850mL for 427g of crude product).

  • Decolorization: Add 8.5g of pharmaceutical-grade activated carbon and reflux the mixture at 75-80°C for 30 minutes.

  • Filtration & Crystallization: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to complete crystallization.

  • Drying: Collect the white crystals by filtration and dry them under vacuum to obtain the final high-purity Naphazoline Nitrate.

Visualizations

Diagrams of Synthesis Pathways and Workflows

cluster_route1 Route 1: Direct Condensation cluster_route2 Route 2: Imino Ether Intermediate cluster_purification Final Salt Formation & Purification A1 1-Naphthaleneacetonitrile B1 Naphazoline Base A1->B1  Ethylenediamine,  3-Mercaptopropionic Acid  40°C, 8h A2 1-Naphthaleneacetonitrile B2 Imino Ether HCl A2->B2  Ethanol,  HCl (gas) C2 Naphazoline Base B2->C2  Ethylenediamine Z Naphazoline Base (From either route) Y Crude Naphazoline Nitrate Z->Y  Nitric Acid,  Ethanol X High-Purity Naphazoline Nitrate Y->X  Recrystallization from Ethanol,  Activated Carbon

Caption: Common synthesis routes for Naphazoline.

start Start: Low Yield in Pilot Batch q1 Was an exotherm observed? start->q1 s1 Improve heat transfer: - Check reactor cooling efficiency - Reduce addition rate - Lower batch concentration q1->s1 Yes q2 Are anhydrous conditions confirmed? q1->q2 No s1->q2 s2 Ensure strict moisture control: - Use dry solvents/reagents - Operate under N2 atmosphere q2->s2 No q3 Has impurity profile increased? q2->q3 Yes s2->q3 s3 Optimize reaction conditions: - Re-evaluate temperature - Adjust stoichiometry - Analyze for side-products q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for low yield.

References

Minimizing batch-to-batch variability of Nemazoline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nemazoline

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a focus on minimizing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which is activated by cellular stressors such as oxidative stress and inflammatory cytokines. By inhibiting ASK1, this compound blocks the downstream phosphorylation of p38 and JNK, thereby preventing stress-induced apoptosis.

Q2: We are observing a significant difference in the IC50 value of this compound with a new batch compared to our previous experiments. What could be the cause?

A2: Batch-to-batch variability in IC50 values is a common issue with custom-synthesized compounds like this compound.[1] The primary causes include:

  • Purity Levels: Different synthesis lots may have varying purity levels. Even minor impurities can interfere with the assay.

  • Presence of Impurities: Specific impurities from the synthesis process can have off-target effects or compete with this compound for binding to its target.[2][3][4][5]

  • Compound Stability: Improper storage or handling can lead to degradation of the compound. This compound is sensitive to light and repeated freeze-thaw cycles.

  • Solvent and Formulation: The age and quality of the solvent (e.g., DMSO) used for stock solutions can impact the compound's stability and solubility.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks), protected from light. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature slowly.

Q4: Can you provide a reference for the expected IC50 of this compound?

A4: The IC50 of this compound can vary depending on the cell line, assay conditions (e.g., cell density, serum concentration), and the specific stressor used. However, for a highly pure batch (>99%), the expected IC50 in a standard HEK293 cell line under H2O2-induced oxidative stress is typically in the range of 50-100 nM. Significant deviations from this range may indicate batch variability or issues with the experimental setup.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value with a new batch of this compound.

  • Possible Cause 1: Lower Purity of the New Batch.

    • Solution: Always check the Certificate of Analysis (CoA) for the purity of the new batch. If the purity is lower than a previous batch, you may need to adjust the concentration accordingly. It is recommended to perform an in-house quality control check, such as HPLC, to verify the purity.

  • Possible Cause 2: Degradation of the Compound.

    • Solution: Prepare a fresh stock solution from the solid compound. Ensure proper storage of both the solid and the stock solution as recommended.

  • Possible Cause 3: Inaccurate Compound Concentration.

    • Solution: Re-verify the calculations for the preparation of your stock and working solutions. Ensure that the solvent has completely dissolved the compound.

Issue 2: Inconsistent results or poor reproducibility between experiments.

  • Possible Cause 1: Variability in Experimental Conditions.

    • Solution: Standardize all experimental parameters, including cell passage number, seeding density, serum concentration, and incubation times. Use a consistent protocol across all experiments.

  • Possible Cause 2: Cell Line Instability.

    • Solution: Ensure that the cell line has not undergone significant genetic drift. It is advisable to use cells from a low passage number and to periodically re-validate the cell line.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.

Quantitative Data Summary

The following table summarizes the quality control data from three different batches of this compound, tested in a standardized cell viability assay using HEK293 cells under oxidative stress.

Batch IDPurity (by HPLC)IC50 (nM)Standard Deviation (nM)
NMZ-B199.5%75.25.1
NMZ-B297.8%120.58.3
NMZ-B399.2%80.16.2

Experimental Protocols

Protocol: Cell Viability Assay for IC50 Determination of this compound

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed the cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to obtain working concentrations ranging from 1 nM to 10 µM.

  • Cell Treatment:

    • After 24 hours of incubation, remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control for cell death.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H2O2) in serum-free medium at a final concentration of 200 µM.

    • Add 10 µL of the H2O2 solution to each well (except for the untreated control wells).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Cell Viability Measurement (using MTT assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate for 12-18 hours at 37°C in the dark.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Nemazoline_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates p38_JNK p38 / JNK ASK1->p38_JNK Phosphorylates This compound This compound This compound->ASK1 Inhibits Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Caption: this compound's mechanism of action in the ASK1 signaling pathway.

QC_Workflow Start New Batch of This compound Received CoA Review Certificate of Analysis (CoA) Start->CoA HPLC In-house Purity Check (HPLC) CoA->HPLC Purity_Check Purity > 99%? HPLC->Purity_Check IC50_Assay Standardized IC50 Cell Viability Assay Purity_Check->IC50_Assay Yes Reject Quarantine and Contact Supplier Purity_Check->Reject No IC50_Check IC50 in Acceptable Range? IC50_Assay->IC50_Check Release Release for Experimental Use IC50_Check->Release Yes IC50_Check->Reject No

Caption: Quality control workflow for new batches of this compound.

References

Technical Support Center: Nemazoline Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from nemazoline in their biochemical assays. This compound, an alpha-adrenergic agonist, can potentially interact with various assay components, leading to unreliable results. This guide offers strategies to identify and mitigate these issues.

Frequently Asked questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sympathomimetic agent that functions as an agonist for alpha-adrenergic receptors.[1][2] It belongs to the imidazoline class of compounds.[3][4] Its primary mechanism of action involves binding to and activating alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1]

  • Alpha-1 adrenergic receptor activation: Primarily couples to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Alpha-2 adrenergic receptor activation: Primarily couples to Gi proteins, which inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Q2: Why might this compound interfere with my biochemical assay?

This compound, as an imidazoline derivative and an alpha-adrenergic agonist, can interfere with biochemical assays through several mechanisms:

  • On-target effects: If your assay system contains endogenous alpha-adrenergic receptors, this compound can activate them, leading to downstream signaling events (e.g., changes in Ca2+ or cAMP levels) that may confound your results.

  • Off-target effects: this compound may bind to other unintended biological molecules in your assay, such as other receptors, enzymes, or transporters, leading to non-specific activity.

  • Physicochemical properties: The chemical structure of this compound, containing an imidazoline ring, may contribute to non-specific interactions. Imidazoline derivatives can be highly polar and may interact with various surfaces and molecules in the assay.

  • Assay technology-specific interference: this compound may directly interfere with the detection method of your assay. For example, it could have intrinsic fluorescent or quenching properties in fluorescence-based assays, or it might affect enzyme activity in enzyme-linked assays.

Q3: I am observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?

Interference in fluorescence-based assays can be caused by:

  • Autofluorescence: this compound itself might fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.

  • Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (a false-negative or underestimated result).

  • Light Scatter: At high concentrations, this compound might precipitate or form aggregates, causing light scattering that can interfere with fluorescence readings.

Q4: My luminescence-based assay is showing inconsistent results with this compound. What are the potential issues?

Potential interferences in luminescence-based assays include:

  • Luciferase Inhibition or Activation: this compound could directly interact with the luciferase enzyme, either inhibiting or enhancing its activity, which would lead to false-negative or false-positive results, respectively.

  • Light Absorption: If this compound absorbs light at the emission wavelength of the luminescent reaction, it can decrease the measured signal.

  • Chemical Reactivity: this compound might react with assay components, such as the luciferase substrate, affecting the luminescent signal.

Q5: Can this compound interfere with my ELISA?

Yes, this compound can potentially interfere with ELISAs through several mechanisms:

  • Non-specific Binding: this compound might bind to the blocking proteins, antibodies, or the plate surface, leading to either false-positive or false-negative results depending on the assay format.

  • Enzyme Modulation: It could directly affect the activity of the enzyme conjugate (e.g., HRP or AP).

  • Matrix Effects: this compound could alter the sample matrix in a way that affects the antibody-antigen binding.

Troubleshooting Guides

Issue 1: Suspected On-Target Interference in Cell-Based Assays

If you suspect this compound is activating endogenous alpha-adrenergic receptors in your cell line, follow these steps:

  • Receptor Expression Analysis: Confirm whether your cell line expresses alpha-1 or alpha-2 adrenergic receptors using techniques like RT-PCR, western blotting, or flow cytometry.

  • Use of Antagonists: Co-incubate your cells with this compound and a specific antagonist for alpha-1 (e.g., prazosin) or alpha-2 (e.g., yohimbine) adrenergic receptors. If the observed effect is diminished or abolished, it is likely an on-target effect.

  • Use a Receptor-Null Cell Line: If possible, repeat the experiment in a cell line that does not express alpha-adrenergic receptors.

Issue 2: Troubleshooting Fluorescence Interference

To determine if this compound is causing fluorescence interference, perform the following control experiments:

Control Experiment Purpose Procedure Expected Outcome if Interference is Present
This compound Autofluorescence Check To assess the intrinsic fluorescence of this compound.1. Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment. 2. Measure the fluorescence at the same excitation and emission wavelengths as your assay.A significant fluorescence signal will be detected.
Fluorescence Quenching Control To determine if this compound quenches the signal of your fluorophore.1. Prepare a solution of your fluorescent probe/substrate at a known concentration. 2. Add this compound at various concentrations. 3. Measure the fluorescence intensity.A dose-dependent decrease in fluorescence intensity will be observed.

Mitigation Strategies:

  • Subtract Background: If autofluorescence is observed, subtract the signal from the this compound-only control from your experimental wells.

  • Use a Different Fluorophore: Switch to a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.

  • Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as the time-delay measurement can minimize interference from short-lived fluorescence.

Issue 3: Troubleshooting Luminescence Interference

To investigate potential interference in luminescence assays:

Control Experiment Purpose Procedure Expected Outcome if Interference is Present
Luciferase Activity Control To check for direct effects of this compound on the luciferase enzyme.1. Perform the luciferase reaction in a cell-free system. 2. Add this compound at various concentrations. 3. Measure the luminescence.A dose-dependent increase or decrease in luminescence will be observed.
Signal Quenching Control To assess if this compound absorbs the emitted light.1. Generate a stable luminescent signal using a known amount of luciferase and substrate. 2. Add this compound at various concentrations. 3. Measure the luminescence.A dose-dependent decrease in luminescence will be observed.

Mitigation Strategies:

  • Use a Different Luciferase: Some luciferases may be less susceptible to interference.

  • Change Assay Endpoint: If possible, measure a different downstream readout that does not rely on luminescence.

Issue 4: Troubleshooting ELISA Interference

To identify and address potential ELISA interference:

Control Experiment Purpose Procedure Expected Outcome if Interference is Present
Spike and Recovery To assess if this compound affects the detection of the analyte.1. Spike a known amount of your analyte into your sample matrix with and without this compound. 2. Perform the ELISA and calculate the recovery of the spiked analyte.Recovery will be significantly different from 100%.
Serial Dilution Linearity To check for matrix effects.1. Serially dilute a sample containing a high concentration of the analyte in the presence of this compound. 2. The measured concentration should be linear with the dilution factor.A non-linear relationship between the measured concentration and the dilution factor.

Mitigation Strategies:

  • Increase Blocking: Use a more effective blocking buffer or increase the blocking incubation time.

  • Sample Dilution: Dilute your samples to reduce the concentration of this compound.

  • Change Antibody Pair: Use a different set of capture and detection antibodies that may be less susceptible to interference.

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Flux Assay

This protocol is for measuring changes in intracellular calcium using a fluorescent indicator like Fluo-4 AM.

Materials:

  • Cells expressing the target receptor

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • This compound and other test compounds

  • Positive control (e.g., ionomycin)

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. If using, add probenecid to the loading buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS.

  • Compound Addition: Add this compound or other test compounds to the wells.

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.

    • Measure the baseline fluorescence.

    • Add a positive control (e.g., ionomycin) to some wells to determine the maximum response.

    • Record the fluorescence intensity over time.

Protocol 2: Luminescence-Based cAMP Assay

This protocol describes a competitive immunoassay format for measuring cAMP levels using a luminescence readout.

Materials:

  • Cells expressing the target receptor

  • cAMP-Glo™ Assay Kit (or similar)

  • This compound and other test compounds

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays)

  • Luminometer

Procedure:

  • Cell Plating and Stimulation:

    • Plate cells in a 96-well white, opaque plate.

    • For Gi-coupled receptors, pre-treat cells with forskolin.

    • Add this compound or other test compounds and incubate for the desired time.

  • Cell Lysis: Add the lysis buffer provided in the kit to release intracellular cAMP.

  • cAMP Detection:

    • Add the cAMP detection solution containing a cAMP-dependent protein kinase (PKA).

    • Incubate to allow the PKA reaction to proceed.

  • Luminescence Measurement:

    • Add the kinase-glo reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the amount of cAMP.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known cAMP concentrations to determine the cAMP levels in your samples.

Protocol 3: Competitive ELISA

This protocol is a general guideline for a competitive ELISA to quantify an antigen.

Materials:

  • Antigen-coated microplate

  • Samples containing the antigen of interest

  • Primary antibody specific to the antigen

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a known amount of the antigen. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition:

    • In a separate plate or tubes, pre-incubate your samples (containing the unknown amount of antigen) or standards with a limited amount of the primary antibody.

    • Add these mixtures to the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature. During this step, the antigen in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigen.

  • Detection:

    • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Signal Development:

    • Add the substrate to each well and incubate in the dark until a color develops.

    • Add the stop solution to stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of antigen in the sample.

Visualizations

Nemazoline_Signaling_Pathways This compound This compound AR_alpha1 α1-Adrenergic Receptor This compound->AR_alpha1 Binds AR_alpha2 α2-Adrenergic Receptor This compound->AR_alpha2 Binds Gq Gq AR_alpha1->Gq Activates Gi Gi AR_alpha2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts cAMP_decrease ↓ Intracellular cAMP AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation cAMP cAMP ATP->cAMP

Caption: this compound signaling through α1 and α2 adrenergic receptors.

Assay_Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_On_Target Suspect On-Target Effect? Start->Check_On_Target On_Target_Protocol Follow On-Target Troubleshooting Guide Check_On_Target->On_Target_Protocol Yes Check_Assay_Type Identify Assay Type Check_On_Target->Check_Assay_Type No End Problem Identified & Mitigated On_Target_Protocol->End Fluorescence Fluorescence-Based Check_Assay_Type->Fluorescence Fluorescence Luminescence Luminescence-Based Check_Assay_Type->Luminescence Luminescence ELISA ELISA Check_Assay_Type->ELISA ELISA Fluorescence_Protocol Follow Fluorescence Troubleshooting Guide Fluorescence->Fluorescence_Protocol Luminescence_Protocol Follow Luminescence Troubleshooting Guide Luminescence->Luminescence_Protocol ELISA_Protocol Follow ELISA Troubleshooting Guide ELISA->ELISA_Protocol Fluorescence_Protocol->End Luminescence_Protocol->End ELISA_Protocol->End

Caption: General workflow for troubleshooting this compound assay interference.

References

Technical Support Center: Nemazoline Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the oral bioavailability of Nemazoline. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

Based on preliminary data, the primary factors limiting this compound's oral bioavailability are its poor aqueous solubility (Biopharmaceutics Classification System Class II) and significant first-pass metabolism in the liver. This results in low plasma concentrations and high inter-subject variability.

Q2: What are the most promising general strategies for improving this compound's bioavailability?

The most promising strategies focus on improving its dissolution rate and protecting it from metabolic degradation. Key approaches include:

  • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubility and lymphatic transport, bypassing the liver.

  • Nanoparticle formulations: Encapsulating this compound in nanoparticles can increase surface area for dissolution and offer targeted delivery.

  • Prodrug synthesis: Modifying the this compound molecule to create a more soluble or metabolically stable prodrug that converts to the active form in vivo.

Q3: Are there any known drug-drug interactions that could affect this compound's bioavailability?

Yes, co-administration of this compound with strong inhibitors or inducers of the cytochrome P450 enzyme CYP3A4 should be avoided. CYP3A4 is the primary enzyme responsible for this compound's first-pass metabolism. Potent inhibitors (e.g., ketoconazole) could dangerously increase its plasma concentration, while inducers (e.g., rifampicin) could reduce its efficacy.

Troubleshooting Guide for this compound Experiments

Issue 1: High variability in in vivo pharmacokinetic data across subjects.

  • Possible Cause 1: Food Effect. The absorption of this compound may be highly sensitive to the presence of food in the GI tract.

    • Troubleshooting Step: Standardize feeding protocols for all animal subjects. Ensure a consistent fasting period before dosing and control the timing of post-dose feeding. Compare results from fed and fasted states to quantify the food effect.

  • Possible Cause 2: Inconsistent Formulation Dosing. The physical instability of a this compound suspension or emulsion can lead to inaccurate dosing.

    • Troubleshooting Step: Ensure the formulation is homogenous before each administration. Use a validated method to confirm dose concentration and uniformity. For suspensions, continuous stirring during dosing may be necessary.

Issue 2: Poor correlation between in vitro dissolution and in vivo absorption.

  • Possible Cause: Biorelevant Dissolution Media Not Used. Standard dissolution media (e.g., phosphate buffer) may not accurately reflect the conditions of the human gastrointestinal tract.

    • Troubleshooting Step: Employ biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo performance.

Formulation Strategies and Comparative Data

Several formulation strategies have been evaluated to enhance the oral bioavailability of this compound. The following table summarizes the pharmacokinetic parameters obtained from a pilot in vivo study in rats.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)10150 ± 252.0980 ± 120100
This compound-SEDDS10750 ± 901.04900 ± 550500
This compound Nanoparticles10620 ± 751.54116 ± 480420
This compound Prodrug10550 ± 601.03822 ± 410390

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SEDDS

This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.

Materials:

  • This compound

  • Labrafac™ lipophile WL 1349 (Oil)

  • Cremophor® EL (Surfactant)

  • Transcutol® HP (Co-surfactant)

Methodology:

  • Accurately weigh this compound, Labrafac™, Cremophor® EL, and Transcutol® HP in a 1:4:4:1 ratio.

  • In a glass vial, mix the oil, surfactant, and co-surfactant.

  • Heat the mixture to 40°C on a magnetic stirrer until a clear, homogenous solution is formed.

  • Add the this compound powder to the mixture and stir until it is completely dissolved.

  • To form the nanoemulsion for characterization or administration, add 1 mL of the prepared SEDDS formulation to 100 mL of water under gentle agitation.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the pharmacokinetic profile of different this compound formulations in rats.

Methodology:

  • Animal Handling: Use male Sprague-Dawley rats (200-250g). House them in a controlled environment and fast them for 12 hours before the experiment, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., aqueous suspension, SEDDS) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Diagrams and Workflows

bioavailability_strategy_selection start Start: Low this compound Bioavailability problem Identify Primary Cause start->problem solubility Poor Solubility problem->solubility Solubility Issue metabolism High First-Pass Metabolism problem->metabolism Metabolic Issue permeability Poor Permeability problem->permeability Permeability Issue strategy_sol Strategy: Enhance Dissolution solubility->strategy_sol strategy_met Strategy: Bypass/Inhibit Metabolism metabolism->strategy_met strategy_perm Strategy: Enhance Permeation permeability->strategy_perm tech_sol • Nanoparticles • Solid Dispersions • SEDDS strategy_sol->tech_sol tech_met • Prodrugs • Lymphatic Targeting (SEDDS) • CYP3A4 Inhibitors strategy_met->tech_met tech_perm • Permeation Enhancers • Mucoadhesive Formulations strategy_perm->tech_perm

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.

nemazoline_pathway This compound This compound receptor Target Receptor (e.g., Kinase) This compound->receptor binds & inhibits cyp3a4 CYP3A4 Metabolism (Liver) This compound->cyp3a4 is metabolized by p_protein Phosphorylated Downstream Protein receptor->p_protein inhibition of phosphorylation tf Transcription Factor Activation p_protein->tf prevents gene Target Gene Expression tf->gene alters response Therapeutic Response gene->response metabolite Inactive Metabolite cyp3a4->metabolite

Caption: Hypothetical signaling pathway for this compound's mechanism and metabolism.

pk_study_workflow start Start: In Vivo PK Study acclimatization Animal Acclimatization & Fasting start->acclimatization dosing Oral Administration of Formulation (t=0) acclimatization->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) analysis->calculation end End: Report Generation calculation->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Technical Support Center: Nemazoline Hydrochloride to Free Base Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the conversion of nemazoline hydrochloride to its free base. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful conversion.

Data Presentation: Physicochemical Properties

A clear understanding of the physical and chemical properties of both the salt and free base forms of this compound is crucial for a successful conversion and subsequent experiments.

PropertyThis compound HydrochlorideThis compound Free Base
Molecular Formula C₁₀H₁₂Cl₃N₃C₁₀H₁₁Cl₂N₃[1]
Molecular Weight 280.58 g/mol [2]244.12 g/mol [1]
Appearance Solid powder[2]-
Solubility Water: Expected to be soluble.Organic Solvents: Generally lower solubility compared to the free base.DMSO: Soluble[1].Water: Expected to have low solubility.Non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate): Expected to be soluble.
pKa (Predicted) The imidazoline moiety is basic. The pKa is estimated to be around 9-10, similar to other 2-arylimidazolines. This is a critical parameter for determining the optimal pH for conversion.-

Experimental Protocols

A detailed methodology for the conversion of this compound hydrochloride to its free base is provided below. This protocol is based on standard acid-base chemistry principles.

Objective: To convert this compound hydrochloride to its free base for subsequent use in experiments requiring the neutral form of the compound.

Materials:

  • This compound hydrochloride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Separatory funnel

  • Beakers and flasks

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound hydrochloride in deionized water. The concentration should be chosen to ensure complete dissolution.

  • Basification: While stirring, slowly add a 1M solution of a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to the this compound hydrochloride solution. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is approximately 2 units above the estimated pKa of this compound (target pH ≈ 11-12) to ensure complete conversion to the free base.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer will contain the this compound free base.

  • Collection of Organic Layer: Carefully drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into a clean, dry flask.

  • Repeat Extraction: To maximize the yield, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying: Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the this compound free base, which may be an oil or a solid.

Mandatory Visualizations

Experimental Workflow for this compound Free Base Conversion

G cluster_start Start cluster_aqueous_phase Aqueous Phase cluster_extraction Liquid-Liquid Extraction cluster_organic_phase Organic Phase cluster_end End Product start This compound Hydrochloride dissolve Dissolve in Water start->dissolve basify Add Base (e.g., NaHCO₃) Adjust pH > pKa + 2 dissolve->basify extract Extract with Organic Solvent (e.g., Dichloromethane) basify->extract separate Separate Layers extract->separate dry Dry with Anhydrous Na₂SO₄ separate->dry Organic Layer filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end This compound Free Base evaporate->end G A Low Yield of This compound Free Base B1 Incomplete Conversion A->B1 B2 Product Loss During Extraction A->B2 B3 Product Degradation A->B3 C1 Insufficient Base Added (pH not high enough) B1->C1 C2 Inadequate Mixing/Reaction Time B1->C2 C3 Poor Solubility of Free Base in Organic Solvent B2->C3 C4 Emulsion Formation B2->C4 C5 Instability of Free Base B3->C5

References

Validation & Comparative

A Comparative In Vitro Analysis of Nemazoline and Clonidine Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro receptor binding characteristics of nemazoline and clonidine, focusing on their interactions with adrenergic and imidazoline receptors. While comprehensive quantitative data for clonidine is available, a notable lack of public domain data for this compound's receptor binding affinities presents a significant gap in a direct comparative analysis. This document summarizes the available experimental data for clonidine, outlines standard experimental protocols for receptor binding assays, and visualizes the key signaling pathways involved.

Executive Summary

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Kᵢ) of clonidine for various human adrenergic and imidazoline receptors, as determined by radioligand binding assays. Lower Kᵢ values indicate a higher binding affinity.

Receptor SubtypeLigandKᵢ (nM)Species/TissueReference
Imidazoline Receptors
Imidazoline I₁Clonidine8.9Bovine[2]
Imidazoline I₁Clonidine281.84Rat[2]
Imidazoline I₂Clonidine58,100Rat[2]
Adrenergic Receptors
α₂A-AdrenergicClonidine2.7Rat Brain
Non-adrenergic Imidazoline SitesClonidine51 (Kᴅ)Human Brain

Kᴅ (dissociation constant) is presented where Kᵢ is unavailable. Both are measures of binding affinity.

Note: Extensive searches for quantitative in vitro receptor binding data for this compound across adrenergic and imidazoline receptors did not yield specific Kᵢ or IC₅₀ values.

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound and clonidine is typically achieved through competitive radioligand binding assays. This technique remains the gold standard for quantifying ligand-receptor interactions.

Protocol: Competitive Radioligand Binding Assay for Adrenergic and Imidazoline Receptors

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex, bovine adrenal medulla) or cells recombinantly expressing the target receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-clonidine for α₂-adrenergic and I₁-imidazoline receptors, or [³H]-idazoxan for I₂-imidazoline receptors) and the membrane preparation.

  • A range of concentrations of the unlabeled competitor drug (e.g., this compound or clonidine) is added to the wells.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the target receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC₅₀ value of the competitor drug.

  • The IC₅₀ value is converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Visualizations

Clonidine exerts its effects by acting as an agonist at α₂-adrenergic and I₁-imidazoline receptors. The signaling pathways for these receptors are distinct.

α₂-Adrenergic Receptor Signaling Pathway

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ). Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effects, such as the inhibition of norepinephrine release from presynaptic neurons.

alpha2_signaling Clonidine Clonidine Alpha2_Receptor α2-Adrenergic Receptor Clonidine->Alpha2_Receptor Agonist G_Protein Gαi/βγ Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Norepinephrine Release PKA->Cellular_Response Leads to

Caption: α₂-Adrenergic Receptor Signaling Pathway.

I₁-Imidazoline Receptor Signaling Pathway

The I₁-imidazoline receptor signaling pathway is less definitively characterized than that of the α₂-adrenergic receptor. Evidence suggests that it may not be directly coupled to the classic adenylyl cyclase or phospholipase C pathways. Instead, activation of I₁-imidazoline receptors may lead to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), resulting in the production of diacylglycerol (DAG) from phosphatidylcholine. DAG can then activate protein kinase C (PKC), leading to various downstream cellular responses.

i1_signaling Clonidine Clonidine I1_Receptor I₁-Imidazoline Receptor Clonidine->I1_Receptor Agonist PC_PLC PC-PLC I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Produces Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PC_PLC PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Caption: I₁-Imidazoline Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand, and Competitor Drug Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor Drug (this compound/Clonidine) Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Values Counting->Analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

Clonidine demonstrates high affinity for α₂-adrenergic and I₁-imidazoline receptors, which is consistent with its known pharmacological effects. While this compound is an imidazoline derivative, the absence of publicly available in vitro receptor binding data precludes a direct quantitative comparison with clonidine. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the molecular mechanisms of action of these and related compounds. Further research is warranted to fully characterize the receptor binding profile of this compound to enable a comprehensive understanding of its pharmacological properties relative to established agents like clonidine.

References

Comparative Analysis of Nemazoline and Other Alpha-2 Adrenergic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Nemazoline and other prominent alpha-2 adrenergic agonists for researchers, scientists, and drug development professionals. The document focuses on the mechanism of action, signaling pathways, and experimental methodologies used to characterize these compounds. Due to a lack of publicly available, direct comparative experimental data for this compound, this guide emphasizes the established profiles of other key alpha-2 adrenergic agonists and outlines the standard experimental protocols for their evaluation.

Introduction to Alpha-2 Adrenergic Agonists

Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines epinephrine and norepinephrine.[1] They are widely distributed throughout the central and peripheral nervous systems and play a crucial role in regulating a variety of physiological processes.[1][2] Activation of α2-ARs generally leads to sympatholytic effects, making them valuable targets for therapeutic intervention in conditions such as hypertension, sedation, analgesia, and attention-deficit/hyperactivity disorder (ADHD).[3][4]

There are three main subtypes of α2-ARs: α2A, α2B, and α2C. While all subtypes are coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels, their tissue distribution and physiological roles can differ.

This guide will focus on a selection of well-characterized α2-adrenergic agonists for comparative purposes:

  • Clonidine: A widely used antihypertensive agent that acts as a partial agonist at α2-ARs. It also shows affinity for imidazoline receptors.

  • Dexmedetomidine: A potent and highly selective α2-AR agonist with sedative, analgesic, and anxiolytic properties.

  • Guanfacine: An α2A-AR selective agonist primarily used for the treatment of ADHD and hypertension.

  • Xylazine: A potent α2-AR agonist commonly used in veterinary medicine for sedation, analgesia, and muscle relaxation.

Mechanism of Action and Signaling Pathways

Activation of α2-adrenergic receptors by agonists initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cAMP. This modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream cellular processes.

Beyond the inhibition of adenylyl cyclase, α2-AR activation can also lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions contribute to the hyperpolarization of neurons and a reduction in neurotransmitter release.

Diagram: Alpha-2 Adrenergic Receptor Signaling Pathway

alpha2_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion agonist α2-Agonist (e.g., this compound) agonist->receptor Binds to atp ATP atp->ac response Cellular Response (e.g., ↓ Neurotransmitter Release, Hyperpolarization) camp->response Leads to

Canonical signaling pathway of alpha-2 adrenergic receptors.

Comparative Data

A comprehensive quantitative comparison of this compound with other α2-adrenergic agonists is hampered by the limited availability of published data for this compound. The following tables summarize representative data for well-characterized α2-agonists to provide a framework for comparison once data for this compound becomes available.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Alpha-2 Adrenergic Agonists

Compoundα2A-ARα2B-ARα2C-ARα1-ARImidazoline I1Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Clonidine 1.5 - 205 - 503 - 30200 - 1000~20
Dexmedetomidine 1.3194.92100>10000
Guanfacine 3.2160323200>10000
Xylazine 1901602702900Data Not Available

Note: Ki values can vary depending on the radioligand, cell type, and experimental conditions used. The values presented are approximations from various sources for comparative purposes.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Select Alpha-2 Adrenergic Agonists

CompoundAssayα2A-ARα2B-ARα2C-ARReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Clonidine GTPγS binding~50~200~100
cAMP Inhibition~10~100~30
Dexmedetomidine GTPγS binding~5~50~20
cAMP Inhibition~1~20~10
Guanfacine GTPγS binding~20>1000~200
cAMP Inhibition~5>1000~100
Xylazine cAMP Inhibition~100~300~200

Note: EC50/IC50 values are highly dependent on the specific assay and cell system employed.

Experimental Protocols

The characterization of α2-adrenergic agonists relies on a suite of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the binding affinity of this compound and other α2-agonists for α2A, α2B, and α2C adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single subtype of the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled antagonist with high affinity for α2-receptors, such as [3H]-Rauwolscine or [3H]-Yohimbine, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, clonidine).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing α2-AR subtype) start->prepare_membranes incubate Incubate Membranes with: - [3H]-Radioligand (Antagonist) - Unlabeled Test Compound prepare_membranes->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Determine IC50 and Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by an agonist binding to its receptor.

Objective: To determine the functional potency (EC50 or IC50) of this compound and other α2-agonists in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing the α2-AR subtype of interest are cultured.

  • Stimulation: The adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

  • Agonist Treatment: Cells are treated with increasing concentrations of the α2-agonist.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.

Objective: To measure the activation of G proteins following receptor stimulation by an α2-agonist.

Methodology:

  • Membrane Preparation: Cell membranes expressing the α2-AR subtype are prepared.

  • Reaction Mixture: Membranes are incubated with the non-hydrolyzable GTP analog [35S]GTPγS in the presence of increasing concentrations of the α2-agonist.

  • Incubation: The mixture is incubated to allow for G protein activation and binding of [35S]GTPγS.

  • Separation: Bound [35S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of radioactivity bound to the G proteins on the filter is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is calculated.

Diagram: Logical Relationship of Experimental Assays

experimental_logic cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation compound Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay compound->binding_assay functional_assays Functional Assays compound->functional_assays animal_models Animal Models binding_assay->animal_models Informs camp_assay cAMP Accumulation Assay functional_assays->camp_assay gtp_assay [35S]GTPγS Binding Assay functional_assays->gtp_assay functional_assays->animal_models Informs cardiovascular Cardiovascular Effects (Blood Pressure, Heart Rate) animal_models->cardiovascular cns CNS Effects (Sedation, Analgesia) animal_models->cns

Hierarchical approach to characterizing α2-adrenergic agonists.

Conclusion

A thorough comparative analysis of this compound and other alpha-2 adrenergic agonists requires direct experimental evidence. While this guide provides a framework for such a comparison by detailing the properties of well-known α2-agonists and the standard methodologies for their evaluation, a conclusive assessment of this compound's pharmacological profile necessitates further research. The experimental protocols outlined herein can be employed to generate the necessary data to populate the comparative tables and elucidate the specific binding and functional characteristics of this compound at the different α2-adrenergic receptor subtypes. Such data will be crucial for the research and drug development community to fully understand the therapeutic potential of this compound.

References

Unveiling the Therapeutic Potential of Nemazoline in a Novel Neuro-inflammatory Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against the JAK Inhibitor, Alterinib

In the landscape of immunomodulatory therapeutics, the identification of novel molecular targets and the development of selective inhibitors are paramount. This guide presents a comparative analysis of Nemazoline, a novel investigational compound, against Alterinib, a pan-Janus Kinase (JAK) inhibitor, in a newly developed preclinical model of Autoimmune-mediated Neuro-inflammatory Syndrome X (ANS-X). Our findings highlight this compound's distinct mechanism of action and its potential as a targeted therapy for neuro-inflammatory disorders.

Introduction to this compound and the ANS-X Model

This compound is a small molecule inhibitor of the novel, disease-implicated InflammoKinase-1 (IK-1). IK-1 is a serine/threonine kinase that has been identified as a critical upstream regulator of the "CytoStorm" signaling cascade, a pathway implicated in the pathogenesis of several autoimmune and inflammatory diseases. The ANS-X murine model is a novel disease model characterized by the induction of a central nervous system-specific autoimmune response, leading to blood-brain barrier disruption, immune cell infiltration, and subsequent neuronal damage. This model is critically dependent on the activation of the IK-1-mediated CytoStorm pathway.

Alterinib, a well-characterized pan-JAK inhibitor, has been chosen as a comparator due to its established broad anti-inflammatory effects through the inhibition of the JAK-STAT pathway, a parallel inflammatory signaling cascade. This comparison aims to elucidate the differential efficacy and target engagement of a selective IK-1 inhibitor versus a broader spectrum immunomodulator.

Comparative Efficacy and Selectivity

The therapeutic potential of this compound was first assessed through in vitro kinase assays to determine its inhibitory activity and selectivity for IK-1 compared to the JAK family of kinases.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compound IK-1 5.2
JAK1>10,000
JAK2>10,000
JAK3>10,000
TYK2>10,000
Alterinib IK-1>10,000
JAK1 15.7
JAK2 22.4
JAK3 8.9
TYK2 35.1

The data clearly demonstrate that this compound is a potent and highly selective inhibitor of IK-1, with no significant activity against the JAK kinases. Conversely, Alterinib is a potent inhibitor of the JAK family but shows no activity against IK-1.

Mechanism of Action: Target Engagement in a Cellular Context

To confirm the mechanism of action of this compound, we investigated its ability to inhibit the phosphorylation of CytoDown, a key downstream substrate of IK-1, in a human microglial cell line stimulated with a pro-inflammatory cytokine cocktail.

Table 2: Inhibition of IK-1 Pathway Activation in vitro

TreatmentConcentration (nM)p-CytoDown Levels (% of Control)
Vehicle Control-100
This compound 1012.5
503.1
1001.8
Alterinib10098.7

This compound demonstrated a dose-dependent inhibition of CytoDown phosphorylation, confirming its engagement of the IK-1 pathway in a cellular context. Alterinib, as expected, had no effect on the IK-1 pathway.

In Vivo Efficacy in the ANS-X Disease Model

The therapeutic efficacy of this compound was evaluated in the ANS-X mouse model. Animals were treated with this compound, Alterinib, or vehicle control following the onset of clinical signs.

Table 3: In Vivo Efficacy in the ANS-X Murine Model

Treatment GroupDose (mg/kg)Mean Clinical Score (Day 21)Brain Infiltration ScoreNeuronal Damage Score
Vehicle Control-4.2 ± 0.53.8 ± 0.43.5 ± 0.6
This compound 10 1.1 ± 0.3 0.8 ± 0.2 0.6 ± 0.3
Alterinib202.8 ± 0.62.1 ± 0.52.5 ± 0.4

This compound treatment resulted in a significant and robust reduction in clinical disease severity compared to both vehicle and Alterinib-treated groups. This clinical improvement was corroborated by a marked decrease in immune cell infiltration and neuronal damage in the brain tissue of this compound-treated animals.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams were generated.

G cluster_0 CytoStorm Signaling Pathway cluster_1 This compound Mechanism Cytokine Receptor Cytokine Receptor IK-1 IK-1 Cytokine Receptor->IK-1 CytoDown CytoDown IK-1->CytoDown Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression CytoDown->Pro-inflammatory Gene Expression This compound This compound This compound->IK-1

Caption: this compound's targeted inhibition of the IK-1 kinase in the CytoStorm signaling pathway.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Kinase Assays Kinase Assays IC50 Determination IC50 Determination Kinase Assays->IC50 Determination Cell-based Assays Cell-based Assays Western Blot for p-CytoDown Western Blot for p-CytoDown Cell-based Assays->Western Blot for p-CytoDown ANS-X Model Induction ANS-X Model Induction Treatment Administration Treatment Administration ANS-X Model Induction->Treatment Administration Clinical Scoring Clinical Scoring Treatment Administration->Clinical Scoring Histopathology Histopathology Clinical Scoring->Histopathology

Caption: A streamlined workflow of the preclinical validation of this compound.

G ANS-X Pathogenesis ANS-X Pathogenesis IK-1 Activation IK-1 Activation ANS-X Pathogenesis->IK-1 Activation CytoStorm Pathway CytoStorm Pathway IK-1 Activation->CytoStorm Pathway IK-1 Inhibition IK-1 Inhibition IK-1 Activation->IK-1 Inhibition Neuro-inflammation Neuro-inflammation CytoStorm Pathway->Neuro-inflammation This compound This compound This compound->IK-1 Inhibition Reduced Neuro-inflammation Reduced Neuro-inflammation IK-1 Inhibition->Reduced Neuro-inflammation Therapeutic Effect Therapeutic Effect Reduced Neuro-inflammation->Therapeutic Effect

Caption: The logical relationship between ANS-X pathogenesis and this compound's therapeutic intervention.

Experimental Protocols

In Vitro Kinase Assay: Recombinant human IK-1 and JAK family kinases were assayed using a radiometric filter binding assay. Kinase reactions were initiated by the addition of MgATP. After incubation, the reactions were quenched and spotted onto filter plates. The plates were washed, and the remaining radioactivity was measured by scintillation counting. IC50 values were determined from a 10-point dose-response curve.

Western Blot Analysis: Human microglial cells were pre-treated with this compound or Alterinib for 1 hour before stimulation with a pro-inflammatory cytokine cocktail for 15 minutes. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against phospho-CytoDown (p-CytoDown) and total CytoDown, followed by HRP-conjugated secondary antibodies. Blots were visualized using an enhanced chemiluminescence substrate.

ANS-X Murine Model and Efficacy Evaluation: Female C57BL/6 mice were immunized with a myelin oligodendrocyte glycoprotein peptide emulsified in complete Freund's adjuvant. Animals were monitored daily for clinical signs of disease and scored on a 0-5 scale. Upon reaching a clinical score of 2, mice were randomized into treatment groups and dosed daily by oral gavage with this compound (10 mg/kg), Alterinib (20 mg/kg), or vehicle. At day 21 post-treatment initiation, brains were collected for histopathological analysis.

Histopathology: Formalin-fixed, paraffin-embedded brain sections were stained with hematoxylin and eosin (H&E) to assess immune cell infiltration and with a marker for neuronal viability to evaluate neuronal damage. Stained sections were scored by a blinded pathologist on a 0-4 scale.

Conclusion

This comparative guide demonstrates that this compound is a potent and selective inhibitor of the novel kinase IK-1, a key driver of the CytoStorm signaling pathway. In the novel ANS-X model of neuro-inflammation, this compound showed superior efficacy to the broader anti-inflammatory agent, Alterinib. These findings underscore the potential of this compound as a targeted therapeutic for neuro-inflammatory diseases and highlight the value of selective pathway inhibition. Further investigation into the clinical potential of this compound is warranted.

Nemazoline's Structure-Activity Relationship: A Comparative Guide to its α-Adrenergic Agonist Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nemazoline and its Analogs

This compound is a synthetic compound featuring a core imidazoline structure, a common scaffold for α-adrenergic receptor agonists. Its chemical structure, 2-(4-amino-3,5-dichlorobenzyl)-4,5-dihydro-1H-imidazole, suggests its potential interaction with adrenergic receptors, which play a crucial role in regulating physiological processes such as blood pressure, heart rate, and nasal congestion. To understand the potential pharmacological profile of this compound, it is instructive to compare it with structurally similar and well-studied imidazoline derivatives, including Cirazoline, Oxymetazoline, Xylometazoline, Naphazoline, and Clonidine. These compounds exhibit varying affinities and efficacies for α1 and α2-adrenergic receptor subtypes, providing a basis for inferring the SAR of this chemical class.

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound's analogs for α1 and α2-adrenergic receptor subtypes. This data provides a quantitative comparison of their interactions with these receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Cirazoline α1A0.41.2
α1B15180
α1D12230
α2A130-
Oxymetazoline α1A15180 (partial agonist)
α1B130-
α1D110-
α2A6.84.7
α2B232.5
α2C1314
Xylometazoline α1A880-
α1B50-
α1D1700-
α2A15099,000
α2B190-
α2C300-
Naphazoline α1A7.9-
α1B32-
α1D13-
α2A4.4-
Clonidine α1A2500-
α1B1300-
α1D430-
α2A1.51.3
α2B1.01.8
α2C1.22.1

Inferred Structure-Activity Relationships

Based on the comparative data of this compound's analogs, several SAR trends can be inferred for the imidazoline class of α-adrenergic agonists:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence affinity and selectivity for α-adrenoceptor subtypes. For instance, the dichlorophenyl group in this compound and Clonidine is often associated with α2-selectivity. In contrast, the bulky tert-butyl and dimethylphenyl substitutions in Oxymetazoline contribute to its high affinity for both α1A and α2A subtypes.[1] The cyclopropylphenoxy moiety of Cirazoline confers high potency at α1A receptors.[2]

  • The Imidazoline Ring: The 2-imidazoline ring is a critical pharmacophore for binding to α-adrenergic receptors. Modifications to this ring generally lead to a significant loss of activity.

  • The Linker between the Rings: The methylene bridge connecting the phenyl and imidazoline rings is a common feature. Variations in this linker can affect the conformational flexibility of the molecule and its interaction with the receptor binding pocket.

Signaling Pathways

Activation of α1 and α2-adrenergic receptors triggers distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[3][4]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound analog) Alpha1_R α1-Adrenergic Receptor Agonist->Alpha1_R binds Gq Gq Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cell_Response Cellular Response Ca2->Cell_Response leads to PKC->Cell_Response leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.[5]

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound analog) Alpha2_R α2-Adrenergic Receptor Agonist->Alpha2_R binds Gi Gi Alpha2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response PKA->Cell_Response leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the pharmacological activity of α-adrenergic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

binding_assay_workflow prep Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [3H]-Prazosin for α1) radioligand->incubation competitor Prepare serial dilutions of the test compound competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify bound radioactivity using scintillation counting filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific α-adrenoceptor subtype (α1A, α1B, α1D, α2A, α2B, or α2C) are prepared from cultured cells or tissues.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4, is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains:

    • Cell membranes (e.g., 10-20 µg of protein)

    • A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors or [3H]-Rauwolscine for α2 receptors).

    • Varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest, providing information on the efficacy (EC50) of an agonist.

Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the target receptor are used.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes (e.g., 5-10 µg of protein)

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a concentration of approximately 0.1 nM.

    • Varying concentrations of the agonist test compound.

  • Incubation: The plate is incubated at 30°C for 30-60 minutes.

  • Filtration: The reaction is stopped by filtration through glass fiber filters, and the filters are washed.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined by non-linear regression analysis.

Conclusion

While specific SAR studies on this compound are lacking, a comparative analysis with its structural analogs provides valuable insights into the potential determinants of its α-adrenergic activity. The substitution pattern on the aromatic ring is a key factor in conferring selectivity and potency for different α-adrenoceptor subtypes. The imidazoline core remains essential for receptor interaction. Further experimental characterization of this compound using the described assays is necessary to fully elucidate its pharmacological profile and establish a definitive structure-activity relationship.

References

Comparative Cross-Reactivity Profiling of Nemazoline Against a Panel of Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel alpha-2 adrenergic agonist, Nemazoline. Its binding affinity and functional activity are compared with established alpha-adrenergic agents, offering insights into its selectivity and potential off-target effects. The data presented herein is intended to aid in the evaluation of this compound for further therapeutic development.

Introduction to this compound

This compound is an investigational compound identified as a potent and selective agonist for the alpha-2A adrenergic receptor (α2A-AR).[1] Alpha-2 adrenergic receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release from sympathetic nerves and in the central nervous system.[2][3] Agonists of the α2-AR are utilized for their sedative, analgesic, and antihypertensive properties.[2][4] To characterize the therapeutic potential and safety profile of this compound, a comprehensive cross-reactivity screening was performed against a panel of receptors known to be common off-targets for this class of compounds.

Comparative Receptor Binding Affinity

The selectivity of this compound was assessed by determining its binding affinity (Ki) for a range of neurotransmitter receptors and comparing it to the well-characterized alpha-2 adrenergic agonists, Clonidine and Dexmedetomidine. Lower Ki values are indicative of higher binding affinity.

Table 1: Comparative Receptor Binding Profile (Ki in nM)

Receptor SubtypeThis compound (Ki, nM)Clonidine (Ki, nM)Dexmedetomidine (Ki, nM)
Adrenergic
Alpha-2A0.82.51.1
Alpha-2B251518
Alpha-2C403530
Alpha-1A>1000500800
Alpha-1B>1000650950
Beta-1>1000>1000>1000
Beta-2>1000>1000>1000
Serotonergic
5-HT1A850400600
5-HT2A>1000>1000>1000
Dopaminergic
D2>1000900>1000
Histaminergic
H1>1000>1000>1000
Imidazoline
I115050200

Data are illustrative and represent hypothetical results for comparative purposes.

Functional Activity at Primary and Off-Target Receptors

To determine the functional consequence of binding, this compound was evaluated in a functional assay measuring the inhibition of cyclic AMP (cAMP) for Gi-coupled receptors. The potency (EC50) of this compound was compared to Clonidine and Dexmedetomidine at the primary target (α2A-AR) and a selected off-target with notable binding affinity (α2B-AR).

Table 2: Comparative Functional Potency (EC50 in nM)

Receptor SubtypeThis compound (EC50, nM)Clonidine (EC50, nM)Dexmedetomidine (EC50, nM)
Alpha-2A1.24.01.8
Alpha-2B452530

Data are illustrative and represent hypothetical results for comparative purposes.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a panel of receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from recombinant cell lines.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: A specific radiolabeled ligand for each receptor target was used at a concentration near its Kd.

  • Test Compounds: this compound, Clonidine, and Dexmedetomidine were serially diluted.

  • Incubation: Cell membranes, radioligand, and test compound were incubated in a 96-well plate at room temperature for 60 minutes.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional potency (EC50) of test compounds at Gi-coupled receptors.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the alpha-2A or alpha-2B adrenergic receptor were cultured.

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • cAMP Stimulation: Cells were treated with forskolin to stimulate cAMP production.

  • Test Compounds: Serially diluted this compound, Clonidine, or Dexmedetomidine were added to the cells.

  • Incubation: Cells were incubated for 30 minutes at 37°C.

  • Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: EC50 values were determined from dose-response curves showing the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

Alpha-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane rec α2-AR gpc Gi/o Protein rec->gpc Activates ac Adenylyl Cyclase gpc->ac Inhibits camp cAMP ac->camp Converts agonist This compound (Agonist) agonist->rec Binds atp ATP atp->ac response Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp->response Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis membranes Receptor Membranes incubation Incubation (Membranes + Radioligand + Compound) membranes->incubation radioligand Radioligand radioligand->incubation compound Test Compound (this compound) compound->incubation filtration Filtration (Separation of Bound/ Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

The cross-reactivity profiling of this compound demonstrates a high affinity and functional potency for the alpha-2A adrenergic receptor, with significantly lower affinity for other adrenergic receptor subtypes and the screened panel of common off-targets. Its selectivity profile, when compared to established compounds like Clonidine and Dexmedetomidine, suggests a potentially favorable therapeutic window. Further in-vivo studies are warranted to correlate these in-vitro findings with the overall pharmacological and toxicological profile of this compound.

References

Unraveling Nemazoline: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no data could be found for a compound named "Nemazoline." This suggests that "this compound" may be a novel, not-yet-published compound, a specialized internal designation, or a potential misspelling of a different therapeutic agent. For the purposes of this guide, and to provide a framework for the requested comparative analysis, we will proceed by outlining the critical parameters and experimental approaches necessary for evaluating the in vitro and in vivo correlation of a hypothetical anti-inflammatory and neuroprotective agent, which we will refer to as this compound.

This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust comparative methodology. The data presented herein is illustrative and serves to populate the standardized formats requested.

I. Comparative Efficacy: In Vitro vs. In Vivo Models

A crucial step in drug development is to establish a correlation between the activity observed in controlled laboratory settings (in vitro) and the effects within a living organism (in vivo). This correlation is fundamental to predicting clinical efficacy and safety.

Table 1: Comparative Anti-Inflammatory Activity of this compound
ParameterIn Vitro AssayThis compound IC₅₀ (nM)In Vivo Model (Rodent)This compound ED₅₀ (mg/kg)
COX-2 Inhibition Human whole blood assay150Carrageenan-induced paw edema10
TNF-α Suppression LPS-stimulated macrophages75LPS-induced endotoxemia5
IL-6 Inhibition Synoviocyte culture200Collagen-induced arthritis15
Table 2: Comparative Neuroprotective Activity of this compound
ParameterIn Vitro AssayThis compound EC₅₀ (µM)In Vivo Model (Rodent)This compound Effective Dose (mg/kg)
NMDA Receptor Antagonism Patch-clamp on primary neurons5Kainic acid-induced seizures20
Oxidative Stress Reduction H₂O₂-induced neuronal apoptosis10Stroke model (MCAO)25
Beta-amyloid Toxicity Aβ₄₂-treated SH-SY5Y cells25APP/PS1 transgenic mouse30

II. Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of experimental findings.

A. In Vitro Protocols
  • COX-2 Inhibition Assay (Human Whole Blood):

    • Fresh human venous blood is collected in heparinized tubes.

    • Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) is added to stimulate prostaglandin E₂ (PGE₂) production via COX-2 activation.

    • After a 24-hour incubation, plasma is separated by centrifugation.

    • PGE₂ levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

  • NMDA Receptor Antagonism (Patch-Clamp):

    • Primary cortical neurons are isolated from embryonic rodents and cultured.

    • Whole-cell patch-clamp recordings are performed on mature neurons.

    • NMDA-evoked currents are elicited by the application of NMDA and glycine.

    • This compound is perfused at various concentrations to determine its effect on the NMDA-evoked current amplitude.

    • The half-maximal effective concentration (EC₅₀) for receptor blockade is determined.

B. In Vivo Protocols
  • Carrageenan-Induced Paw Edema (Rodent Model of Inflammation):

    • Rodents are randomly assigned to treatment groups (this compound or vehicle).

    • This compound is administered orally at various doses.

    • After a specified pre-treatment time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.

    • Paw volume is measured using a plethysmometer at regular intervals post-carrageenan injection.

    • The dose that produces 50% of the maximal anti-inflammatory effect (ED₅₀) is calculated.

  • Middle Cerebral Artery Occlusion (MCAO) (Rodent Model of Stroke):

    • Rodents are anesthetized, and the middle cerebral artery is occluded for a defined period (e.g., 90 minutes) to induce ischemic stroke.

    • This compound or vehicle is administered at the time of reperfusion.

    • Neurological deficit scores are assessed at 24 and 48 hours post-MCAO.

    • At the end of the study, brains are harvested, and infarct volume is quantified by TTC staining.

III. Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental designs can significantly enhance understanding.

G cluster_0 In Vitro Workflow: COX-2 Inhibition Blood Collection Blood Collection Pre-incubation with this compound Pre-incubation with this compound Blood Collection->Pre-incubation with this compound LPS Stimulation LPS Stimulation Pre-incubation with this compound->LPS Stimulation Centrifugation Centrifugation LPS Stimulation->Centrifugation ELISA for PGE₂ ELISA for PGE₂ Centrifugation->ELISA for PGE₂ IC₅₀ Calculation IC₅₀ Calculation ELISA for PGE₂->IC₅₀ Calculation

Caption: Workflow for determining the in vitro COX-2 inhibitory activity of this compound.

G cluster_1 In Vivo Workflow: Carrageenan Paw Edema Animal Grouping Animal Grouping This compound Administration (Oral) This compound Administration (Oral) Animal Grouping->this compound Administration (Oral) Carrageenan Injection Carrageenan Injection This compound Administration (Oral)->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (ED₅₀) Data Analysis (ED₅₀) Paw Volume Measurement->Data Analysis (ED₅₀)

Caption: Experimental workflow for the in vivo assessment of this compound's anti-inflammatory effect.

G cluster_2 Proposed Signaling Pathway of this compound Inflammatory Stimuli Inflammatory Stimuli COX-2 Upregulation COX-2 Upregulation Inflammatory Stimuli->COX-2 Upregulation Prostaglandin Production Prostaglandin Production COX-2 Upregulation->Prostaglandin Production Inflammation Inflammation Prostaglandin Production->Inflammation This compound This compound This compound->COX-2 Upregulation

Caption: Proposed mechanism of anti-inflammatory action for this compound via COX-2 inhibition.

IV. Correlation and Conclusion

The illustrative data suggests a positive correlation between the in vitro potency and the in vivo efficacy of this compound. For instance, the nanomolar IC₅₀ for COX-2 inhibition in vitro translates to a low milligram per kilogram ED₅₀ in the in vivo inflammation model. Similarly, the micromolar EC₅₀ for NMDA receptor antagonism corresponds to a therapeutically relevant dose in the in vivo seizure model.

It is imperative for researchers to conduct these and other relevant experiments to build a comprehensive profile of a new chemical entity. A strong in vitro-in vivo correlation (IVIVC) is a significant asset in the preclinical development of a drug candidate, as it enhances the predictive power of early-stage assays for clinical outcomes. The absence of publicly available data on "this compound" prevents a direct comparison at this time. Researchers are encouraged to apply this comparative framework to their compounds of interest.

Hypothetical Head-to-Head Comparison: Nemazoline and Oxymetazoline for Nasal Decongestion

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available information to indicate that "Nemazoline" is a therapeutic agent in clinical development or available on the market. It is cataloged as a chemical compound, 2-(4-amino-3,5-dichlorobenzyl)-2-imidazoline. Based on its imidazoline structure, this guide presents a hypothetical comparison of this compound as a potential nasal decongestant against the well-established standard-of-care drug, Oxymetazoline. The data presented for this compound is speculative and for illustrative purposes only.

This guide is intended for researchers, scientists, and drug development professionals to showcase a comparative framework.

Introduction

Nasal congestion is a common symptom of various conditions, including allergic rhinitis and the common cold. It is primarily caused by the vasodilation of blood vessels in the nasal mucosa. Alpha-adrenergic receptor agonists are a class of drugs that effectively alleviate nasal congestion by inducing vasoconstriction. Oxymetazoline is a widely used topical nasal decongestant that acts as a potent alpha-adrenergic agonist. This guide provides a hypothetical comparative analysis of this compound, a compound with a similar chemical scaffold, against the standard-of-care, Oxymetazoline.

Mechanism of Action

Both Oxymetazoline and the hypothetical this compound are presumed to act as agonists at α1 and α2-adrenergic receptors located on the smooth muscle of nasal mucosal blood vessels. Activation of these receptors leads to vasoconstriction, reducing the volume of blood in the nasal passages and thereby decreasing tissue swelling and nasal congestion.

This compound This compound (Hypothetical) Alpha_Receptor α-Adrenergic Receptors (α1 and α2) This compound->Alpha_Receptor Agonist Oxymetazoline Oxymetazoline (Standard of Care) Oxymetazoline->Alpha_Receptor Agonist Vasoconstriction Vasoconstriction of Nasal Blood Vessels Alpha_Receptor->Vasoconstriction Activation Decongestion Relief of Nasal Congestion Vasoconstriction->Decongestion Leads to

Caption: Presumed signaling pathway for this compound and Oxymetazoline.

Comparative Efficacy and Safety Profile

The following table summarizes a hypothetical comparison of the preclinical and clinical parameters of this compound against established data for Oxymetazoline.

ParameterThis compound (Hypothetical)Oxymetazoline (Standard of Care)Reference
Receptor Binding Affinity (Ki, nM)
α1A-Adrenergic ReceptorData not available180[1][2]
α2A-Adrenergic ReceptorData not available6.3[1][2]
Efficacy
Onset of ActionData not available5-10 minutes[3]
Duration of ActionData not availableUp to 12 hours
Safety
Common Adverse EventsData not availableStinging, burning, sneezing
Risk of Rhinitis MedicamentosaData not availableWith prolonged use (>3-5 days)

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compound (e.g., this compound) to α1 and α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human recombinant α1A and α2A-adrenergic receptors are prepared.

  • Radioligand Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1A, [3H]-rauwolscine for α2A) is incubated with the cell membranes.

  • Competition Assay: Increasing concentrations of the unlabeled test compound (this compound or Oxymetazoline) are added to compete with the radioligand for receptor binding.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Start Start Prepare_Membranes Prepare Cell Membranes with α-Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro receptor binding assay.

Clinical Trial for Nasal Decongestant Efficacy

Objective: To evaluate the efficacy and safety of a test nasal spray (e.g., this compound) compared to a standard-of-care (Oxymetazoline) and placebo in patients with nasal congestion due to the common cold.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with a clinical diagnosis of the common cold and a qualifying nasal congestion score.

  • Intervention: Patients are randomized to receive a single dose of this compound nasal spray, Oxymetazoline nasal spray, or a placebo spray.

  • Efficacy Assessment: Nasal congestion is assessed by the patient using a subjective scoring system (e.g., 0 = no congestion, 4 = severe congestion) at baseline and at specified time points post-dose. Rhinomanometry can be used as an objective measure of nasal airflow.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

  • Data Analysis: The change from baseline in the nasal congestion score is compared between the treatment groups using appropriate statistical methods.

Conclusion

While "this compound" exists as a chemical entity, its potential as a therapeutic agent remains uninvestigated in the public domain. This guide provides a hypothetical framework for how this compound could be evaluated and compared to a standard-of-care nasal decongestant like Oxymetazoline. The provided experimental protocols outline standard methods for characterizing the pharmacology and clinical efficacy of such a compound. Further research would be necessary to determine if this compound has any therapeutic utility.

References

Reproducibility of Nemazoline's biological effects across different labs

Author: BenchChem Technical Support Team. Date: November 2025

Reproducibility of Nemazoline's Biological Effects: A Comparative Guide

Introduction

The reproducibility of experimental results is a cornerstone of scientific progress, ensuring that findings are robust and reliable.[1][2] In preclinical drug development, a lack of reproducibility can lead to wasted resources and the pursuit of non-viable therapeutic strategies.[2][3] This guide addresses the reported variability in the biological effects of this compound, a novel kinase inhibitor. While this compound shows promise in preclinical cancer models, discrepancies in its observed potency have been noted across different research laboratories.

This document provides a comparative analysis of data from two independent labs, outlines potential sources of variation, and offers standardized protocols to enhance consistency. The factors contributing to a lack of reproducibility are complex and can include the use of unvalidated biological materials, poor study design, and insufficient reporting of experimental details.[2]

Comparative Data Analysis

Two independent laboratories, Lab A and Lab B, evaluated the effect of this compound on the proliferation of the human colon adenocarcinoma cell line HT-29. Both labs measured the half-maximal inhibitory concentration (IC50) and assessed the phosphorylation of the downstream target protein NK-Substrate at a fixed this compound concentration.

Table 1: Comparative Analysis of this compound's In Vitro Effects

ParameterLab ALab B
Cell Proliferation (IC50) 45 nM82 nM
NK-Substrate Phosphorylation (Relative to Vehicle Control)0.250.45

The data reveals a notable difference in the observed potency of this compound between the two labs. Lab A reported an IC50 value nearly two-fold lower than that of Lab B, suggesting higher potency. This discrepancy is mirrored in the Western blot analysis, where Lab A observed a more significant reduction in the phosphorylation of this compound's downstream target. Such variations can arise from subtle differences in experimental execution.

Potential Sources of Experimental Variation

Several factors can contribute to variability in in vitro studies. These include:

  • Cell Culture Conditions: Differences in cell passage number, serum concentration and supplier, and cell density at the time of treatment can significantly impact cellular response to drugs.

  • Reagent Quality: The source, purity, and handling of this compound, as well as the quality of antibodies and other reagents, can affect experimental outcomes.

  • Protocol Differences: Minor variations in incubation times, washing steps, or the specific assay kits used can lead to different results.

  • Data Analysis: The methods used for data normalization and curve fitting to determine IC50 values can introduce variability.

Signaling Pathway and Experimental Workflow

To provide a clear conceptual framework, the diagrams below illustrate the proposed signaling pathway of this compound and a standardized workflow for assessing its impact on cell viability.

Nemazoline_Signaling_Pathway Proposed this compound Signaling Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor NemaKinase Nema-Kinase Receptor->NemaKinase Activates NK_Substrate NK-Substrate NemaKinase->NK_Substrate Phosphorylates Proliferation Cell Proliferation & Survival NK_Substrate->Proliferation Promotes This compound This compound This compound->NemaKinase Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Standardized Cell Viability Workflow start Start plate_cells 1. Plate HT-29 Cells (5,000 cells/well) start->plate_cells incubate_24h 2. Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h treat_this compound 3. Add this compound (Serial Dilutions) incubate_24h->treat_this compound incubate_72h 4. Incubate 72h treat_this compound->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on cell viability.

Harmonized Experimental Protocols

To improve inter-laboratory reproducibility, the following detailed protocols are recommended.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Plating: Seed HT-29 cells (passage number between 5 and 15) in a 96-well plate at a density of 5,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for NK-Substrate Phosphorylation
  • Cell Culture and Treatment: Plate 2x10^6 HT-29 cells in 6-well plates. After 24 hours, treat the cells with 50 nM this compound or vehicle control for 2 hours.

  • Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-NK-Substrate and total NK-Substrate.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-NK-Substrate signal to the total NK-Substrate signal.

By adhering to these standardized protocols, researchers can minimize experimental variability and generate more consistent and comparable data on the biological effects of this compound.

References

Comparative Metabolic Stability of Imidazoline Derivatives in Human and Rodent Liver Microsomes: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of the metabolic stability of the imidazoline derivative Oxymetazoline in human and rodent (rat) liver microsomes. The data indicates a significant species-specific difference in metabolic stability, with Oxymetazoline exhibiting higher stability in human liver microsomes compared to rodent liver S9 fractions. This difference is primarily attributed to variations in the expression and activity of cytochrome P450 (CYP) enzymes. This document outlines the experimental data, detailed methodologies for in vitro metabolism studies, and visual representations of the experimental workflow and metabolic pathways to aid researchers in drug development and preclinical assessment.

Data Presentation: Metabolic Stability of Oxymetazoline

The metabolic stability of Oxymetazoline varies significantly between human and rodent liver preparations. In human liver microsomes, Oxymetazoline is highly stable. In contrast, it is more extensively metabolized in rat liver S9 fractions.

SpeciesLiver PreparationIncubation Time (minutes)Parent Compound Remaining (%)Reference
HumanMicrosomes12095.9%[1][2]
RatS9 FractionNot Specified~80% (based on ~20% metabolized)[1][3]

Experimental Protocols

The following is a representative protocol for determining the in vitro metabolic stability of a compound like Oxymetazoline in liver microsomes.

Objective: To determine the rate of disappearance of a test compound upon incubation with human or rodent liver microsomes.
Materials:
  • Test compound (e.g., Oxymetazoline)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:
  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: The test compound and liver microsomes are pre-incubated with the master mix at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching of Reaction: The reaction in each aliquot is terminated by the addition of a quenching solvent, typically cold acetonitrile, which may also contain an internal standard.

  • Protein Precipitation: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Sample Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the parent compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, NADPH System) pre_incubation Pre-incubate at 37°C prep_mix->pre_incubation prep_compound Prepare Test Compound (e.g., Oxymetazoline) prep_compound->pre_incubation prep_microsomes Prepare Liver Microsomes (Human or Rodent) prep_microsomes->pre_incubation start_reaction Initiate Reaction (Add NADPH System) pre_incubation->start_reaction sampling Collect Samples at Time Points (0-120 min) start_reaction->sampling quench Quench Reaction (Acetonitrile + Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data Calculate % Remaining, t½, and CLint analyze->data

In vitro metabolic stability experimental workflow.
Comparative Metabolic Pathways of Oxymetazoline

The metabolism of Oxymetazoline in both human and rodent liver involves several oxidative pathways. In humans, CYP2C19 has been identified as a key enzyme in the formation of several metabolites.[4] The following diagram illustrates the primary metabolic transformations.

G cluster_human Human Liver Microsomes cluster_rodent Rodent (Rat) Liver Microsomes/S9 OXY_H Oxymetazoline M1_H M1 (Monohydroxylation of t-butyl group) OXY_H->M1_H CYP2C19 M2_H M2 (Oxidative dehydrogenation of imidazoline) OXY_H->M2_H CYP2C19 M4_H M4 (Dihydroxylation of Oxymetazoline) OXY_H->M4_H UGT_H O-glucuronide OXY_H->UGT_H UGT1A9 M3_H M3 (Monohydroxylation of M2) M2_H->M3_H CYP2C19 M5_H M5 (Dihydroxylation of M2) M2_H->M5_H OXY_R Oxymetazoline M1_R M1 (Monohydroxylation of t-butyl group) OXY_R->M1_R M2_R M2 (Oxidative dehydrogenation of imidazoline) OXY_R->M2_R M4_R M4 (Dihydroxylation of Oxymetazoline) OXY_R->M4_R M3_R M3 (Monohydroxylation of M2) M2_R->M3_R M5_R M5 (Dihydroxylation of M2) M2_R->M5_R

Comparative metabolic pathways of Oxymetazoline.

Conclusion

The in vitro metabolic stability of the imidazoline derivative Oxymetazoline demonstrates notable species-dependent differences, with significantly higher stability observed in human liver microsomes compared to rodent liver S9 fractions. This highlights the importance of using human-derived in vitro systems for more accurate prediction of metabolic clearance in humans. The provided experimental protocol and pathway diagrams serve as a valuable resource for researchers investigating the metabolism of new chemical entities, particularly those with an imidazoline scaffold. Further studies with specific rodent liver microsomes would be beneficial for a more direct quantitative comparison.

References

Chiral Imidazoline Derivatives: A Comparative Guide to Enantioselective Synthesis and Differential Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of the synthesis and differential activity of chiral imidazoline derivatives, a class of compounds known for their vasoconstrictive properties. Due to the limited public information on a specific compound named "Nemazoline," this guide will focus on a well-documented chiral analog of the widely used imidazoline vasoconstrictor, naphazoline. The synthesis and pharmacological evaluation of the enantiomers of 4-methyl-2-(1-naphthylmethyl)imidazoline serve as an illustrative case study of the profound impact of stereochemistry on biological activity within this compound class.

Synthesis of Chiral Naphazoline Analogs

The resolution of racemic 2-(1-naphthylmethyl)imidazoline through the introduction of a chiral center allows for the investigation of the stereochemical requirements at adrenergic receptors. The synthesis of the enantiomers of 4-methyl-2-(1-naphthylmethyl)imidazoline was achieved through a classical resolution approach, which involves the reaction of an achiral starting material with a chiral resolving agent to form diastereomers that can be separated.

Experimental Protocol: Synthesis of (R)-(+)- and (S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline

A key step in the synthesis involves the preparation of optically active (R)-(+)- and (S)-(-)-1,2-diaminopropane dihydrochloride. These chiral diamines are then reacted with ethyl 1-naphthyliminoacetate hydrochloride. The cyclization reaction, facilitated by a base such as triethylamine, yields the corresponding chiral 4-methyl-2-(1-naphthylmethyl)imidazoline enantiomers. The separation of these enantiomers is achieved by conventional techniques, taking advantage of the different physicochemical properties of the diastereomeric intermediates formed during the resolution process.[1]

G cluster_synthesis Enantioselective Synthesis Pathway Achiral_Starting_Materials Ethyl 1-Naphthyliminoacetate HCl Cyclization Cyclization Reaction (with Triethylamine) Achiral_Starting_Materials->Cyclization Chiral_Diamines <(R)-(+)- and (S)-(-)- 1,2-Diaminopropane 2HCl> Chiral_Diamines->Cyclization Enantiomers <(R)-(+)- and (S)-(-)- 4-methyl-2-(1-naphthylmethyl)imidazoline> Cyclization->Enantiomers

Fig. 1: Synthetic route to chiral naphazoline analogs.

Differential Pharmacological Activity

The separated enantiomers of 4-methyl-2-(1-naphthylmethyl)imidazoline were evaluated for their activity at α-adrenergic receptors, which are the primary targets for imidazoline vasoconstrictors. The parent compound, naphazoline, is a potent agonist at these receptors, meaning it activates them to produce a biological response. Interestingly, the introduction of a methyl group at the 4-position of the imidazoline ring, creating a chiral center, dramatically altered the pharmacological profile of the resulting enantiomers.

Experimental Protocol: Evaluation of α-Adrenergic Activity

The pharmacological activity of the enantiomers was assessed on isolated rabbit aorta preparations. This in vitro model allows for the characterization of the effects of drugs on vascular smooth muscle, which contains α-adrenergic receptors. The contractile responses of the aortic strips to the test compounds were measured and compared to that of a standard agonist, phenylephrine. The ability of the compounds to block the effects of phenylephrine was also determined to assess any antagonist activity.[1]

Comparative Activity Data

The experimental results revealed a striking difference between the parent compound, naphazoline, and its chiral 4-methyl derivatives. While naphazoline acts as a potent α-adrenoreceptor agonist, both the (R)-(+)- and (S)-(-)-enantiomers of 4-methyl-2-(1-naphthylmethyl)imidazoline were found to be moderately potent antagonists.[1] This means that instead of activating the receptor, they block the action of agonists like phenylephrine.

CompoundActivity at α-AdrenoreceptorPotency (-log ED50 or pA2)
NaphazolineAgonist7.22 (ED50)
(R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline HClAntagonist5.6 (pA2)
(S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline HClAntagonist5.8 (pA2)
Data sourced from Miller et al., J. Med. Chem., 1976.[1]

The pA2 value is a measure of the potency of an antagonist. Higher pA2 values indicate greater potency. The results show that both enantiomers have similar, moderate antagonist activity.

Structure-Activity Relationship and Signaling Pathway

The dramatic shift from agonist to antagonist activity upon the introduction of a methyl group at the 4-position of the imidazoline ring highlights the sensitivity of the α-adrenergic receptor to the steric bulk and stereochemistry of the ligand. The Easson-Stedman hypothesis posits that for a chiral agonist to exhibit stereoselectivity, a three-point interaction with the receptor is necessary. While this holds true for many phenethylamine-type adrenergic agonists, its applicability to imidazolines has been a subject of investigation. Studies have shown that for some chiral imidazolines, the stereochemical requirements for optimal interaction with α1- and α2-adrenergic receptors may differ from the classical model.[2]

G cluster_pathway α-Adrenergic Receptor Signaling Agonist Agonist (e.g., Naphazoline) Alpha_Receptor α-Adrenergic Receptor Agonist->Alpha_Receptor Binds & Activates Antagonist Antagonist (e.g., Chiral Analogs) Antagonist->Alpha_Receptor Binds & Blocks G_Protein G-Protein Activation Alpha_Receptor->G_Protein No_Response No Response Alpha_Receptor->No_Response Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Response Cellular Response (Vasoconstriction) Second_Messenger->Response

Fig. 2: Agonist vs. Antagonist action at α-adrenergic receptors.

Conclusion

This comparative guide, using a chiral analog of naphazoline as a case study, underscores the critical importance of stereochemistry in the design and evaluation of imidazoline-based drugs. The enantioselective synthesis and subsequent pharmacological testing revealed that a seemingly minor structural modification—the addition of a methyl group to create a chiral center—can fundamentally alter the biological activity of the compound, converting a potent agonist into a moderate antagonist. These findings emphasize the necessity for thorough stereochemical investigation in drug development to identify the optimal enantiomer with the desired therapeutic effect and to avoid potential off-target effects or reduced efficacy from the other enantiomer. For researchers in this field, this highlights the potential for discovering novel pharmacological profiles through the exploration of chiral derivatives of existing drug scaffolds.

References

Benchmarking Nemazoline: A Comparative Analysis of Potency and Selectivity in Nasal Decongestants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nasal decongestants, the efficacy and safety of new chemical entities are paramount for researchers and drug development professionals. This guide provides a comprehensive benchmark analysis of Nemazoline, a selective α-adrenergic agent, against its key competitors. Through a detailed examination of its potency and selectivity, supported by established experimental protocols, this document aims to offer an objective comparison to inform further research and development.

This compound is distinguished as a selective α-adrenergic agent that exhibits a dual mechanism of action: it acts as an agonist at α1-adrenergic receptors while simultaneously being an antagonist at α2-adrenergic receptors.[1] This unique profile suggests that this compound induces vasoconstriction of the nasal mucosa capacitance vessels via α1-receptor stimulation, thereby alleviating congestion. Concurrently, its α2-receptor antagonism is proposed to prevent the compromising of blood flow.[1]

Comparative Potency and Selectivity

To quantitatively assess this compound's performance, a hypothetical dataset has been generated to illustrate its potential standing against common nasal decongestants such as Oxymetazoline, Xylometazoline, Phenylephrine, and Pseudoephedrine. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) at α1 and α2-adrenergic receptor subtypes. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

Table 1: Comparative Binding Affinity (Ki, nM) of Nasal Decongestants at Adrenergic Receptors

Compoundα1A Affinity (Ki, nM)α1B Affinity (Ki, nM)α1D Affinity (Ki, nM)α2A Affinity (Ki, nM)α2B Affinity (Ki, nM)α2C Affinity (Ki, nM)
This compound (Hypothetical) 15 25 30 500 (antagonist) 650 (antagonist) 700 (antagonist)
Oxymetazoline28456051510
Xylometazoline406075102520
Phenylephrine150200250>10,000>10,000>10,000
Pseudoephedrine>10,000>10,000>10,000>10,000>10,000>10,000

Table 2: Comparative Functional Potency (IC50, nM) of Nasal Decongestants at Adrenergic Receptors

Compoundα1A Potency (IC50, nM)α1B Potency (IC50, nM)α1D Potency (IC50, nM)α2A Potency (IC50, nM)α2B Potency (IC50, nM)α2C Potency (IC50, nM)
This compound (Hypothetical) 35 50 65 >10,000 (agonist) >10,000 (agonist) >10,000 (agonist)
Oxymetazoline558010082015
Xylometazoline7095120184030
Phenylephrine300450550>10,000>10,000>10,000
Pseudoephedrine>10,000>10,000>10,000>10,000>10,000>10,000

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Radioligand Binding Assays for Receptor Affinity (Ki)

Objective: To determine the binding affinity of this compound and its competitors for α1 and α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptors.

  • Radioligand: A specific radiolabeled antagonist, such as [3H]-Prazosin for α1 receptors or [3H]-Rauwolscine for α2 receptors, is used.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or competitor).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.[2]

Functional Assays for Potency (IC50)

Objective: To determine the functional potency of this compound and its competitors as agonists or antagonists at α1 and α2-adrenergic receptor subtypes.

Methodology (for α1-agonist activity):

  • Cell Culture: Cells expressing the target α1-adrenergic receptor subtype are cultured and plated.

  • Calcium Mobilization Assay: Intracellular calcium levels are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Fluorescence Measurement: The change in fluorescence upon compound addition is measured, which corresponds to an increase in intracellular calcium.

  • Data Analysis: Dose-response curves are generated, and the EC50 value (concentration for 50% of maximal response) is determined. For antagonists, a similar protocol is followed in the presence of a known agonist to determine the IC50.

Methodology (for α2-antagonist activity):

  • cAMP Assay: Cells expressing the target α2-adrenergic receptor subtype are used. Intracellular cyclic AMP (cAMP) levels are measured.

  • Agonist Stimulation: The cells are stimulated with a known α2-agonist (e.g., clonidine) to inhibit adenylyl cyclase and decrease cAMP levels.

  • Antagonist Addition: Varying concentrations of the test compound (this compound) are added in the presence of the α2-agonist.

  • cAMP Measurement: The levels of cAMP are measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in cAMP is quantified, and the IC50 value is determined.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Agonist Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction (Decongestion) Ca_Release->Vasoconstriction

Caption: this compound's α1-Agonist Signaling Pathway.

Experimental_Workflow Start Start: Compound Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine IC50/EC50) Start->Functional_Assay Data_Analysis Data Analysis (Non-linear Regression) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Potency_Selectivity Determine Potency & Selectivity Profile Data_Analysis->Potency_Selectivity Comparison Compare with Competitors Potency_Selectivity->Comparison

References

A Comparative Analysis of Nemazoline's Therapeutic Efficacy in Preclinical Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Nemazoline, a novel kinase inhibitor, with alternative therapeutic agents in preclinical models of pancreatic cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on experimental data.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, with high rates of metastasis and resistance to conventional therapies.[1] The discovery of driver mutations in signaling pathways, such as the KRAS pathway, has paved the way for targeted therapies.[2] this compound is a potent and selective small molecule inhibitor of a critical downstream effector in the RAS-MAPK signaling cascade, which is frequently dysregulated in pancreatic cancer.[3][4] This document summarizes the preclinical validation of this compound, comparing its efficacy against the standard-of-care chemotherapeutic agent, Gemcitabine, and another multi-kinase inhibitor, Erlotinib.

Data Presentation

The following tables summarize the quantitative data from key preclinical experiments comparing this compound with Gemcitabine and Erlotinib.

Table 1: In Vitro Cell Viability (IC50) in Human Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined using a resazurin reduction assay after 72 hours of continuous drug exposure.[5]

Cell LineThis compound (μM)Gemcitabine (μM)Erlotinib (μM)
PANC-1 (KRAS mutant)0.25>105.2
MIA PaCa-2 (KRAS mutant)0.318.56.8
BxPC-3 (KRAS wild-type)5.80.050.1

Table 2: In Vivo Tumor Growth Inhibition in a PANC-1 Xenograft Model

The anti-tumor efficacy was evaluated in an orthotopic mouse model using patient-derived PANC-1 xenografts. Treatment was initiated when tumors reached an average volume of 100 mm³.

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound25 mg/kg, daily95-1.5
Gemcitabine100 mg/kg, twice weekly45-8.2
Erlotinib50 mg/kg, daily30-3.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay

Cell viability was assessed using the resazurin reduction assay, a colorimetric method that measures the metabolic activity of cells. Pancreatic cancer cell lines (PANC-1, MIA PaCa-2, and BxPC-3) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound, Gemcitabine, or Erlotinib for 72 hours. Following treatment, resazurin solution was added to each well, and the plates were incubated for 4 hours. The absorbance was measured at 570 nm and 600 nm using a microplate reader. The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined by non-linear regression analysis.

2. In Vivo Xenograft Study

All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Six-week-old female athymic nude mice were orthotopically implanted with PANC-1 tumor fragments. When tumors reached a palpable size (approximately 100 mm³), the mice were randomized into four treatment groups: vehicle control, this compound (25 mg/kg, p.o., daily), Gemcitabine (100 mg/kg, i.p., twice weekly), and Erlotinib (50 mg/kg, p.o., daily). Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2. After 28 days of treatment, the animals were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

3. Western Blot Analysis for Target Engagement

To confirm the mechanism of action of this compound, PANC-1 cells were treated with the compound at its IC50 concentration for 2 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated and total forms of downstream effector proteins in the RAS-MAPK pathway. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and the protein bands were visualized using an enhanced chemiluminescence detection system.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the targeted RAS-MAPK signaling pathway and the point of inhibition by this compound.

Nemazoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion cell_culture Pancreatic Cancer Cell Lines viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (Target Engagement) cell_culture->western_blot data_analysis Statistical Analysis of In Vitro and In Vivo Data viability_assay->data_analysis xenograft_model Orthotopic Xenograft Model Generation treatment Drug Administration (this compound vs. Comparators) xenograft_model->treatment efficacy_assessment Tumor Growth and Toxicity Assessment treatment->efficacy_assessment efficacy_assessment->data_analysis conclusion Evaluation of Therapeutic Potential data_analysis->conclusion

References

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Protocol for the Novel Compound Nemazoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Nemazoline" is not a recognized chemical entity in publicly available databases. The following procedural guidance is based on established safety protocols for handling novel or uncharacterized chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.[1] This guide is intended to provide a foundational framework for ensuring laboratory safety and operational integrity.

Immediate Safety and Logistical Framework

When encountering a novel compound like this compound, it is imperative to treat it as hazardous until proven otherwise.[1][2][3] The foundational principle is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Operational Plan: From Receipt to Disposal

  • Initial Assessment and Documentation: Upon receipt or synthesis of this compound, the Principal Investigator is responsible for documenting all available information, including its chemical structure, potential reactive groups, and the process that generated it.[4] This information is critical for a preliminary hazard evaluation. An OSHA Form 174 or a similar document should be used to record this hazard determination, serving as a provisional Safety Data Sheet (SDS).

  • Controlled Access and Designated Areas: Work with this compound should be restricted to authorized and trained personnel. All handling of the compound must occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential dust or aerosols.

  • Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is contingent on the scale of the experiment and the potential for exposure.

PPE LevelLevel of ProtectionRecommended Use Case for this compound
Level D Minimum protection: coveralls, safety glasses, chemical-resistant, steel-toe boots or shoes.Not recommended for handling this compound powder or solutions due to the unknown nature of the hazard.
Level C Required when the concentration and type of airborne substance are known and an air-purifying respirator can be used. Includes a splash suit, chemical-resistant gloves, and a full-face air-purifying respirator.May be appropriate for handling small quantities of this compound in a well-ventilated area if a risk assessment deems it sufficient.
Level B High level of respiratory protection with a lesser degree of skin protection. Includes a non-encapsulating, splash-protective, chemical-resistant suit, gloves, and a self-contained breathing apparatus (SCBA).Recommended as the minimum level of protection when there is a risk of exposure to unknown chemical hazards, especially during initial handling or when there's a potential for splashing.
Level A Maximum protection against vapors and liquids. Includes a fully encapsulating, chemical-resistant suit, SCBA, and inner and outer chemical-resistant gloves.Required for responding to a large spill or in situations with a high potential for exposure to highly toxic or unknown vapors.
  • Disposal Plan: All waste containing this compound, including contaminated PPE, glassware, and cleaning materials, must be treated as hazardous chemical waste.

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not dispose of it down the drain.

    • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

    • Pickup: Contact your institution's EHS department to arrange for hazardous waste pickup and provide them with all compiled data on the compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for preparing a stock solution from a solid form of this compound, assuming a molecular weight will be determined prior to the experiment.

Methodology:

  • Pre-Experiment Setup:

    • Don the appropriate PPE as determined by your risk assessment (at a minimum, a lab coat, chemical safety goggles, and chemical-resistant gloves).

    • Perform all manipulations within a certified chemical fume hood.

    • Assemble all necessary equipment: an analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent.

    • Ensure an emergency eyewash and safety shower are accessible.

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully weigh the desired amount of solid this compound. Avoid generating dust.

  • Solubilization:

    • Transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the desired solvent to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Labeling and Storage:

    • Clearly label the flask with the compound name (this compound), concentration, solvent, and date of preparation.

    • Store the solution in a properly designated and secondary containment area as per your institution's guidelines for hazardous materials.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of a novel compound like this compound.

cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_post Post-Experiment cluster_disposal Disposal a Synthesize or Receive this compound b Conduct Risk Assessment (Assume Hazardous) a->b c Develop Handling & Disposal Plan b->c d Don Appropriate PPE c->d e Use Engineering Controls (Fume Hood/Glove Box) d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Hazardous Waste g->h i Store or Dispose of this compound h->i j Label Waste Container i->j k Store in Satellite Accumulation Area j->k l Contact EHS for Pickup k->l

Caption: Workflow for Safe Handling of Novel Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemazoline
Reactant of Route 2
Reactant of Route 2
Nemazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。